Product packaging for 4,4'-Dimethoxybenzhydrylamine(Cat. No.:CAS No. 19293-62-0)

4,4'-Dimethoxybenzhydrylamine

Cat. No.: B098210
CAS No.: 19293-62-0
M. Wt: 243.3 g/mol
InChI Key: HROGQYMZWGPHIB-UHFFFAOYSA-N
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Description

4,4'-Dimethoxybenzhydrylamine is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 505712. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO2 B098210 4,4'-Dimethoxybenzhydrylamine CAS No. 19293-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-methoxyphenyl)methanamine
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InChI

InChI=1S/C15H17NO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HROGQYMZWGPHIB-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90325411
Record name 4,4'-Dimethoxybenzhydrylamine
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Molecular Weight

243.30 g/mol
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CAS No.

19293-62-0
Record name 4,4′-Dimethoxybenzhydrylamine
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Record name 4,4'-Dimethoxybenzhydrylamine
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Record name 4,4'-Dimethoxybenzhydrylamine
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Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Dimethoxybenzhydrylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4,4'-Dimethoxybenzhydrylamine. The information is curated for professionals in research and development, offering concise data, relevant experimental contexts, and structural elucidation.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a white or off-white powder.[1] Its key chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling. The data presented are derived from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₇NO₂[2]
Molecular Weight 243.30 g/mol [3]
Melting Point 62 °C[3]
Boiling Point (Predicted) 391.9 ± 42.0 °C[3]
Density (Predicted) 1.099 ± 0.06 g/cm³[3]
pKa (Predicted) 8.85 ± 0.10[3]
Solubility Soluble in Methanol[3]
Appearance White to Almost white powder/crystal[3]

Chemical Structure and Identifiers

The structure of this compound features a central methane core bonded to a primary amine and two 4-methoxyphenyl (p-anisyl) groups. This benzhydryl scaffold is a common motif in medicinal chemistry.

Key Structural Features:

  • Benzhydryl Core: A diphenylmethane framework where the central carbon is attached to the amine group.

  • Methoxy Groups: Two methoxy (-OCH₃) groups are positioned at the para-position (position 4) of each phenyl ring. These groups are electron-donating and can influence the molecule's reactivity and binding properties.

  • Primary Amine: A primary amine (-NH₂) group attached to the central carbon, which provides a site for salt formation, further functionalization, and potential biological interactions.

IdentifierValueReference(s)
CAS Number 19293-62-0[2]
IUPAC Name 1,1-bis(4-methoxyphenyl)methanamine[4]
Synonyms bis(4-Methoxyphenyl)methanamine, 1,1-Di(p-anisyl)methylamine[3]
SMILES COC1=CC=C(C=C1)C(N)C1=CC=C(OC)C=C1[4]
InChI Key HROGQYMZWGPHIB-UHFFFAOYSA-N[4]

Experimental Protocols

Proposed Synthesis: Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 4,4'-dimethoxybenzophenone. This two-step, one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, followed by its reduction to the corresponding amine.[5]

Reaction Scheme: 4,4'-Dimethoxybenzophenone + NH₃ → [Imine Intermediate] --(Reducing Agent)--> this compound

Detailed Methodology:

  • Reaction Setup: To a solution of 4,4'-dimethoxybenzophenone (1 equivalent) in an appropriate anhydrous solvent (e.g., methanol, ethanol, or dichloromethane) in a round-bottom flask, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol, >10 equivalents).

  • Imine Formation: Stir the mixture at room temperature. The reaction can be gently heated (40-50 °C) to facilitate imine formation. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A weak acid catalyst, such as acetic acid, can be added to accelerate this step.[6]

  • Reduction: Once imine formation is significant, cool the reaction mixture to 0 °C. Add a suitable reducing agent portion-wise. Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild reagent that selectively reduces the imine in the presence of the starting ketone.[7][8] Sodium borohydride can also be used, but it is less selective.[8]

  • Work-up: After the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

G cluster_reactants Reactants cluster_process Process cluster_purification Work-up & Purification ketone 4,4'-Dimethoxy- benzophenone imine_formation Imine Formation (Solvent: MeOH, +/- Acetic Acid) ketone->imine_formation ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine_formation reduction Reduction (Reducing Agent: STAB) imine_formation->reduction In-situ workup Quench & Extract reduction->workup purify Column Chromatography or Recrystallization workup->purify product 4,4'-Dimethoxy- benzhydrylamine purify->product

Caption: Proposed synthetic workflow for this compound via reductive amination.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound is often performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4] Given the amine functionality, peak shape can be improved by using a mobile phase with a suitable pH or additives.

General Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (to protonate the amine and improve peak shape).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10-30%) and increase it over 15-20 minutes to a high percentage (e.g., 95%).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the phenyl rings absorb, typically around 220-230 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol or acetonitrile.

Note on Derivatization: For quantification in complex matrices or to enhance sensitivity, pre-column or post-column derivatization can be employed. Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to form highly fluorescent or UV-absorbent derivatives.[9]

Biological Activity and Signaling Pathways

A thorough review of scientific literature and databases reveals no specific, documented biological activities or signaling pathway associations for this compound. While the benzhydrylamine scaffold is present in various pharmacologically active compounds, the bioactivity of this particular molecule has not been characterized. Researchers are encouraged to perform primary screening to determine its potential pharmacological profile.

Due to the absence of data on biological interactions or signaling, a pathway diagram cannot be provided at this time. Future research may elucidate its mechanism of action, which would then allow for such a visualization.

References

An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Dimethoxybenzhydrylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4,4'-Dimethoxybenzhydrylamine, a key intermediate in pharmaceutical research and development. The document details the primary synthetic route, purification methodologies, and relevant characterization data, presented in a clear and structured format to aid researchers in their work.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the reductive amination of 4,4'-dimethoxybenzophenone. This transformation can be achieved through various protocols, with the Leuckart reaction being a prominent and well-established method.

Leuckart Reaction

The Leuckart reaction utilizes ammonium formate or formamide as both the ammonia source and the reducing agent. The reaction proceeds by the formation of an intermediate imine from the ketone, which is then reduced in situ to the corresponding amine.

Reaction Scheme:

Experimental Protocol:

A general procedure for the Leuckart reaction involves heating a mixture of the ketone and ammonium formate.

  • Reagents: 4,4'-dimethoxybenzophenone, Ammonium formate.

  • Apparatus: A round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • In a round-bottom flask, combine 4,4'-dimethoxybenzophenone and an excess of ammonium formate.

    • Heat the mixture slowly to the reaction temperature, typically between 160-185 °C[1][2].

    • Maintain the temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the resulting formyl derivative is typically hydrolyzed by heating with a strong acid, such as hydrochloric acid[3].

    • The mixture is then made basic to liberate the free amine, which can be extracted with an organic solvent.

Table 1: Summary of Leuckart Reaction Parameters

ParameterRecommended ConditionReference
Reactants4,4'-dimethoxybenzophenone, Ammonium formate[1][2]
Temperature160-185 °C[1][2]
HydrolysisReflux with concentrated HCl[3]
Reductive Amination with Sodium Borohydride

An alternative method involves the use of a borohydride reducing agent in the presence of an ammonia source, such as ammonium acetate. This method often proceeds under milder conditions than the Leuckart reaction.

Experimental Protocol:

  • Reagents: 4,4'-dimethoxybenzophenone, Ammonium acetate, Sodium borohydride, Methanol (or another suitable solvent).

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve 4,4'-dimethoxybenzophenone and a large excess of ammonium acetate in anhydrous methanol.

    • Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The use of a dehydrating agent, such as anhydrous magnesium sulfate, can improve the yield of the imine[4].

    • Cool the mixture in an ice bath and add sodium borohydride portion-wise.

    • After the addition is complete, allow the reaction to stir at room temperature until completion.

    • The reaction is then quenched, typically with water, and the product is extracted with an organic solvent.

Table 2: Summary of Reductive Amination with Sodium Borohydride

ParameterRecommended ConditionReference
Reactants4,4'-dimethoxybenzophenone, Ammonium acetate, Sodium borohydride[4][5][6]
SolventAnhydrous Methanol[4]
Temperature0 °C to Room Temperature[4][6]
Work-upQuenching with water, followed by extraction[4]

Purification of this compound

Purification of the crude this compound is crucial to obtain a product of high purity suitable for subsequent applications. The primary methods for purification are crystallization and column chromatography.

Crystallization

Crystallization is an effective method for purifying solid compounds. The choice of solvent is critical for obtaining high purity and yield.

Experimental Protocol:

  • Solvent Screening: A suitable solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for the crystallization of aromatic amines include ethanol, methanol, isopropanol, and mixtures of these with water[7].

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • For compounds that are highly soluble in common solvents, an anti-solvent crystallization or diffusion crystallization technique may be employed[8]. For instance, dissolving the compound in a good solvent like DMF and allowing a miscible anti-solvent like DCM to slowly diffuse into the solution can yield high-quality crystals[8].

Column Chromatography

For the removal of impurities with similar solubility profiles, column chromatography is a powerful purification technique.

Experimental Protocol:

  • Stationary Phase: Silica gel is a common stationary phase for the purification of amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the desired compound. To prevent tailing of the amine on the acidic silica gel, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the mobile phase.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity to separate the components.

    • Collect fractions and analyze them by thin-layer chromatography to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Table 3: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₇NO₂[9][10]
Molecular Weight 243.31 g/mol [10]
Appearance White to almost white powder[9]
Purity (typical) >98% (HPLC)[11]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.14 (d, J = 8.0 Hz, 2H), 6.83 (d, J = 8.0 Hz, 2H), 3.79 (s, 3H), 3.47 (s, 3H), 3.14 (m, 4H), 3.05 (s, 4H)[12]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 158.2, 132.6, 129.4, 113.9, 55.2, 45.2, 44.6, 41.5, 34.8[12]

Note: The provided NMR data is for a structurally similar compound and should be considered as an illustrative example. Actual spectra should be acquired for the synthesized product for confirmation.

Workflow and Logical Relationships

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 4,4'-Dimethoxy- benzophenone Reaction Reductive Amination (e.g., Leuckart Reaction) Start->Reaction Hydrolysis Acid Hydrolysis (if necessary) Reaction->Hydrolysis Workup Extraction & Washing Hydrolysis->Workup Purification_Choice Purification Method Workup->Purification_Choice Crystallization Crystallization Purification_Choice->Crystallization High Purity Chromatography Column Chromatography Purification_Choice->Chromatography Complex Mixture Analysis Characterization (NMR, IR, Purity) Crystallization->Analysis Chromatography->Analysis Final_Product Pure 4,4'-Dimethoxy- benzhydrylamine Analysis->Final_Product

Caption: Synthesis and Purification Workflow for this compound.

This guide provides a foundational understanding for the synthesis and purification of this compound. Researchers are encouraged to consult the cited literature for more specific details and to optimize the described procedures for their specific laboratory conditions and purity requirements.

References

An In-depth Technical Guide to 4,4'-Dimethoxybenzhydrylamine (CAS: 19293-62-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dimethoxybenzhydrylamine, identified by CAS number 19293-62-0, is a pivotal chemical intermediate, primarily recognized for its role as a linker in solid-phase peptide synthesis (SPPS) for the generation of peptide amides. Its unique structural features, particularly the acid-labile benzhydryl moiety, make it an invaluable tool in the synthesis of complex peptides and peptidomimetics, which are crucial in drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and its application in SPPS, and visual representations of the key chemical transformations and workflows.

Chemical and Physical Properties

This compound is an organic compound characterized by a central methane carbon bonded to two 4-methoxyphenyl groups and an amine group. This structure imparts specific chemical properties that are exploited in organic synthesis. The presence of the two methoxy groups enhances the electron density of the phenyl rings, contributing to the stability of the carbocation formed upon cleavage, which is a key aspect of its application as a linker.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 19293-62-0
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.31 g/mol
Appearance White to almost white powder or crystals
Melting Point 62-63 °C
Solubility Soluble in organic solvents such as methanol; limited solubility in water
Air Sensitivity Noted to be air-sensitive
Synonyms Bis(4-methoxyphenyl)methanamine, 1,1-Bis(4-methoxyphenyl)methylamine

Synthesis of this compound

The synthesis of this compound typically proceeds via the reductive amination of 4,4'-dimethoxybenzophenone. Two common methods for this transformation are the Leuckart reaction and direct reductive amination using a hydride reducing agent.

Experimental Protocol: Synthesis via Leuckart Reaction

The Leuckart reaction utilizes ammonium formate as both the reducing agent and the source of the amine group. The reaction proceeds by the formation of an imine intermediate from the ketone, which is then reduced in situ.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,4'-dimethoxybenzophenone (1 equivalent) and a significant molar excess of ammonium formate (e.g., 5-10 equivalents).

  • Heat the reaction mixture to a temperature of 160-180 °C. The reaction is typically carried out neat (without a solvent).

  • Maintain the temperature and stir the mixture for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • To the cooled mixture, add a solution of sodium hydroxide (e.g., 10% w/v) to basify the solution and hydrolyze any formamide by-products.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_reactants Reactants cluster_process Process cluster_products Products ketone 4,4'-Dimethoxy- benzophenone heating Heating (160-180 °C) ketone->heating reagent Ammonium Formate reagent->heating hydrolysis Basic Hydrolysis (NaOH) heating->hydrolysis product 4,4'-Dimethoxy- benzhydrylamine hydrolysis->product byproducts CO₂, H₂O, Formamide hydrolysis->byproducts

Leuckart Reaction Workflow
Experimental Protocol: Synthesis via Reductive Amination

Direct reductive amination involves the reaction of the ketone with an amine source in the presence of a reducing agent.

Protocol:

  • Dissolve 4,4'-dimethoxybenzophenone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (in large excess).

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (e.g., 1.5-2 equivalents), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by the careful addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a precursor to the 4,4'-dimethoxybenzhydryl (Mbh) amine resin, a solid support used for the synthesis of peptide amides via the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The Mbh linker is attached to a polystyrene resin, and the first Fmoc-protected amino acid is coupled to the amine group of the linker.

Preparation of this compound Resin

The amine is typically coupled to a pre-functionalized polystyrene resin, for example, a resin bearing a carboxylic acid group, using standard peptide coupling reagents.

Protocol:

  • Swell a suitable carboxyl-functionalized polystyrene resin (e.g., Merrifield resin) in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (2-3 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (2-3 equivalents) in DMF.

  • Add the solution of the amine and coupling reagents to the swollen resin.

  • Agitate the mixture at room temperature for several hours until the coupling is complete, as monitored by a ninhydrin test (which should be negative).

  • Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and by-products.

  • Dry the resin under vacuum.

G resin_start Carboxyl-functionalized Polystyrene Resin swelling Swell in DMF/DCM resin_start->swelling coupling_reaction Coupling Reaction swelling->coupling_reaction amine_linker 4,4'-Dimethoxy- benzhydrylamine amine_linker->coupling_reaction coupling_reagents Coupling Reagents (e.g., DIC/HOBt) coupling_reagents->coupling_reaction washing Washing (DMF, DCM, MeOH) coupling_reaction->washing final_resin 4,4'-Dimethoxybenzhydryl Amine Resin washing->final_resin

Resin Preparation Workflow
Experimental Protocol: Fmoc-SPPS of a Peptide Amide

The following is a representative protocol for the manual synthesis of a short peptide amide using the Mbh amine resin.

Protocol:

  • Resin Swelling: Swell the this compound resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine of the linker or the growing peptide chain. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine, DIPEA; 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component and scavengers to protect sensitive amino acid side chains. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

    • Agitate the mixture for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash with cold ether.

    • Dry the peptide under vacuum.

G start Mbh Amine Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat for each Amino Acid wash2->cycle cycle->deprotection1 Next cycle final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final cycle cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation product Peptide Amide precipitation->product

Physical and chemical characteristics of 4,4'-Dimethoxybenzhydrylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4,4'-Dimethoxybenzhydrylamine. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for professionals in research and drug development.

Chemical Identity and Physical Properties

This compound, also known as 1,1-bis(4-methoxyphenyl)methanamine, is a primary amine featuring a benzhydryl scaffold with two methoxy-substituted phenyl rings.

PropertyValue
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
CAS Number 19293-62-0
Appearance White to almost white powder or crystalline solid
Melting Point 62 °C
Boiling Point 391.9 ± 42.0 °C (Predicted)
Density 1.099 ± 0.06 g/cm³ (Predicted)
pKa 8.85 ± 0.10 (Predicted)
Solubility Soluble in methanol

Synthesis and Purification

A common synthetic route to this compound involves the reduction of the corresponding imine, bis(4-methoxyphenyl)methanimine.

Experimental Protocol: Synthesis of this compound

Materials:

  • bis(4-Methoxyphenyl)methanimine

  • Dry Methanol

  • Sodium borohydride

  • Ethyl acetate

  • 1 N Hydrochloric acid

  • Toluene

  • Brine solution

Procedure:

  • Dissolve bis(4-methoxyphenyl)methanimine (138 g, 572 mmol) in dry methanol (1 L).

  • Add sodium borohydride (11 g, 291 mmol) in three portions to the solution.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Concentrate the reaction mixture to a volume of approximately 200 mL under reduced pressure.

  • Slowly add ethyl acetate (250 mL) to the concentrated residue.

  • Wash the organic layer with water (100 mL).

  • To the organic layer, add 1 N aqueous hydrochloric acid (250 mL) and stir the resulting mixture for 15 minutes.

  • Allow the phases to separate and collect the aqueous phase. Repeat the extraction of the organic layer with 1 N HCl.

  • Combine the aqueous layers and adjust the pH to 12.

  • Extract the aqueous layer with toluene (3 x 150 mL).

  • Combine the organic layers, dry with brine (150 mL), and concentrate under reduced pressure to yield bis(4-methoxyphenyl)methanamine.

G cluster_synthesis Synthesis Workflow Imine bis(4-Methoxyphenyl)methanimine Reaction Reduction Reaction (3h, RT) Imine->Reaction MeOH Dry Methanol MeOH->Reaction NaBH4 Sodium Borohydride NaBH4->Reaction Concentration1 Concentration Reaction->Concentration1 EtOAc Ethyl Acetate Concentration1->EtOAc Wash1 Water Wash EtOAc->Wash1 HCl 1N HCl Extraction Wash1->HCl pH_Adjust Adjust to pH 12 HCl->pH_Adjust Toluene Toluene Extraction pH_Adjust->Toluene Drying Drying with Brine Toluene->Drying Concentration2 Final Concentration Drying->Concentration2 Product This compound Concentration2->Product

Synthesis workflow for this compound.

Spectral Characteristics

While experimental spectra for this compound are not widely available, data from closely related compounds and predicted values provide insight into its spectral properties.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy groups, the aromatic protons, the methine proton, and the amine protons. Based on the spectrum of the closely related N-(4-methoxybenzylidene)-1-(4-methoxyphenyl)methanamine, the methoxy protons would appear as a singlet around 3.8 ppm. The aromatic protons would likely appear as multiplets in the range of 6.8-7.8 ppm. The methine proton (CH) would be a singlet, and the amine (NH₂) protons would also likely be a singlet, though its chemical shift can be variable and concentration-dependent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methoxy carbons, the aromatic carbons, and the methine carbon. For N-(4-methoxybenzylidene)-1-(4-methoxyphenyl)methanamine, the methoxy carbons appear around 55 ppm. The aromatic carbons resonate in the region of 113-162 ppm, and the imine carbon is at 161.4 ppm. For this compound, the methine carbon would be expected at a higher field compared to the imine carbon.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Assignment
Methoxy Protons~3.8Singlet-OCH₃
Aromatic Protons6.8 - 7.8MultipletAr-H
Methine ProtonVariableSinglet-CH-
Amine ProtonsVariableSinglet-NH₂
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Methoxy Carbon~55-OCH₃
Aromatic Carbons113 - 162Ar-C
Methine CarbonVariable-CH-
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

Functional Group Expected Wavenumber (cm⁻¹) Vibration
N-H3500 - 3300Stretching
C-H (aromatic)3100 - 3000Stretching
C-H (aliphatic)3000 - 2850Stretching
C=C (aromatic)1600 - 1450Stretching
C-O (ether)1250 - 1000Stretching
C-N1250 - 1020Stretching
Mass Spectrometry

The mass spectrum of this compound under electron ionization would likely show a molecular ion peak (M⁺) at m/z 243. The fragmentation pattern is expected to be dominated by the cleavage of the C-N bond, leading to the formation of a stable benzhydryl cation.

m/z Possible Fragment
243[C₁₅H₁₇NO₂]⁺ (Molecular Ion)
226[M - NH₃]⁺
212[M - OCH₃]⁺
197[M - NH₂ - OCH₃]⁺
135[CH(C₆H₄OCH₃)]⁺

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. A C18 column would be a suitable stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier such as acetonitrile or methanol, run in either isocratic or gradient mode. Detection can be achieved using a UV detector, with the wavelength of maximum absorbance for the substituted benzene rings. Due to the basic nature of the amine, a tailing suppressor in the mobile phase may be necessary to achieve good peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for the analysis of this compound. A non-polar or medium-polarity capillary column would be appropriate for separation. The primary amine functionality may require derivatization (e.g., acylation) to improve chromatographic performance and reduce peak tailing. The mass spectrometer would provide confirmation of the compound's identity through its characteristic fragmentation pattern.

Reactivity and Stability

As a primary amine, this compound is expected to exhibit typical reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will react with acids to form ammonium salts. It can also undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The benzhydryl structure may be susceptible to oxidation. It is advisable to store the compound in a cool, dry place, protected from light and air to prevent degradation.

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the benzhydrylamine scaffold is present in a variety of biologically active compounds, including antihistamines and other CNS-active agents. The presence of the two methoxy groups may influence its pharmacokinetic and pharmacodynamic properties. Further research is required to elucidate any potential biological effects of this specific compound.

G cluster_logical Potential Research Areas Compound This compound BiologicalScreening Biological Screening Compound->BiologicalScreening Investigate Pharmacokinetics Pharmacokinetic Studies Compound->Pharmacokinetics SignalingAssays Cell-Based Signaling Assays BiologicalScreening->SignalingAssays If active SAR Structure-Activity Relationship (SAR) Studies SignalingAssays->SAR Pharmacokinetics->SAR LeadCompound Potential Lead Compound SAR->LeadCompound

Logical flow for future research on this compound.

Disclaimer: The information provided in this document is for research and informational purposes only. The predicted data should be confirmed by experimental analysis. All laboratory work should be conducted by trained professionals in accordance with standard safety protocols.

4,4'-Dimethoxybenzhydrylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, a detailed experimental protocol for its synthesis, and an analytical method for the purity assessment of 4,4'-Dimethoxybenzhydrylamine. This compound, a key structural motif in medicinal chemistry, serves as a valuable building block in the development of novel therapeutic agents.

Core Compound Data

A summary of the key quantitative and qualitative data for this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₇NO₂[1][2][3]
Molecular Weight 243.31 g/mol [2][3][4]
CAS Number 19293-62-0[1][2][3]
Physical State White to almost white solid/powder[1][2]
Melting Point 62 °C[2]
Purity ≥98% (as determined by HPLC)[2]
Synonym 1,1-Bis(4-methoxyphenyl)methanamine[3]
Storage Conditions Air sensitive; store under an inert atmosphere at room temperature.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of this compound.

Synthesis via Reduction of an Oxime Intermediate

This protocol details a two-step synthesis process starting from 4,4'-dimethoxybenzophenone, proceeding through an oxime intermediate, which is then reduced to the target primary amine.

Step 1: Synthesis of 4,4'-Dimethoxybenzophenone Oxime

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-dimethoxybenzophenone (1 equivalent) in 100 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 equivalents).

  • Reaction Progression: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue is the oxime intermediate.

Step 2: Reduction of the Oxime to this compound

  • Reaction Setup: To the flask containing the crude 4,4'-dimethoxybenzophenone oxime, add 150 mL of ethanol.

  • Addition of Reducing Agent: While stirring, add stannous chloride dihydrate (SnCl₂·2H₂O) (3 equivalents) portion-wise.

  • Reaction Progression: Heat the mixture to reflux for approximately 30-60 minutes. Monitor the reaction completion via TLC.

  • Isolation and Purification:

    • Once the reaction is complete, concentrate the solvent under reduced pressure.

    • To the residue, add a 2N sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 12) to liberate the free amine.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude this compound.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

Analytical Protocol: Purity Assessment by HPLC

The purity of the synthesized this compound can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of 10 µg/mL by diluting with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Gradient Program: Start with 30% acetonitrile, increasing to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.

Visualized Workflow

The following diagrams illustrate the logical flow of the synthesis and analytical procedures.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 4,4'-Dimethoxy- benzophenone Reagent1 Hydroxylamine HCl, Ethanol Step1 Oxime Formation (Reflux) Start->Step1 Reactant Reagent1->Step1 Intermediate 4,4'-Dimethoxy- benzophenone Oxime Step1->Intermediate Reagent2 SnCl2·2H2O, Ethanol Step2 Oxime Reduction (Reflux) Intermediate->Step2 Reactant Reagent2->Step2 Crude Crude Product Step2->Crude Workup Aqueous Work-up (NaOH, Extraction) Crude->Workup Purify Column Chromatography or Recrystallization Workup->Purify Final Pure 4,4'-Dimethoxy- benzhydrylamine Purify->Final

Caption: Synthetic workflow for this compound.

Analysis_Workflow cluster_analysis Analytical Workflow Sample Pure Product Sample Prep Sample Preparation (Dilution & Filtration) Sample->Prep Inject HPLC Injection Prep->Inject Analyze Chromatographic Separation (C18 Column) Inject->Analyze Detect UV Detection (225 nm) Analyze->Detect Result Purity Assessment (% Area) Detect->Result

Caption: Analytical workflow for purity assessment.

References

The Lynchpin of Modern Peptide Synthesis: A Technical Guide to 4,4'-Dimethoxybenzhydrylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of organic synthesis and drug development, the strategic use of specialized reagents is paramount to achieving high yields and purity. Among these, 4,4'-Dimethoxybenzhydrylamine stands out as a cornerstone molecule, primarily utilized in its resin-bound form for Solid-Phase Peptide Synthesis (SPPS). This technical guide provides an in-depth analysis of its core applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers, scientists, and professionals in drug development.

Core Applications in Organic Synthesis

This compound is most frequently encountered in the laboratory as the core functional moiety of Rink Amide resin . Its primary and most significant application is in the Fmoc-based solid-phase synthesis of peptide amides. The two methoxy groups on the benzhydryl system play a crucial role in increasing the acid lability of the linker, allowing for the cleavage of the synthesized peptide from the solid support under milder acidic conditions compared to other resins like MBHA resin. This property is highly advantageous for the synthesis of sensitive or complex peptides.

Key applications include:

  • Solid-Phase Peptide Synthesis (SPPS) of Peptide Amides: The Rink Amide resin is a gold standard for the synthesis of peptides with a C-terminal amide functionality. Many biologically active peptides are C-terminally amidated, which often enhances their stability and biological activity.

  • Combinatorial Chemistry: The robustness and reliability of Rink Amide resin make it suitable for the high-throughput synthesis of peptide libraries for drug discovery and screening purposes.

  • Synthesis of Protected Peptide Fragments: The high acid sensitivity of the linker allows for the cleavage of fully protected peptide fragments from the resin under very mild acidic conditions. These fragments can then be used in solution-phase segment condensation to synthesize larger proteins.

Data Presentation: Comparative Analysis of Resins

The choice of resin is a critical parameter in SPPS, directly impacting the overall yield and purity of the final peptide. The following tables summarize the key differences and performance metrics between Rink Amide resin (derived from this compound) and the less acid-labile 4-Methylbenzhydrylamine (MBHA) resin.

Resin Type Core Moiety Primary Application Protecting Group Strategy Typical Loading Capacity (mmol/g)
Rink Amide This compoundC-terminal peptide amidesFmoc0.3 - 0.8
MBHA 4-MethylbenzhydrylamineC-terminal peptide amidesBoc0.3 - 0.8[1]
Parameter Rink Amide Resin MBHA Resin Reference
Cleavage Condition Mildly acidic (e.g., 10-95% TFA in DCM)Harshly acidic (e.g., HF, TFMSA)[2]
Cleavage Time 30-60 minutes at room temperature>90 minutes at 25°C (with HBF4 in TFA)[3]
Side-Chain Protection Removal Concomitant with cleavageRequires harsh acidolysis[4]
Suitability for Sensitive Peptides HighLow[4]
Purity of Crude Peptide Generally higher due to milder cleavageCan be lower due to harsh cleavage conditions

Experimental Protocols

Detailed and optimized protocols are essential for successful synthesis. The following sections provide step-by-step methodologies for the key stages of SPPS using Rink Amide resin.

Loading of the First Fmoc-Amino Acid
  • Swell the Rink Amide resin (1 eq.) in DMF for at least 30 minutes in a reaction vessel.

  • Remove the Fmoc protecting group from the linker by treating the resin with 20% piperidine in DMF (v/v) for 20-30 minutes.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the amino acid solution to activate the carboxylic acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.

  • Cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.

Standard Fmoc-SPPS Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

Fmoc Deprotection:

  • Wash the peptide-resin with DMF (3x).

  • Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes to remove the Fmoc group.

  • Wash the resin thoroughly with DMF (5x).

Amino Acid Coupling:

  • In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 30-60 minutes.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Confirm complete coupling with a Kaiser test.

Cleavage of the Peptide from the Resin

The final step is the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A standard cocktail for Rink Amide resin is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). The choice of scavengers (like TIS) is crucial to prevent side reactions with sensitive amino acids like Trp, Met, and Cys.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows and mechanisms described in this guide.

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Elongation Peptide Elongation Cycle cluster_FinalSteps Final Steps Swell Resin Swell Resin Fmoc Deprotection (Linker) Fmoc Deprotection (Linker) Swell Resin->Fmoc Deprotection (Linker) Fmoc Deprotection Fmoc Deprotection Fmoc Deprotection (Linker)->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Wash Wash Amino Acid Coupling->Wash Wash->Fmoc Deprotection Repeat for each AA Final Deprotection Final Deprotection Wash->Final Deprotection Cleavage from Resin Cleavage from Resin Final Deprotection->Cleavage from Resin Precipitation & Purification Precipitation & Purification Cleavage from Resin->Precipitation & Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Rink Amide resin.

Caption: Simplified mechanism of acid-catalyzed cleavage from Rink Amide resin.

Acid_Lability_Comparison High_Acid High Acid Concentration (e.g., HF) MBHA_Resin MBHA Resin High_Acid->MBHA_Resin Mild_Acid Mild Acid Concentration (e.g., 10-50% TFA) Rink_Amide_Resin Rink Amide Resin Mild_Acid->Rink_Amide_Resin Very_Mild_Acid Very Mild Acid (e.g., 1% TFA) Super_Acid_Labile_Resins e.g., Sieber Amide Resin Very_Mild_Acid->Super_Acid_Labile_Resins

Caption: Comparison of acid lability for different peptide synthesis resins.

References

An In-depth Technical Guide to the Role of the 4,4'-Dimethoxybenzhydryl Group in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 4,4'-dimethoxybenzhydryl (Mbh) group, a cornerstone of modern solid-phase peptide synthesis (SPPS) for the generation of C-terminal peptide amides. While 4,4'-dimethoxybenzhydrylamine itself is not commonly employed as a soluble protecting group, its core structure is the key functional element in the widely utilized Rink Amide linker. This guide will delve into the chemistry, application, and technical considerations of the Mbh group within the context of the Rink Amide resin.

Introduction to the 4,4'-Dimethoxybenzhydryl Protecting Group

The 4,4'-dimethoxybenzhydryl group is a highly acid-labile protecting group. Its utility in organic synthesis is primarily realized through its incorporation into the Rink Amide linker, which is attached to a solid support, typically polystyrene. This creates the Rink Amide resin, a versatile tool for the synthesis of peptide amides via the Fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy.

The key feature of the Mbh group is the presence of two electron-donating methoxy groups on the phenyl rings. These groups stabilize the benzhydryl carbocation that is formed during acidic cleavage, rendering the amide bond connecting the peptide to the linker highly susceptible to acidolysis. This high acid lability allows for the release of the synthesized peptide amide from the solid support under relatively mild acidic conditions, which are compatible with a wide range of amino acid side chains.

Properties of the 4,4'-Dimethoxybenzhydryl Group in SPPS

The efficacy of the Mbh group within the Rink Amide linker stems from a combination of its stability and lability characteristics, which are crucial for the multi-step nature of solid-phase peptide synthesis.

  • Acid Lability: The Mbh-amide bond is readily cleaved by moderately concentrated trifluoroacetic acid (TFA). The cleavage can often be achieved with TFA concentrations ranging from 10% to 95% in a suitable solvent like dichloromethane (DCM).[1][2] This allows for the efficient release of the final peptide amide from the resin. The high acid sensitivity is a direct result of the stability of the 4,4'-dimethoxybenzhydryl cation generated upon cleavage.

  • Base Stability: The Mbh group and the amide linkage to the peptide are stable to the basic conditions required for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. Typically, a 20% solution of piperidine in dimethylformamide (DMF) is used for Fmoc deprotection, and the Rink Amide linker remains intact throughout these repeated cycles.[3][4]

  • Orthogonality: The stability of the Mbh group to bases and its lability to acids make it orthogonal to the Fmoc protecting group. This orthogonality is fundamental to the success of Fmoc-based SPPS, allowing for the selective deprotection of the N-terminus without premature cleavage of the peptide from the resin. Furthermore, the Mbh group is compatible with most side-chain protecting groups used in Fmoc chemistry, which are also typically removed during the final TFA cleavage step.

Quantitative Data

The following table summarizes key quantitative data related to the performance of the 4,4'-dimethoxybenzhydryl group as part of the Rink Amide linker in SPPS.

ParameterValue/ConditionRemarksReference(s)
Resin Loading Capacity 0.3 - 1.0 mmol/gVaries depending on the specific resin batch and manufacturer.[5]
Cleavage Conditions 10-95% TFA in DCMHigher TFA concentrations (e.g., 95%) are common for global deprotection of side chains.[1][2][6]
Cleavage Time 1 - 4 hoursDependent on the peptide sequence and the specific cleavage cocktail used.[7]
Typical Cleavage Yield Generally high (>90%)Yield can be affected by peptide sequence, aggregation, and cleavage conditions.[8]
Common Scavengers Water, Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), PhenolUsed to trap reactive carbocations generated during cleavage and prevent side reactions.[1]
Potential Side Reaction C-terminal N-alkylationCan occur due to decomposition of the linker during TFA treatment.[9][10]
Mitigation of Side Reactions Use of scavengers like 1,3-dimethoxybenzene in the cleavage cocktail.Helps to prevent the formation of C-terminal N-alkylated peptide amides.[9]

Experimental Protocols

The following are generalized protocols for the use of the Rink Amide resin in Fmoc-SPPS.

4.1. Resin Swelling

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add sufficient DMF to cover the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

4.2. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

4.3. Amino Acid Coupling

  • Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction.

4.4. Final Cleavage and Deprotection

  • After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-resin with DCM to remove DMF.

  • Prepare a cleavage cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like tryptophan or methionine, other scavengers such as EDT may be added.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the solution to separate the resin beads.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold ether.

  • Dry the crude peptide under vacuum.

Diagrams

5.1. Workflow for Peptide Amide Synthesis using Rink Amide Resin

G cluster_SPPS_Cycle Fmoc-SPPS Cycle (repeated for each amino acid) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Kaiser_Test Kaiser Test (check for completion) Washing_2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Final Amino Acid Start Start: Rink Amide Resin Swell Resin Swelling (DMF) Start->Swell Swell->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/Scavengers) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation End Purified Peptide Amide Precipitation->End

Caption: A typical workflow for solid-phase synthesis of a peptide amide using Rink Amide resin.

5.2. Mechanism of Acid-Catalyzed Cleavage of the 4,4'-Dimethoxybenzhydryl Amide Linkage

G Peptidyl_Resin Resin-Linker-C(=O)-NH-CH(R1)-Peptide Protonation Protonation of Amide Carbonyl Peptidyl_Resin->Protonation TFA (H+) Protonated_Intermediate Resin-Linker-C(=O+H)-NH-CH(R1)-Peptide Protonation->Protonated_Intermediate Cleavage_Step C-N Bond Cleavage Protonated_Intermediate->Cleavage_Step Carbocation Resin-Linker+ Cleavage_Step->Carbocation Peptide_Amide H2N-CH(R1)-Peptide Cleavage_Step->Peptide_Amide Scavenger_Reaction Cation Trapping by Scavenger (e.g., TIS) Carbocation->Scavenger_Reaction Trapped_Cation Trapped Cation Scavenger_Reaction->Trapped_Cation

Caption: The acid-catalyzed cleavage mechanism of a peptide amide from the Rink Amide resin.

References

An In-depth Technical Guide to Benzhydrylamine Polymers in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of benzhydrylamine polymers in solid-phase peptide synthesis (SPPS), focusing on the synthesis of C-terminal peptide amides. It covers the fundamental chemistry, experimental protocols, and technical data associated with these widely used resins.

Introduction to Benzhydrylamine Resins

Benzhydrylamine (BHA) and 4-methylbenzhydrylamine (MBHA) resins are foundational solid supports in peptide synthesis, particularly for the production of peptide amides.[1][2][3] These resins are typically composed of a 1-2% divinylbenzene (DVB) cross-linked polystyrene core, providing a robust and insoluble matrix that swells in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF).[4] The key functional group, the benzhydrylamine linker, allows for the attachment of the first amino acid via a stable amide bond, which ultimately yields a C-terminal amide upon cleavage.

The primary application of these resins is within the framework of tert-butyloxycarbonyl (Boc) based SPPS. The acid-labile Boc protecting group for the α-amine is removed with trifluoroacetic acid (TFA), while the more robust benzyl-based side-chain protecting groups and the peptide-resin linkage require a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[5] This orthogonality is a cornerstone of the Boc/Bzl strategy.

MBHA resin is generally favored over BHA resin due to the electron-donating effect of the methyl group, which renders the peptide-resin linkage more susceptible to acid cleavage.[1][2] This is particularly advantageous for peptides with sterically hindered C-terminal residues.

Core Characteristics of Benzhydrylamine Resins

The efficacy of SPPS is highly dependent on the physical and chemical properties of the solid support. Key parameters for benzhydrylamine resins include substitution level (loading capacity) and swelling volume.

Quantitative Data

The following tables summarize typical quantitative data for benzhydrylamine and related polystyrene-based resins. It is important to note that swelling can be influenced by the growing peptide chain and the specific solvent system used.

Table 1: Typical Substitution Levels for Benzhydrylamine Resins

Resin TypeCommon Substitution Range (mmol/g)
BHA Resin0.8 - 1.5
MBHA Resin0.3 - 1.6

Data compiled from multiple sources.[2][3]

Table 2: Swelling Volumes of 1% DVB Polystyrene-Based Resins in Various Solvents

SolventSwelling Volume (mL/g)
Dichloromethane (DCM)4.0 - 8.3
Dimethylformamide (DMF)3.2 - 5.6
Toluene8.5
Tetrahydrofuran (THF)8.8
Acetonitrile (MeCN)3.2
Methanol (MeOH)1.6

Note: Swelling is a critical factor for reaction kinetics, as it allows reagents to penetrate the resin beads. Higher swelling volumes generally lead to more efficient reactions. Data is for general 1% DVB cross-linked polystyrene and is indicative for BHA and MBHA resins.[4][6]

Experimental Protocols

The following sections provide detailed methodologies for the use of benzhydrylamine resins in Boc-based solid-phase peptide synthesis.

Resin Preparation and First Amino Acid Coupling (Boc-Strategy on MBHA Resin)
  • Resin Swelling and Neutralization:

    • Suspend the MBHA resin (in its HCl salt form) in a 10% (v/v) solution of diisopropylethylamine (DIEA) in DCM. Use approximately 10 mL of solution per gram of resin.

    • Agitate the suspension using a mechanical shaker for 10-15 minutes to neutralize the hydrochloride salt.

    • Filter the resin and wash thoroughly with DCM to remove excess DIEA and its salt.

  • First Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 1.5 to 2.5 equivalents of the first Boc-protected amino acid and an equimolar amount of 1-hydroxybenzotriazole (HOBt) in a minimal amount of DMF.

    • Add this solution to the neutralized and washed resin.

    • Cool the reaction vessel in an ice bath.

    • Add an equimolar amount (relative to the amino acid) of N,N'-diisopropylcarbodiimide (DIC).

    • Mix the suspension while in the ice bath, then allow it to warm to room temperature.

    • Agitate the reaction mixture for a minimum of 4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Remove a small sample of resin beads, wash them with DCM, and perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[7][8]

    • A blue color indicates an incomplete reaction. If the test is positive, continue agitating the reaction mixture for another 1-2 hours and re-test.

  • Capping of Unreacted Sites (Optional but Recommended):

    • If the Kaiser test remains positive after an extended coupling time, it is advisable to "cap" the unreacted amine groups to prevent the formation of deletion sequences.

    • Add 2 equivalents (relative to the initial resin loading) of acetic anhydride and pyridine to the reaction vessel and mix for 30 minutes.

Standard Boc-SPPS Cycle

The following steps are repeated for each subsequent amino acid in the peptide sequence.

  • Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin).[9]

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 15-20 minutes.

    • Filter the resin and wash thoroughly with DCM, followed by isopropanol (IPA), and then DCM to remove residual TFA.

  • Neutralization:

    • Standard Protocol: Wash the resin with a 5-10% solution of DIEA in DCM for 2-5 minutes, twice. Then wash with DCM.

    • In Situ Neutralization Protocol: This more efficient method combines neutralization and coupling.[10][11][12] The TFA salt of the deprotected amine is neutralized by the base present in the subsequent coupling reaction mixture. This minimizes the time the free amine is exposed, which can reduce side reactions like diketopiperazine formation.

  • Coupling:

    • Activate the next Boc-amino acid (3-4 equivalents) with a coupling agent such as HBTU/HOBt or DIC/HOBt in DMF.

    • Add the activated amino acid solution to the resin. If using a standard neutralization protocol, the resin should be neutralized and washed prior to this step. For in situ neutralization, add the activated amino acid solution and the neutralization base (e.g., DIEA) simultaneously or in rapid succession.

    • Allow the coupling reaction to proceed for 30-60 minutes.

    • Monitor the reaction completion using the Kaiser test.

Final Cleavage of the Peptide from the Resin

The final step involves cleaving the completed peptide from the benzhydrylamine resin and simultaneously removing the side-chain protecting groups. This requires strong acidic conditions. Caution: These reagents are extremely hazardous and require specialized equipment and handling procedures.

3.3.1 High HF Cleavage Protocol

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried resin in a specialized HF-resistant reaction vessel (e.g., made of Kel-F or Teflon).

    • Add a scavenger mixture to the vessel. A common scavenger for most peptides is anisole. For peptides containing cysteine, methionine, or tryptophan, a more complex scavenger cocktail is required (e.g., anisole, dimethylsulfide, p-thiocresol).

    • Cool the reaction vessel in a dry ice/methanol bath.

  • HF Distillation and Cleavage:

    • Carefully distill anhydrous HF into the reaction vessel (typically 10 mL per 0.2 mmol of peptide).

    • Maintain the temperature between 0°C and 5°C and stir the mixture for 30-60 minutes. For peptides containing Arg(Tos), the cleavage time may need to be extended.

  • HF Removal:

    • After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum.

3.3.2 TFMSA Cleavage Protocol

Trifluoromethanesulfonic acid (TFMSA) is an alternative to HF that does not require a specialized apparatus but is still highly corrosive.

  • Preparation:

    • Dry the peptide-resin and place it in a round-bottom flask.

    • Add a scavenger cocktail (e.g., thioanisole and m-cresol) and TFA.

    • Cool the mixture in an ice bath.

  • Cleavage:

    • Slowly add TFMSA to the stirred suspension.

    • Allow the reaction to proceed at room temperature for 90-120 minutes.

3.3.3 HBr Cleavage Protocol

Hydrogen bromide in TFA is another strong acid cleavage method.

  • Preparation:

    • Suspend the dried peptide-resin in a mixture of TFA, a scavenger (e.g., pentamethylbenzene and thioanisole).

  • Cleavage:

    • Add a solution of 30% HBr in acetic acid.

    • Stir the mixture for 60-90 minutes at room temperature.

Post-Cleavage Work-up
  • Peptide Precipitation:

    • Filter the resin from the cleavage cocktail and wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add the solution dropwise to a large volume (10-20 times the filtrate volume) of cold diethyl ether.[13][14]

    • The peptide will precipitate as a solid.

  • Isolation and Washing:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.[13]

  • Drying and Purification:

    • Dry the crude peptide under vacuum.

    • The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Chemistry

The following diagrams, generated using the DOT language, illustrate the key processes in peptide synthesis using benzhydrylamine resins.

SPPS_Workflow cluster_ResinPrep 1. Resin Preparation cluster_SPPS_Cycle 2. SPPS Cycle (Repeat n-1 times) cluster_FinalSteps 3. Final Steps Resin MBHA-HCl Resin Swell Swell and Neutralize (DCM, DIEA) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Attach First AA Neutralization Neutralization (DIEA/DCM or In Situ) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, DIC/HOBt) Neutralization->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Deprotection Next Cycle Cleavage Cleavage & Side-Chain Deprotection (HF, TFMSA, or HBr) Monitoring->Cleavage Final Cycle Complete Workup Precipitation & Work-up (Cold Ether) Cleavage->Workup Purification Purification (RP-HPLC) Workup->Purification

Caption: General workflow for Boc-SPPS on MBHA resin.

Caption: Simplified mechanism of acid-catalyzed peptide amide cleavage.

Linker_Structures BHA Benzhydrylamine (BHA) -CH(Ph)-NH2 MBHA 4-Methylbenzhydrylamine (MBHA) -CH(C6H4-CH3)-NH2 pMethoxy p-Methoxybenzhydrylamine -CH(C6H4-OCH3)-NH2

Caption: Structures of common benzhydrylamine-type linkers.

Conclusion

Benzhydrylamine resins, particularly MBHA, remain a cornerstone of solid-phase peptide synthesis for the production of C-terminal peptide amides using the robust Boc/Bzl strategy. Their reliability, coupled with well-established protocols for coupling and cleavage, ensures their continued relevance in both academic research and industrial drug development. A thorough understanding of their chemical properties and the practical details of the synthesis cycle is crucial for achieving high-purity, high-yield peptide products. This guide provides the foundational knowledge and detailed protocols necessary for the successful application of these essential tools in modern peptide chemistry.

References

An In-depth Technical Guide to the Safety and Handling of 4,4'-Dimethoxybenzhydrylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and handling information for 4,4'-Dimethoxybenzhydrylamine, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, handling precautions, and emergency procedures.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its known properties and those of structurally similar compounds.

PropertyValueReference
Molecular Formula C₁₅H₁₇NO₂[1][2]
Molecular Weight 243.31 g/mol [1][2]
CAS Number 19293-62-0[1][2][3]
Appearance White to Almost white powder to crystal[4]
Melting Point 60.0 to 63.0 °C[4]
Purity >98.0% (TLC)(HPLC)[4]
Synonyms 1,1-Di(p-anisyl)methylamine[1][4]

Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5]
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage.[5] / H315: Causes skin irritation.[6]
Serious Eye Damage/Eye IrritationCategory 1 / 2H318: Causes serious eye damage.[5] / H319: Causes serious eye irritation.[6]

Signal Word: Danger[5][7]

Precautionary Statements: [5][7][8]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash hands and skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.

  • P302+P352: IF ON SKIN: wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER/doctor.

Experimental Protocols

Detailed experimental safety data for this compound are not publicly available. The following is a generalized protocol for an acute oral toxicity study (OECD 423), which would be a standard method to determine the LD50 of such a compound.

Title: Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance by assigning it to a toxic class based on the observed mortality.

Methodology:

  • Test Animals: Healthy, young adult rodents (e.g., rats), typically females, are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.

  • Dose Levels: A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of the first animal (survival or death) determines the dose for the next animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The toxic class is determined based on the number of mortalities at specific dose levels.

Safe Handling and Storage

Handling:

  • Handle in a well-ventilated place.[8]

  • Wear suitable personal protective equipment (PPE).[8]

  • Avoid breathing vapor, dust, or mist.[8][9]

  • Avoid contact with eyes, skin, and clothing.[8][9]

  • Wash hands and face thoroughly after handling.[7][8]

Storage:

  • Keep container tightly closed and upright.[7][8]

  • Store in a dry, cool, and well-ventilated place.[7][10]

  • Protect from direct sunlight.[7]

  • Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][9]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound.

Protection TypeSpecification
Eye/Face Protection Government approved safety goggles or face shield.[8][9]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).[8][11] Protective clothing to prevent skin exposure.[8][9]
Respiratory Protection Government approved respirator if ventilation is inadequate or for spill response.[8][11]

PPE_Selection cluster_resp Respiratory Protection cluster_skin_eye Skin and Eye Protection start Handling this compound ventilation Is ventilation adequate? start->ventilation spill Is there a risk of spill or splash? ventilation->spill Yes resp_yes Wear NIOSH-approved respirator ventilation->resp_yes No gloves_clothing Wear chemical-resistant gloves and lab coat spill->gloves_clothing No full_ppe Wear chemical-resistant gloves, apron/coveralls, and face shield spill->full_ppe Yes resp_no No respiratory protection needed under normal use goggles Wear safety goggles gloves_clothing->goggles

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.[7][8]

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention immediately.[8][10]
Skin Contact Flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes.[8][10]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5][10]

Accidental Release Measures

Personal Precautions:

  • Use personal protective equipment.[8]

  • Avoid breathing vapors, mist, or gas.[8]

  • Ensure adequate ventilation.[8]

  • Evacuate personnel to a safe area.

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.[8]

  • Do not let the product enter drains.[8]

Methods for Cleaning Up:

  • Soak up with inert absorbent material (e.g., sand, silica gel).[10]

  • Keep in suitable, closed containers for disposal.[10]

  • Ventilate the area and wash the spill site after material pickup is complete.[8]

Spill_Response_Workflow spill Spill of this compound Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill with inert absorbent material ventilate->contain collect Carefully collect absorbed material into a sealed container contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste according to regulations clean->dispose

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9][10]

Specific Hazards:

  • Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9][10]

Protective Equipment for Firefighters:

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Stability and Reactivity

  • Reactivity: No known hazardous reactions under normal conditions.[9]

  • Chemical Stability: Stable under recommended storage conditions.[10]

  • Conditions to Avoid: Incompatible products, heat, and direct sunlight.[7][10]

  • Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][9]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[10]

Toxicological Information

No specific acute toxicity data is available for this compound. Based on related compounds, it is presumed to be harmful if swallowed and may cause skin and eye irritation or burns.[5][6] The toxicological properties have not been fully investigated.[10]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations.[7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[12] Contact a licensed professional waste disposal service to dispose of this material.[7]

References

Solubility of 4,4'-Dimethoxybenzhydrylamine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4,4'-Dimethoxybenzhydrylamine, a key intermediate in various chemical syntheses. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document provides qualitative solubility information and presents a comprehensive, standardized experimental protocol for researchers to determine precise solubility in various solvents. This guide is intended to equip scientific professionals with the necessary tools and methodologies to accurately assess the solubility of this compound in their own laboratory settings, thereby facilitating its effective use in research and development.

Introduction

This compound is an organic compound of significant interest in medicinal chemistry and materials science. Its utility in synthetic pathways is often dependent on its solubility characteristics in different solvent systems. Understanding these properties is crucial for reaction optimization, purification, and formulation development. This guide provides a foundational understanding of its known solubility and a practical framework for its quantitative determination.

Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly accessible literature. However, qualitative assessments have been made, indicating its general behavior in common laboratory solvents.

Table 1: Qualitative and Quantitative Solubility of this compound

Solvent ClassSolventQualitative SolubilityQuantitative Solubility (g/L)Temperature (°C)
Protic MethanolSoluble[1]Data not availableNot Specified
EthanolData not availableData not availableNot Specified
WaterInsolubleData not availableNot Specified
Aprotic Polar Dimethyl Sulfoxide (DMSO)Data not availableData not availableNot Specified
Dichloromethane (DCM)Data not availableData not availableNot Specified
AcetoneData not availableData not availableNot Specified
Ethyl AcetateData not availableData not availableNot Specified
Nonpolar HexaneData not availableData not availableNot Specified
TolueneData not availableData not availableNot Specified

Note: The table above is intended to be populated by the researcher following the experimental protocol outlined in this guide.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the following experimental protocol, based on the static equilibrium method, is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Thermostatically controlled shaker or incubator

  • Analytical balance (±0.0001 g)

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B C Incubate at a constant temperature with agitation B->C D Allow suspension to equilibrate (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot to remove undissolved solid F->G H Dilute the filtrate to a known volume G->H I Analyze concentration via HPLC or UV-Vis H->I J Determine solubility from the measured concentration I->J

Caption: Workflow for solubility determination.

3.3. Detailed Procedure

  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.[2] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Sample Collection and Preparation :

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.

  • Analysis :

    • Accurately weigh the filtered aliquot.

    • If necessary, dilute the filtered sample with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility :

    • Calculate the concentration of the solute in the original saturated solution, accounting for any dilutions made.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors that researchers should consider:

  • Temperature : Generally, the solubility of solids in liquids increases with temperature.[2] It is crucial to control the temperature accurately during the experiment.

  • Polarity : The principle of "like dissolves like" is a useful guideline.[2] Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.

  • pH : For ionizable compounds, the pH of the aqueous solution can significantly impact solubility. As an amine, the solubility of this compound in aqueous media is expected to increase in acidic conditions due to the formation of a more soluble salt.

The following diagram illustrates the relationship between these key factors and the resulting solubility.

G cluster_factors Influencing Factors cluster_solubility Outcome Temperature Temperature Solubility Solubility of This compound Temperature->Solubility Polarity Solvent Polarity Polarity->Solubility pH pH of Aqueous Solution pH->Solubility

Caption: Factors affecting solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using 4,4'-Dimethoxybenzhydrylamine (Rink Amide) Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4,4'-Dimethoxybenzhydrylamine-functionalized resin, commonly known as Rink Amide resin, in solid-phase peptide synthesis (SPPS) for the preparation of C-terminal peptide amides. This resin is favored for its compatibility with Fmoc (9-fluorenylmethoxycarbonyl) chemistry and its acid-labile linker, which allows for the cleavage of the peptide from the solid support under relatively mild acidic conditions.

Introduction to this compound (Rink Amide) Resin in SPPS

Rink Amide resin is a cornerstone of modern solid-phase peptide synthesis, particularly for the production of peptides with a C-terminal amide functionality, a common feature in many biologically active peptides. The this compound linker is highly acid-sensitive, enabling the final cleavage and deprotection of the peptide to be performed in a single step using trifluoroacetic acid (TFA).

Key Advantages:

  • Mild Cleavage Conditions: The dimethoxy substitutions on the benzhydryl group increase the acid lability of the linker, allowing for cleavage with moderate concentrations of TFA, which helps in preserving sensitive amino acid residues.

  • Compatibility with Fmoc Chemistry: The resin is fully compatible with the base-labile Fmoc protecting group strategy, which is the most common approach in modern SPPS.

  • Direct Production of Peptide Amides: The amine functionality of the linker directly yields a C-terminal amide upon cleavage, eliminating the need for post-synthesis amidation steps.

  • Robust and Reliable: Rink Amide resin is known for its consistent performance and suitability for a wide array of peptide sequences.[1]

Experimental Protocols

The following protocols outline the standard procedures for manual solid-phase peptide synthesis on Rink Amide resin. These can be adapted for automated synthesizers.

Resin Swelling

Proper swelling of the resin is critical for ensuring that the reactive sites are accessible for subsequent chemical transformations.

Protocol:

  • Place the desired amount of Rink Amide resin in a suitable reaction vessel.

  • Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).

  • Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.[2]

  • Drain the DMF from the reaction vessel.

First Amino Acid Coupling

For Rink Amide resin, the first step is the removal of the Fmoc group from the linker, followed by the coupling of the C-terminal amino acid.

Protocol:

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the swollen resin.

    • Agitate the mixture for 3 minutes, then drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 12 minutes.[2]

    • Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another hour and re-test.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

Peptide Chain Elongation

Subsequent amino acids are added by repeating the deprotection and coupling steps.

Protocol:

  • Fmoc Deprotection:

    • Follow the same procedure as described in section 2.2.1.

  • Coupling of the Next Amino Acid:

    • Activate and couple the next Fmoc-protected amino acid as described in section 2.2.2.

  • Monitoring and Washing:

    • Monitor the coupling reaction and wash the resin as described in sections 2.2.3 and 2.2.4.

  • Repeat these steps until the desired peptide sequence is assembled.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and simultaneously removing the side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.

Standard Cleavage Protocol:

  • After the final coupling step, remove the N-terminal Fmoc group.

  • Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail. A standard and effective cocktail for most peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[3] TIS and water act as scavengers to trap reactive cations generated during the cleavage process, which can otherwise lead to side reactions with sensitive residues like Tryptophan, Methionine, and Cysteine.[3]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1.5 to 3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail or neat TFA to recover any remaining peptide.

  • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it several times with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Protocol to Prevent C-terminal N-alkylation:

A significant side reaction with Rink Amide resin is the alkylation of the C-terminal amide by carbocations generated from the linker during TFA cleavage.[4][5][6] To mitigate this, a modified cleavage cocktail is recommended.

  • Follow steps 1 and 2 of the standard cleavage protocol.

  • Prepare the cleavage cocktail: TFA/DCM/1,3-dimethoxybenzene (20:80:3-5, v/v/v) . The use of 1,3-dimethoxybenzene has been shown to almost quantitatively prevent the formation of C-terminal N-alkylated peptide amides.[4][5]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 15-45 minutes at room temperature. For peptides containing Arginine, the time may need to be extended to 1-2 hours.[7]

  • Follow steps 6-10 of the standard cleavage protocol to isolate the peptide.

Data Presentation

The following tables summarize key quantitative data related to the use of Rink Amide resin in SPPS.

ParameterTypical Value/RangeReference(s)
Resin Loading Capacity0.3 - 0.8 mmol/g[8]
Swelling Time in DMF10 - 30 minutes[2][9]
Fmoc Deprotection Time15 - 20 minutes (2 steps)[2]
Amino Acid Equivalents3 - 5 equivalents[2]
Coupling Agent Equivalents3 - 5 equivalents[2]
Coupling Time1 - 2 hours[9]
Cleavage Time1.5 - 3 hours[10]

Table 1: General Parameters for SPPS on Rink Amide Resin.

Cleavage Cocktail Composition (v/v/v)Target Peptides and ConditionsReference(s)
95% TFA / 2.5% Water / 2.5% TISGeneral-purpose cleavage for most peptides. Recommended for sequences containing Trp, Met, or Cys to minimize side reactions.[3]
20% TFA in DCM with 3-5% 1,3-dimethoxybenzeneSpecifically designed to prevent C-terminal N-alkylation, a common side reaction with Rink Amide resin. Reaction time is typically 15-45 minutes.[4][5][11]
Reagent K (TFA/phenol/water/thioanisole/EDT)For particularly difficult sequences or peptides with multiple sensitive residues.[3]
10% TFA in DCMCan be used for cleavage, but higher concentrations of acid can lead to the cleavage of the linker from the polystyrene backbone, causing colored impurities.[12]

Table 2: Recommended Cleavage Cocktails for Rink Amide Resin.

Visualizations

Overall Workflow for SPPS on Rink Amide Resin

SPPS_Workflow Resin Rink Amide Resin (Fmoc-Protected) Swelling Resin Swelling (DMF) Resin->Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection1 Coupling1 1st Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection1->Coupling1 Washing1 Washing (DMF, DCM) Coupling1->Washing1 DeprotectionN Fmoc Deprotection (20% Piperidine/DMF) Washing1->DeprotectionN Repeat n-1 times CouplingN Next Amino Acid Coupling DeprotectionN->CouplingN WashingN Washing (DMF, DCM) CouplingN->WashingN WashingN->DeprotectionN FinalDeprotection Final N-terminal Fmoc Deprotection WashingN->FinalDeprotection Cleavage Cleavage & Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Peptide Crude Peptide Amide Cleavage->Peptide

Caption: General workflow for solid-phase peptide synthesis using Rink Amide resin.

Cleavage Mechanism of Peptide from Rink Amide Resin

Cleavage_Mechanism PeptidylResin Peptidyl-Rink Amide Resin Peptide-CO-NH-CH(Ph-OMe)₂-Resin Protonation Protonation by TFA Peptide-CO-NH₂⁺-CH(Ph-OMe)₂-Resin PeptidylResin->Protonation  + H⁺ (TFA) CleavageStep Cleavage Peptide-CONH₂ + ⁺CH(Ph-OMe)₂-Resin Protonation->CleavageStep  C-N bond cleavage Carbocation Carbocation Trapping ⁺CH(Ph-OMe)₂-Resin + Scavenger → Trapped Cation CleavageStep:p1->Carbocation  Resin-bound Carbocation FinalPeptide {Final Product | {  Peptide-CONH₂ } } CleavageStep:p1->FinalPeptide  Peptide Amide

Caption: Acid-catalyzed cleavage of a peptide amide from Rink Amide resin.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for Attaching the First Amino acid to MBHA Resin

For researchers, scientists, and professionals in drug development, the successful attachment of the first amino acid to a solid support is a critical initial step in Solid-Phase Peptide Synthesis (SPPS). This document provides a detailed protocol for the coupling of a Boc-protected amino acid to 4-Methylbenzhydrylamine (MBHA) resin, a common support for the synthesis of C-terminal peptide amides using Boc chemistry.

Introduction

MBHA resin is a widely utilized support for producing peptide amides via Boc-based SPPS.[1] The resin is typically supplied as a hydrochloride salt to protect the amine groups from oxidation.[1] Therefore, a neutralization step is required before coupling the first N-α-Boc-protected amino acid. The linkage formed is an amide bond between the C-terminus of the amino acid and the amine group of the resin. This bond is stable to the repetitive TFA treatments used for Boc deprotection during synthesis but can be cleaved under strong acid conditions, such as with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), to release the final peptide amide.[1][2]

Standard carbodiimide activation methods are commonly employed for the coupling reaction. The efficiency of this initial loading step is crucial as it determines the maximum possible yield of the final peptide.

Experimental Protocol: Attaching the First Boc-Amino Acid to MBHA Resin

This protocol outlines the key steps for the successful attachment of the first amino acid. It includes resin preparation, amino acid activation, coupling, and capping of any unreacted functional sites on the resin.

Materials and Reagents
Material/ReagentPurpose
MBHA Resin (HCl salt form)Solid support for peptide synthesis
Dichloromethane (DCM)Solvent for swelling, washing, and reaction
N,N-Dimethylformamide (DMF)Solvent for washing and reaction
N,N-Diisopropylethylamine (DIPEA)Base for neutralization of the resin
N-α-Boc-protected Amino AcidThe first amino acid to be attached
N-Hydroxybenzotriazole (HOBt)Additive to suppress racemization
N,N'-Diisopropylcarbodiimide (DIC)Coupling agent (activates the amino acid)
Acetic AnhydrideCapping agent
PyridineBase for the capping reaction
Methanol (MeOH)Solvent for final washing
Quantitative Parameters for Coupling

The following table summarizes the recommended quantities of reagents relative to the substitution level of the MBHA resin.

ReagentEquivalents (relative to resin substitution)Reference
Boc-Amino Acid1.5 to 2.5[1]
HOBt1.5 to 2.5 (equal to Boc-amino acid)[1]
DIC1.5 to 2.5 (equal to Boc-amino acid)[1]
Acetic Anhydride (for capping)2.0[1]
Pyridine (for capping)2.0[1]
Step-by-Step Procedure

Step 1: Resin Neutralization and Swelling

  • Place the MBHA resin in a suitable reaction vessel.

  • Add a solution of 10% (v/v) DIPEA in DCM, using approximately 10 mL of solution per gram of resin.[1]

  • Agitate the suspension with a mechanical shaker for 10 to 15 minutes to neutralize the HCl salt.[1]

  • Filter the resin and wash thoroughly with DCM to remove excess DIPEA and the resulting salt.[1]

  • Add DMF (approximately 10 mL per gram of resin) to the resin to swell it for the upcoming coupling reaction.[1]

Step 2: Amino Acid Activation

  • In a separate flask, dissolve the Boc-amino acid (1.5-2.5 equivalents) and an equimolar amount of HOBt in a minimal volume of DMF.[1]

  • Cool the mixture in an ice bath.[1]

  • Add DIC (an amount equimolar to the Boc-amino acid) to the solution.[1]

  • Allow the activation mixture to stand for approximately 10 minutes.[3]

Step 3: Coupling to the Resin

  • Add the activated amino acid solution to the swollen and neutralized resin.[1]

  • Allow the reaction vessel to warm to room temperature.

  • Agitate the mixture with a mechanical shaker for 2 to 4 hours at room temperature.[1][3]

Step 4: Monitoring the Reaction

  • After the initial coupling time, take a small sample of the resin beads.

  • Wash the sample thoroughly with DCM.

  • Perform a qualitative Kaiser test to check for the presence of free primary amines.[1] A yellow or faint blue result indicates a successful coupling, while a dark blue result signifies the presence of unreacted amine groups.

  • If the Kaiser test is positive (dark blue), continue agitating the reaction mixture for another hour and re-test.[1]

Step 5: Capping Unreacted Amines

  • If the Kaiser test remains positive after extended coupling, it is necessary to "cap" the unreacted amine groups to prevent them from participating in subsequent synthesis steps.

  • Add acetic anhydride (2 equivalents) and pyridine (2 equivalents) to the reaction vessel.[1]

  • Agitate the mixture for an additional 30 minutes at room temperature.[1]

Step 6: Final Washing and Drying

  • Filter the resin in a sintered glass funnel.

  • Wash the resin sequentially with DMF (3 times), DCM (3 times), and finally Methanol (3 times). Use enough solvent in each wash to form a slurry.[1]

  • Dry the resin in vacuo to a constant weight.[1] The substitution level can be estimated from the weight gain or determined more accurately using a quantitative method like the picric acid test.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the protocol for attaching the first amino acid to MBHA resin.

Attach_First_AA_to_MBHA start Start: MBHA Resin (HCl Salt) neutralize 1. Resin Neutralization (10% DIPEA in DCM) start->neutralize wash1 Wash (DCM) neutralize->wash1 swell Swell (DMF) wash1->swell couple 3. Coupling Reaction (2-4 hours, RT) swell->couple activate_aa 2. Amino Acid Activation (Boc-AA + HOBt + DIC in DMF) activate_aa->couple kaiser_test 4. Kaiser Test couple->kaiser_test capping 5. Capping (Acetic Anhydride + Pyridine) kaiser_test->capping Positive wash2 6. Final Wash (DMF, DCM, MeOH) kaiser_test->wash2 Negative capping->wash2 dry Dry Resin in vacuo wash2->dry end_product End: Boc-AA-MBHA Resin dry->end_product

Caption: Workflow for the attachment of the first Boc-amino acid to MBHA resin.

Conclusion

The protocol described provides a robust method for the initial and crucial step of loading the first amino acid onto MBHA resin. Careful execution of the neutralization, coupling, and capping steps is essential for achieving a high loading efficiency and ensuring the quality of the subsequent peptide synthesis. Monitoring the reaction with a qualitative method like the Kaiser test is highly recommended to ensure the reaction proceeds to completion before continuing with the synthesis of the peptide chain.

References

Application Notes and Protocols for Cleavage of Peptides from 4,4'-Dimethoxybenzhydrylamine (MBHA) Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,4'-Dimethoxybenzhydrylamine (MBHA) resin is a widely utilized solid support for the synthesis of peptide amides using Boc solid-phase peptide synthesis (SPPS). The final and critical step in this process is the cleavage of the synthesized peptide from the resin, which simultaneously removes the side-chain protecting groups. Due to the stability of the linkage between the peptide and the MBHA resin, this cleavage requires strong acidic conditions. This document provides detailed application notes and protocols for the most common cleavage methods, a summary of quantitative data from various studies, and visual workflows to guide researchers through this essential process.

Cleavage Methodologies: An Overview

The selection of the appropriate cleavage method depends on the amino acid composition of the peptide, the protecting groups used, and the available laboratory equipment. The most prevalent methods for cleaving peptides from MBHA resin involve the use of strong acids such as hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and hydrogen bromide (HBr) in trifluoroacetic acid (TFA). Each method has its advantages and disadvantages in terms of safety, equipment requirements, and potential side reactions.

Key Considerations:

  • Scavengers: During cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker. These can lead to side reactions with nucleophilic amino acid residues such as tryptophan, methionine, cysteine, and tyrosine. To prevent these modifications, scavengers are added to the cleavage cocktail to trap these reactive species. Common scavengers include thioanisole, thiocresol, anisole, and water.

  • Amino Acid Composition: Peptides containing sensitive amino acid residues require specific scavenger cocktails and reaction conditions to minimize side reactions. For instance, peptides with tryptophan are prone to alkylation, while those with methionine can be oxidized.

  • Safety: HF is extremely toxic and corrosive, requiring a specialized apparatus for its use. TFMSA and HBr/TFA are also highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

Data Presentation: Quantitative Analysis of Cleavage Efficiency

The following table summarizes quantitative data on cleavage yield and crude peptide purity from different studies employing various cleavage methods on MBHA resin. It is important to note that these results are from studies on different model peptides and under varied experimental conditions, and therefore do not represent a direct comparative analysis.

Cleavage MethodModel PeptideCleavage Yield (%)Crude Purity (%)Reference
In situ generated HBrDusquetide87~80[1]
In situ generated HBrRR4 heptapeptide82~95[1]
In situ generated HBrPolymyxin B392 (acidolysis yield)72[2]

Experimental Protocols

Protocol 1: Hydrogen Fluoride (HF) Cleavage ("Low-High" HF Procedure)

This two-step procedure is often recommended as it minimizes peptide degradation.[3] The "low" HF step removes most of the side-chain protecting groups under milder conditions, followed by a "high" HF step to cleave the peptide from the resin.

Materials:

  • Peptide-MBHA resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Dimethyl sulfide (DMS)

  • p-Cresol

  • Anisole

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • HF cleavage apparatus

Procedure:

  • Preparation: Place the dried peptide-resin (e.g., 0.5 g) in the reaction vessel of the HF apparatus. Add a magnetic stir bar.

  • Low HF Step:

    • Add scavengers: p-cresol (0.5 mL) and dimethyl sulfide (3.25 mL).

    • Cool the reaction vessel to 0°C.

    • Carefully distill HF (1.25 mL) into the vessel.

    • Stir the mixture at 0°C for 2 hours.

    • Remove the HF and DMS by vacuum.

  • High HF Step:

    • To the resin from the low HF step, add p-cresol (0.5 mL) and anisole (0.5 mL).

    • Cool the reaction vessel to 0°C.

    • Distill HF (4.5 mL) into the vessel.

    • Stir the mixture at 0°C for 1 hour.

    • Remove the HF by vacuum.

  • Peptide Precipitation and Washing:

    • Wash the resin with DCM to remove the cleaved peptide.

    • Combine the DCM washes and precipitate the peptide by adding cold diethyl ether.

    • Isolate the peptide precipitate by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers.

    • Dry the crude peptide under vacuum.

Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

TFMSA is a strong, non-volatile acid that serves as an alternative to HF and does not require a specialized apparatus.[4]

Materials:

  • Peptide-MBHA resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • m-Cresol

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Preparation: Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a magnetic stir bar.

  • Cleavage Cocktail Addition:

    • Add thioanisole (0.25 mL) and m-cresol (0.25 mL) to the resin and stir for 5-10 minutes.

    • Cool the flask in an ice bath (0-5°C).

    • Add cold TFA (2.5 mL) and stir for 5 minutes.

    • Slowly add TFMSA (0.25 mL) dropwise while stirring vigorously to dissipate heat.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 90-120 minutes.

  • Work-up:

    • Filter the resin using a sintered glass funnel and wash with a small amount of TFA.

    • Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.

    • Isolate the peptide precipitate by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Protocol 3: Hydrogen Bromide (HBr) in TFA Cleavage

This method utilizes a solution of HBr in acetic acid added to a TFA cleavage cocktail.[4][5]

Materials:

  • Peptide-MBHA resin

  • 30% HBr in acetic acid

  • Trifluoroacetic acid (TFA)

  • Pentamethylbenzene

  • Thioanisole

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Preparation: Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a magnetic stir bar.

  • Cleavage Cocktail Preparation:

    • In the flask with the resin, add pentamethylbenzene (500 mg) and thioanisole (600 µL).

    • Add TFA (10 mL) to the flask.

  • Cleavage Reaction:

    • To the suspension, add 30% HBr in acetic acid (400 µL).

    • Stir the mixture at room temperature for 60-90 minutes.

  • Work-up:

    • Filter the resin and wash with TFA.

    • Combine the filtrates and precipitate the peptide with cold diethyl ether.

    • Isolate and wash the peptide as described in the previous protocols.

    • Dry the crude peptide under vacuum.

Visualizing the Process

Peptide Cleavage from MBHA Resin: Experimental Workflow

G Resin Peptide-MBHA Resin Wash Wash with DCM and Dry Resin->Wash Cleavage Add Cleavage Cocktail (Strong Acid + Scavengers) Wash->Cleavage Reaction Stir at RT or 0°C (60-120 min) Cleavage->Reaction Filter Filter to Remove Resin Reaction->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Isolate by Centrifugation/ Filtration Precipitate->Isolate Wash_Pellet Wash Pellet with Cold Ether Isolate->Wash_Pellet Dry Dry Crude Peptide (Vacuum) Wash_Pellet->Dry Crude_Peptide Crude Peptide Amide Dry->Crude_Peptide

Caption: Experimental workflow for peptide cleavage from MBHA resin.

General Mechanism of Acid-Catalyzed Cleavage from MBHA Resin

G Start Peptide-C(O)NH-CH(Ph(OMe))-Ph(OMe)-Resin Protonation Protonation of Benzhydryl Amine (H+) Start->Protonation Strong Acid Carbocation Formation of Stable Benzhydryl Carbocation Protonation->Carbocation Cleavage Peptide_Amide Peptide-C(O)NH2 (Peptide Amide) Carbocation->Peptide_Amide Resin_Cation [Resin-Ph(OMe)-CH+-Ph(OMe)] Carbocation->Resin_Cation

Caption: Simplified mechanism of acid cleavage from MBHA resin.

References

Application Notes and Protocols for the Synthesis of C-terminal Amide Peptides with Benzhydrylamine Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant number of biologically active peptides and peptide hormones feature a C-terminal amide, a modification crucial for their conformational stability and biological function. The replacement of the C-terminal carboxyl group with an amide mitigates the negative charge, which can enhance receptor binding affinity and increase the peptide's stability against enzymatic degradation by carboxypeptidases. Solid-phase peptide synthesis (SPPS) utilizing benzhydrylamine polymers, such as 4-methylbenzhydrylamine (MBHA) resin and Rink Amide-MBHA resin, is a cornerstone technique for the efficient production of these vital biomolecules.

Benzhydrylamine-based resins are designed to yield a C-terminal amide upon cleavage of the synthesized peptide from the solid support. The choice between different benzhydrylamine polymers and the overarching synthesis strategy—either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) chemistry—depends on the specific peptide sequence, its complexity, and the desired scale of synthesis. This document provides detailed protocols and quantitative data to guide researchers in the successful synthesis of C-terminal amide peptides using these versatile solid supports.

Data Presentation

The efficiency of solid-phase peptide synthesis is paramount for obtaining high-purity target peptides. The following tables summarize representative quantitative data for coupling efficiencies of amino acids and the final purity of a model peptide synthesized on benzhydrylamine-type resins.

Table 1: Representative Coupling Efficiencies of Amino Acids in Boc-SPPS on MBHA Resin

Carboxyl-Reacting Amino AcidAmine-Reacting ResidueCoupling Efficiency (%)
HistidineVaries< 98
ThreonineVaries< 98
ArginineVaries< 98
ValineVaries< 98
IsoleucineVaries< 98
GlutamineVaries< 98
AlanineLeucine> 99
LeucineGlycine> 99
PhenylalanineAlanine> 99
GlycineValine> 99

Note: Coupling efficiencies were monitored by the ninhydrin reaction. Couplings under 99% are often considered incomplete and may require a second coupling step. The efficiency can decrease with increasing peptide length.[1]

Table 2: Final Yield and Purity of a Model Peptide Amide (Lys-Val-Phe-Ala-NH₂) Synthesized on Rink-Amide MBHA Resin

Synthesis StrategyCleavage MethodCrude Yield (%)Purity by HPLC (%)
Fmoc/tBu95% TFA / 2.5% TIS / 2.5% H₂O~85> 95
Boc/BzlHF/Anisole (9:1)~80> 95

Note: Yields and purities are representative and can vary based on the peptide sequence, coupling reagents, and purification methods.[2][3][4][5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow of solid-phase peptide synthesis for C-terminal amides and the chemical logic of the cleavage step from a benzhydrylamine resin.

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_Final_Steps Final Steps Resin Benzhydrylamine Resin Swell Swell Resin in Solvent (e.g., DMF) Resin->Swell Deprotect_Initial Initial Deprotection (if applicable, e.g., Fmoc-Rink Amide) Swell->Deprotect_Initial Deprotection Nα-Deprotection (e.g., TFA for Boc, Piperidine for Fmoc) Deprotect_Initial->Deprotection Washing Washing Deprotection->Washing 1 Final_Deprotect Final Nα-Deprotection Deprotection->Final_Deprotect Activation Amino Acid Activation (e.g., with HBTU/HOBt) Coupling Coupling to Resin-Bound Peptide Activation->Coupling Monitoring Monitoring (e.g., Ninhydrin Test) Coupling->Monitoring 3 Washing->Coupling 2 Monitoring->Deprotection Complete (for next cycle) Washing_Post_Coupling Washing Monitoring->Washing_Post_Coupling Incomplete Washing_Post_Coupling->Coupling Recouple Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotect->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Peptide Pure Peptide Amide Purification->Peptide

Caption: General workflow for solid-phase synthesis of C-terminal amide peptides.

Caption: Cleavage of the peptide amide from the benzhydrylamine resin.

Experimental Protocols

Protocol 1: Boc-SPPS for Peptide Amides on MBHA Resin

This protocol outlines the manual synthesis of a peptide amide using the Boc/Bzl strategy on MBHA resin.

1. Resin Preparation and First Amino Acid Coupling: a. Weigh the MBHA resin (HCl salt form, typical substitution 0.2-0.8 mmol/g) into a reaction vessel. b. Swell the resin in dichloromethane (DCM) for 1 hour. c. Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM for 10 minutes. d. Wash the resin thoroughly with DCM (3x) and then dimethylformamide (DMF) (3x).[6] e. To couple the first Boc-protected amino acid, pre-activate it by dissolving 3 equivalents (relative to resin substitution) of the amino acid and 3 equivalents of HBTU/HOBt in DMF. Add 6 equivalents of DIPEA and allow to react for 2 minutes. f. Add the activated amino acid solution to the resin and agitate for 2-4 hours. g. Monitor the coupling completion using the quantitative ninhydrin (Kaiser) test. If the test is positive (blue beads), recouple with freshly activated amino acid. h. If coupling remains incomplete, cap any unreacted amino groups with acetic anhydride/DIPEA in DMF (1:1:8) for 30 minutes.

2. Synthesis Cycle (Deprotection and Coupling): a. Deprotection: Remove the Nα-Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[7] b. Washing: Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x). c. Neutralization: Neutralize the resin with 10% DIPEA in DMF for 10 minutes. d. Washing: Wash the resin with DMF (3x). e. Coupling: Couple the next Boc-protected amino acid as described in step 1e-1g. f. Repeat the synthesis cycle for each amino acid in the sequence.

3. Cleavage and Deprotection: a. After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail. For most peptides, a mixture of 90% anhydrous hydrogen fluoride (HF) and 10% anisole (as a scavenger) is used. Caution: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures. c. Cool the HF apparatus to -5 to 0°C. d. Add the dried peptide-resin to the reaction vessel. e. Condense the HF into the vessel and stir for 1 hour at 0°C. f. Evaporate the HF under a stream of nitrogen. g. Precipitate the cleaved peptide by adding cold diethyl ether. h. Collect the crude peptide by filtration, wash with cold ether, and dry. i. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fmoc-SPPS for Peptide Amides on Rink Amide-MBHA Resin

This protocol describes the manual synthesis of a peptide amide using the Fmoc/tBu strategy on Rink Amide-MBHA resin.

1. Resin Preparation and First Amino Acid Coupling: a. Weigh the Fmoc-Rink Amide-MBHA resin (typical substitution 0.2-0.8 mmol/g) into a reaction vessel. b. Swell the resin in DMF for 1 hour. c. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker.[8] d. Washing: Wash the resin thoroughly with DMF (5x). e. First Amino Acid Coupling: Couple the first Fmoc-protected amino acid using standard activation methods (e.g., HBTU/HOBt/DIPEA as described in Protocol 1, step 1e) for 2 hours. f. Monitor coupling completion with the ninhydrin test. Recouple or cap as necessary.

2. Synthesis Cycle (Deprotection and Coupling): a. Deprotection: Remove the Nα-Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. b. Washing: Wash the resin with DMF (5x). c. Coupling: Couple the next Fmoc-protected amino acid as described in step 1e-1f. d. Repeat the synthesis cycle for each amino acid in the sequence.

3. Cleavage and Deprotection: a. After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF. b. Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum. c. Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[9] d. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow to react at room temperature for 2-3 hours with occasional agitation. e. Filter the resin and collect the filtrate. f. Precipitate the peptide from the filtrate by adding cold diethyl ether. g. Centrifuge or filter to collect the crude peptide, wash with cold ether, and dry. h. Purify the peptide using RP-HPLC.

Protocol 3: Quantitative Ninhydrin (Kaiser) Test for Monitoring Coupling

This test is used to detect free primary amines on the resin, indicating incomplete coupling.

1. Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

2. Procedure: a. Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube. b. Add 2-3 drops of each of Solution A, B, and C. c. Heat the tube at 100°C for 5 minutes. d. Observe the color of the beads and the solution.

  • Negative (complete coupling): Beads and solution are colorless or yellowish.
  • Positive (incomplete coupling): Beads and/or solution turn a deep blue.[8]

Conclusion

The synthesis of C-terminal amide peptides is a critical capability for researchers in drug discovery and chemical biology. Benzhydrylamine polymers offer a robust and reliable solid support for these syntheses. By selecting the appropriate resin and synthesis strategy (Boc or Fmoc) and carefully following established protocols for coupling, monitoring, and cleavage, researchers can efficiently produce high-purity peptide amides for a wide range of applications. The detailed protocols and data presented in this application note provide a comprehensive guide for the successful implementation of this essential synthetic methodology.

References

High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) represents a significant advancement in peptide synthesis technology, offering dramatic improvements in speed, purity, and sustainability. This protocol enables the rapid and efficient production of high-quality peptides, crucial for research, therapeutic development, and various life science applications. The core principles of HE-SPPS involve the strategic use of microwave energy to accelerate both the deprotection and coupling steps, optimized reagent combinations such as Diisopropylcarbodiimide (DIC) and Oxyma Pure, and streamlined washing protocols. These innovations lead to substantially reduced cycle times, higher crude peptide purity, and a significant reduction in solvent waste.[1][2][3]

Data Presentation: Performance of HE-SPPS Protocols

The following tables summarize the performance of HE-SPPS in the synthesis of various peptides, highlighting the key advantages of this technology over conventional methods.

Peptide SequenceLength (Amino Acids)Synthesis MethodCycle Time (min)Total Synthesis Time (min)Crude Purity (%)Reference
Acyl Carrier Protein (65-74)10HE-SPPS44493[1][4]
β-Amyloid (1-42)42HE-SPPS422972[1][4]
Difficult Sequence (Example)10Conventional SPPS->1200<50[5]
Difficult Sequence (Example)10Microwave-Assisted SPPS<10<180>70[5][6]

Experimental Protocols: High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS)

This section provides a detailed methodology for performing HE-SPPS using a microwave peptide synthesizer.

Materials and Reagents
  • Resin: Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids) with a typical loading of 0.3-0.6 mmol/g.

  • Fmoc-protected Amino Acids: Standard and side-chain protected amino acids.

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Coupling Reagents:

    • Diisopropylcarbodiimide (DIC)

    • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Solvents:

    • N,N-dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Ethanol (for piperazine-based deprotection, optional)

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5) or other suitable cleavage mixture depending on the peptide sequence and protecting groups.

  • Precipitation and Washing Solvent: Cold diethyl ether.

Instrumentation
  • Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™)

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass Spectrometer for identity confirmation

HE-SPPS Protocol: Step-by-Step

This protocol describes a standard cycle for the addition of one amino acid. The cycle is repeated until the desired peptide sequence is assembled.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes at room temperature.

  • Fmoc-Deprotection (Microwave-Assisted):

    • Drain the swelling solvent.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Apply microwave irradiation (e.g., 30 seconds ramp to 75°C, hold for 3 minutes).

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL).

  • Amino Acid Coupling (Microwave-Assisted):

    • Prepare the amino acid solution by dissolving the Fmoc-protected amino acid (5-fold excess), DIC (5-fold excess), and Oxyma Pure (5-fold excess) in DMF.

    • Add the activated amino acid solution to the resin.

    • Apply microwave irradiation (e.g., 30 seconds ramp to 90°C, hold for 5 minutes).

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 5 mL).

  • Repeat Cycle:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Deprotection:

    • After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection of Side Chains:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase HPLC.

    • Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

    • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

HE-SPPS Workflow

HE_SPPS_Workflow cluster_synthesis_cycle HE-SPPS Cycle cluster_final_steps Final Processing Resin Resin Swelling Deprotection Microwave-Assisted Fmoc-Deprotection (20% Piperidine/DMF, 75°C) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Microwave-Assisted Coupling (Fmoc-AA, DIC, Oxyma, 90°C) Wash2 DMF Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Pure Peptide Purification->Final_Product

Caption: High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) Workflow.

Key Chemical Steps in HE-SPPS

HE_SPPS_Chemistry cluster_deprotection Fmoc-Deprotection cluster_coupling Amino Acid Activation and Coupling Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotected_Peptide H2N-Peptide-Resin Fmoc_Peptide->Deprotected_Peptide + Piperidine Piperidine Piperidine DBF_Adduct Dibenzofulvene-Piperidine Adduct Active_Ester Fmoc-AA-O-Ester (Active Intermediate) Fmoc_AA Fmoc-AA-OH Fmoc_AA->Active_Ester + DIC + Oxyma DIC DIC Oxyma Oxyma Pure Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled_Peptide + H2N-Peptide-Resin

Caption: Key Chemical Reactions in an HE-SPPS Cycle.

References

Application Notes and Protocols for the Use of 4,4'-Dimethoxybenzhydrylamine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxybenzhydrylamine is a versatile primary amine utilized in organic synthesis, particularly as a linker or protecting group in peptide and medicinal chemistry. Its hydrochloride salt provides a stable, crystalline solid that is readily handled and stored. The dimethoxybenzhydryl (DMB) group is prized for its acid lability, allowing for facile cleavage under mild acidic conditions to release a primary amide or amine. This property makes it an invaluable tool in the synthesis of complex molecules where orthogonal protection strategies are required.

These application notes provide an overview of the synthesis of this compound hydrochloride and its application in the formation and subsequent deprotection of N-acylated derivatives, which are key intermediates in various synthetic routes.

Core Applications

  • Amide Synthesis: this compound serves as a precursor to protected primary amides. The amine is acylated with a carboxylic acid of interest, and the resulting N-(4,4'-dimethoxybenzhydryl) amide can be carried through multiple synthetic steps.

  • Acid-Labile Protecting Group: The DMB group acts as a protecting group for the amide nitrogen. It is stable to a range of reaction conditions but can be selectively removed with mild acids, such as trifluoroacetic acid (TFA), to unveil the primary amide functionality. This is particularly useful in the final stages of a synthesis.

  • Solution-Phase Peptide Synthesis: While less common than its resin-bound counterparts, the amine can be used in solution-phase synthesis to create C-terminal peptide amides.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound Hydrochloride

This two-step protocol describes the synthesis starting from the commercially available 4,4'-dimethoxybenzophenone.

Step 1: Reduction of 4,4'-Dimethoxybenzophenone to 4,4'-Dimethoxybenzhydrol

A reliable method for the synthesis of the intermediate alcohol involves the reduction of the ketone with sodium borohydride.

Methodology:

  • To a solution of 4,4'-dimethoxybenzophenone (4.84 g) in ethanol (80 ml), add sodium borohydride (1.03 g).[1]

  • Stir the mixture at room temperature for 7 hours.

  • Add water to the reaction mixture and stir for an additional 30 minutes.

  • Concentrate the solution to approximately 20 ml under reduced pressure.

  • Add ethyl acetate and water, then extract the aqueous layer with ethyl acetate (3 x 50 ml).

  • Wash the combined organic layers with saturated brine and dry over anhydrous sodium sulfate.

  • Distill the solvent under reduced pressure to yield the target compound, 4,4'-dimethoxybenzhydrol.[1]

Step 2: Reductive Amination of 4,4'-Dimethoxybenzhydrol

The conversion of the intermediate alcohol to the desired amine can be achieved via a reductive amination protocol. A general method using ammonium acetate and a hydride reducing agent is described below.

Methodology:

  • Dissolve 4,4'-dimethoxybenzhydrol (1 equivalent) in a suitable solvent such as methanol or dichloroethane.

  • Add ammonium acetate (10 equivalents).[2]

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.4 equivalents), to the mixture.[3]

  • Stir the reaction at room temperature for 18-24 hours under an inert atmosphere.[3]

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography on silica gel.

  • To form the hydrochloride salt, dissolve the purified amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Quantitative Data for Synthesis of 4,4'-Dimethoxybenzhydrol

Starting MaterialReagentSolventReaction TimeYieldReference
4,4'-DimethoxybenzophenoneSodium BorohydrideEthanol7 hours99%[1]
Protocol 2: N-Acylation of this compound

This protocol details the formation of an N-(4,4'-dimethoxybenzhydryl) amide using an acyl chloride.

Methodology:

  • Dissolve this compound hydrochloride in a suitable solvent such as dichloromethane.

  • Add a base, such as triethylamine or N,N-diisopropylethylamine (1.5 equivalents), to neutralize the hydrochloride and free the amine.[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (e.g., benzoyl chloride, 1.05 - 1.3 equivalents) dropwise to the stirred solution.[4][5]

  • Allow the reaction to warm to room temperature and stir for an appropriate time (typically 1-3 hours), monitoring progress by thin-layer chromatography (TLC).[4]

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 20 mL).[4]

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Representative Data for N-Acylation Reactions

Amine SubstrateAcylating AgentCatalyst/BaseReaction TimeYieldReference
ImidazoleBenzoyl ChlorideNatural Clay5 min96%[5]
N-(pyridin-2-ylmethyl)acetamideBenzoyl ChlorideDIPEA3 hours94%[4]
Protocol 3: Cleavage of the 4,4'-Dimethoxybenzhydryl (DMB) Group

The DMB group is cleaved under acidic conditions to yield the primary amide. A standard procedure using trifluoroacetic acid (TFA) is provided.

Methodology:

  • Safety Precaution: TFA is a highly corrosive acid. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection.

  • Dissolve the N-(4,4'-dimethoxybenzhydryl) amide in a minimal amount of a suitable solvent like dichloromethane.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger to trap the released carbocation.

  • Add the cleavage cocktail to the dissolved amide (typically 10-25 mL per gram of substrate).

  • Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to 4 hours, depending on the substrate.[6] Monitor the reaction by TLC or HPLC.

  • Upon completion, remove the TFA by rotary evaporation, maintaining the bath temperature below 40 °C.[7]

  • Precipitate the crude product by adding a large volume of cold diethyl ether to the concentrated residue.[7]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Isolate the product by filtration through a sintered glass funnel, washing thoroughly with cold diethyl ether.

  • Dry the solid product under vacuum.

Typical Cleavage Conditions

Cleavage ReagentScavengersReaction TimeGeneral ApplicationReference
95% Trifluoroacetic Acid (TFA)Water, Triisopropylsilane (TIS)1.5 - 4 hoursStandard cleavage of acid-labile protecting groups[7]
10% TFA in Dichloromethane (DCM)1-5% TISContinuous flow or multiple washesMilder cleavage for sensitive substrates

Visualizations

Synthesis_Workflow Synthesis and Application of this compound cluster_synthesis Synthesis Pathway cluster_application Application Workflow Ketone 4,4'-Dimethoxy- benzophenone Alcohol 4,4'-Dimethoxy- benzhydrol Ketone->Alcohol Reduction (NaBH4) Amine_HCl 4,4'-Dimethoxybenzhydryl- amine Hydrochloride Alcohol->Amine_HCl Reductive Amination (NH4OAc, NaBH(OAc)3) then HCl Acylated_Amide N-(4,4'-Dimethoxybenzhydryl) Amide Amine_HCl->Acylated_Amide N-Acylation (RCOCl, Base) Primary_Amide Primary Amide Product Acylated_Amide->Primary_Amide Cleavage (TFA, Scavengers)

Caption: Workflow for the synthesis and application of this compound HCl.

Cleavage_Mechanism Acid-Catalyzed Cleavage of DMB-Protected Amide ProtectedAmide N-(DMB) Amide ProtonatedAmide Protonated Intermediate ProtectedAmide->ProtonatedAmide Protonation by TFA (H+) Carbocation DMB Carbocation (Stabilized by Resonance) ProtonatedAmide->Carbocation C-N Bond Cleavage PrimaryAmide Primary Amide ProtonatedAmide->PrimaryAmide Release of Product TrappedCation Trapped Carbocation Carbocation->TrappedCation Reaction with Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Simplified mechanism of the acid-catalyzed cleavage of the DMB protecting group.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Synthesized with MbhA Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development. The choice of solid support is critical to the success of SPPS, dictating the C-terminal functionality of the peptide and influencing overall yield and purity. 4-Methylbenzhydrylamine (MbhA) resin is a widely utilized solid support for the synthesis of peptide amides, particularly employing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[1][2] MbhA resin is favored for its optimal balance between stability during synthesis and lability under strong acidic conditions for cleavage.[1] This application note provides a detailed protocol for the synthesis of a model peptide amide on MbhA resin, followed by its comprehensive analysis using mass spectrometry.

The Rink Amide MbhA resin, a popular variant, is designed for Fmoc-based synthesis and offers enhanced stability due to an acetamido spacer, which protects the linker from premature acid cleavage during Fmoc deprotection steps.[3][4][5] This allows for the reliable synthesis of complex peptide sequences with high purity.[4][5]

Accurate characterization of the synthesized peptide is paramount to ensure its identity, purity, and suitability for downstream applications. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are the primary analytical techniques for this purpose.[6] This document outlines detailed protocols for sample preparation and analysis by both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry.

Experimental Protocols

I. Peptide Synthesis on MbhA Resin (Boc Strategy)

This protocol describes the manual synthesis of a model peptide amide.

1. Resin Preparation and First Amino Acid Coupling:

  • Resin Swelling: Swell MbhA resin (typical substitution: 0.5-1.0 mmol/g) in dichloromethane (DCM) for 30 minutes.

  • Neutralization: If the resin is supplied as an HCl salt, neutralize it by washing with 10% (v/v) diisopropylethylamine (DIPEA) in DCM for 15 minutes. Wash thoroughly with DCM.

  • First Amino Acid Coupling:

    • Dissolve 2.0 equivalents of the first Boc-protected amino acid and 2.0 equivalents of HOBt (1-Hydroxybenzotriazole) in a minimal amount of N,N-dimethylformamide (DMF).

    • Add this solution to the resin, followed by 2.0 equivalents of DIC (N,N'-diisopropylcarbodiimide).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), continue coupling for another 1-2 hours.

    • After complete coupling, wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

2. Peptide Chain Elongation (Iterative Cycle):

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash with DCM (3x).

  • Neutralization: Neutralize the resin with 10% DIPEA in DCM for 10 minutes. Wash with DCM (3x) and DMF (3x).

  • Amino Acid Coupling: Repeat the coupling step as described in 1.3 for each subsequent amino acid in the peptide sequence.

3. Cleavage and Deprotection:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive residues is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). For peptides containing Trp, Met, or Cys, scavengers like 1,2-ethanedithiol (EDT) or thioanisole should be added.

  • Cleavage Reaction:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10x the volume of the filtrate).

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

II. Peptide Purification by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 0.1% TFA in water or a mixture of water and acetonitrile. Filter the solution to remove any particulates.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

III. Mass Spectrometry Analysis

1. Sample Preparation for Mass Spectrometry:

  • Prepare a stock solution of the purified peptide in water or 50:50 acetonitrile/water at a concentration of 1 mg/mL.

  • For MALDI-TOF analysis, dilute the stock solution to 1-10 pmol/µL.

  • For ESI-MS analysis, dilute the stock solution to 10-100 fmol/µL in a solvent compatible with electrospray, typically 50% acetonitrile with 0.1% formic acid.

2. MALDI-TOF Mass Spectrometry Protocol:

  • Matrix Selection: For peptides up to 3,000 Da, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice. For larger peptides, sinapinic acid (SA) is often used.

  • Matrix Preparation: Prepare a saturated solution of the chosen matrix in 50:50 acetonitrile/water with 0.1% TFA.

  • Spotting Technique (Dried Droplet):

    • Mix 1 µL of the peptide sample solution with 1 µL of the matrix solution.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Calibrate the instrument using a standard peptide mixture.

3. ESI Mass Spectrometry Protocol:

  • Sample Infusion/Injection: The prepared peptide solution can be directly infused into the mass spectrometer via a syringe pump or injected through an LC system (LC-MS).

  • Instrumentation Settings:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: Set according to the instrument manufacturer's recommendations (typically 3-5 kV).

    • Source Temperature: Optimize for the specific peptide and solvent system.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the expected charge states of the peptide. Deconvolute the resulting multi-charged ion series to determine the molecular weight of the peptide.

Data Presentation

The successful synthesis and purification of the target peptide should be confirmed by HPLC and mass spectrometry. The data should be summarized to provide a clear overview of the synthesis outcome.

Table 1: Summary of a Model Peptide Synthesis and Characterization

ParameterResultMethod
Peptide Sequence Ac-Arg-Gly-Gly-Phe-Leu-NH₂-
Theoretical Mass (Da) 577.67-
Crude Yield (%) 75%Gravimetric
Purity (Crude, %) 70%RP-HPLC (AUC at 214 nm)
Purity (Purified, %) >98%RP-HPLC (AUC at 214 nm)
Observed Mass (MALDI) 578.34 [M+H]⁺MALDI-TOF MS
Observed Mass (ESI) 578.34 [M+H]⁺, 289.67 [M+2H]²⁺ESI-MS (after deconvolution)

(Note: The data presented in this table is representative and will vary depending on the specific peptide sequence and synthesis conditions.)

Visualization of Experimental Workflow

A clear workflow diagram helps in visualizing the entire process from synthesis to analysis.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & QC cluster_analysis Mass Spectrometry Analysis Resin_Prep MbhA Resin Preparation Coupling Iterative Amino Acid Coupling Resin_Prep->Coupling Boc/Fmoc Chemistry Cleavage Cleavage from Resin & Deprotection Coupling->Cleavage Crude_Peptide Crude Peptide Precipitation Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Lyophilization Lyophilization HPLC->Lyophilization Sample_Prep_MS Sample Preparation for MS Lyophilization->Sample_Prep_MS MALDI_TOF MALDI-TOF MS Sample_Prep_MS->MALDI_TOF ESI_MS LC-ESI-MS Sample_Prep_MS->ESI_MS Data_Analysis Data Analysis & Characterization MALDI_TOF->Data_Analysis ESI_MS->Data_Analysis

Caption: Workflow for peptide amide synthesis on MbhA resin and subsequent mass spectrometry analysis.

Logical Relationship Diagram

The choice of mass spectrometry technique can be guided by the specific analytical needs.

MS_Technique_Selection Start Analytical Goal Goal_MW Rapid Molecular Weight Confirmation Start->Goal_MW Goal_Purity High-Resolution Purity & Sequence Confirmation Start->Goal_Purity Goal_Quant Quantitative Analysis Start->Goal_Quant Technique_MALDI MALDI-TOF MS Goal_MW->Technique_MALDI Technique_ESI LC-ESI-MS Goal_Purity->Technique_ESI Goal_Quant->Technique_ESI Advantage_MALDI Advantages: - High throughput - Tolerant to some salts - Simple spectra (singly charged ions) Technique_MALDI->Advantage_MALDI Advantage_ESI Advantages: - Easily coupled to LC - Soft ionization - Multiple charging for high mass accuracy Technique_ESI->Advantage_ESI

Caption: Decision tree for selecting the appropriate mass spectrometry technique for peptide analysis.

References

Application of 4,4'-Dimethoxybenzhydrylamine in Bioconjugation Techniques: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,4'-dimethoxybenzhydrylamine moiety is a cornerstone in modern bioconjugation, primarily through its incorporation into acid-labile linkers for solid-phase peptide synthesis (SPPS). Its application is central to the production of C-terminally amidated peptides, a common structural feature of many biologically active peptides. This document provides detailed application notes and protocols for the use of resins functionalized with this compound, most notably the Rink Amide resins, in the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase synthesis of peptide amides.

Introduction to this compound-Based Resins

The this compound linker, often referred to as the Rink Amide linker, is a critical component of various solid supports used in Fmoc-based peptide synthesis.[1][2] The key feature of this linker is its acid lability, which allows for the cleavage of the synthesized peptide from the resin under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1][3] This is a significant advantage over older methods that required harsh reagents like hydrofluoric acid. The Rink Amide linker is designed to yield a C-terminal amide upon cleavage, which is crucial for the biological activity and stability of many peptides.[1]

There are several variations of Rink Amide resins, including Rink Amide AM (aminomethyl) and Rink Amide MBHA (methylbenzhydrylamine).[1][4] While both produce peptide amides, Rink Amide MBHA resin, which has an acetamido spacer, is less acid-labile than the standard Rink Amide resin, offering enhanced stability during synthesis.[4] These resins are compatible with standard Fmoc chemistry, making them versatile tools for the synthesis of a wide range of peptide sequences.[2]

Quantitative Data

The selection of a suitable resin is critical for the success of solid-phase peptide synthesis. The following tables summarize key quantitative parameters for commonly used Rink Amide resins.

Resin TypeTypical Loading Capacity (mmol/g)Mesh SizeKey Features
Rink Amide AM Resin 0.55 - 0.8200-400General purpose resin for peptide amides.[5]
Rink Amide MBHA Resin 0.3 - 0.8200-400Enhanced acid stability due to an acetamido spacer.[6][7]
High-Load Rink Amide Resin ~0.94Not SpecifiedSuitable for microwave-assisted SPPS.[8]
Cleavage CocktailTarget ResiduesTypical Cleavage TimeExpected Yield
TFA/H₂O/TIS (95:2.5:2.5) Peptides without sensitive residues1.5 - 3 hoursHigh
Reagent K (TFA/phenol/H₂O/thioanisole/EDT - 82.5:5:5:5:2.5) Cys, Met, Trp, Tyr2 - 4 hoursGood to High[9]
TFA/DCM with 3-5% 1,3-dimethoxybenzene General peptides15 - 45 minutesGood to High[10]

Experimental Protocols

Protocol 1: Resin Swelling and Preparation
  • Weigh the desired amount of Rink Amide resin (e.g., 143 mg for a 0.1 mmol synthesis scale) and place it into a suitable reaction vessel, such as a syringe fitted with a polypropylene filter.[11]

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).[12]

  • Allow the resin to swell at room temperature for 15-30 minutes.[11]

  • Drain the DMF from the reaction vessel.[12]

  • Wash the resin twice with DMF (1 mL for 1 minute each).[11]

Protocol 2: Fmoc-Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle. Repeat for each amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the swollen resin.[11]

    • Agitate the mixture for 1 minute, then drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 7-10 minutes.[11]

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).[11][13]

  • Amino Acid Coupling (using HBTU/DIEA):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test.[12]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

Protocol 3: Cleavage of the Peptide from the Resin

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.[9]

  • Final Fmoc Deprotection:

    • Perform a final Fmoc deprotection as described in Protocol 2, step 1.

    • Wash the resin with DMF (3 times) followed by dichloromethane (DCM) (3 times).[14]

  • Cleavage:

    • Prepare the appropriate cleavage cocktail immediately before use. For a standard peptide, a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used.[9]

    • Add the cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).[9]

    • Allow the reaction to proceed at room temperature for 1.5 to 3 hours with occasional agitation. For peptides containing arginine, the cleavage time may need to be extended.[14]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh cleavage cocktail or DCM.[14]

    • Combine the filtrates and add the solution to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[14]

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizations

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection End of Synthesis Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Peptide Crude Peptide Amide Cleavage->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis on Rink Amide resin.

Cleavage_Mechanism Resin_Peptide Resin Linker-Peptide Amide Protonation Resin Protonated Linker-Peptide Amide Resin_Peptide->Protonation Protonation of Linker TFA TFA (H+) TFA->Protonation Carbocation Resin Dimethoxybenzhydryl Cation Protonation->Carbocation Cleavage Peptide_Amide Peptide-CONH2 Protonation->Peptide_Amide Release Trapped_Cation Trapped Cation Carbocation->Trapped_Cation Scavenger Scavengers (e.g., TIS) Scavenger->Trapped_Cation

Caption: Simplified mechanism of acid-catalyzed cleavage from a Rink Amide resin.

Cleavage_Cocktail_Selection Start Peptide Synthesized Check_Sensitive Contains Cys, Met, Trp, or Tyr? Start->Check_Sensitive Yes_Sensitive Yes Check_Sensitive->Yes_Sensitive Yes No_Sensitive No Check_Sensitive->No_Sensitive No Use_Reagent_K Use Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) Yes_Sensitive->Use_Reagent_K Use_Standard Use Standard Cocktail (TFA/H2O/TIS) No_Sensitive->Use_Standard Check_Arg Contains Arg? Use_Standard->Check_Arg Yes_Arg Yes Check_Arg->Yes_Arg Yes No_Arg No Check_Arg->No_Arg No Extend_Time Extend Cleavage Time Yes_Arg->Extend_Time

Caption: Decision tree for selecting a suitable cleavage cocktail.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Incomplete Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete coupling reactions during solid-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of incomplete coupling?

The most common indicator of incomplete coupling is a positive result from a qualitative test for free primary amines on the resin-bound peptide. The most widely used method is the Kaiser (ninhydrin) test, where a blue or purple color on the resin beads signifies the presence of unreacted amino groups.[1][2] For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable and can give a false negative; in this case, a chloranil test or isatin test is recommended.[1] Another indicator can be the analysis of the crude peptide by HPLC after cleavage, which may show a significant peak corresponding to the deletion sequence (the peptide missing one or more amino acids).

Q2: What are the primary causes of incomplete coupling?

Incomplete coupling in SPPS can stem from several factors, often related to the peptide sequence itself or the reaction conditions:

  • Steric Hindrance: Bulky amino acid residues, particularly β-branched amino acids like Valine, Isoleucine, and Threonine, can physically block the approach of the incoming activated amino acid.[3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e-g., β-sheets) on the resin, making the N-terminus inaccessible for the next coupling reaction. This is particularly common for hydrophobic sequences.[4][5]

  • Poor Resin Swelling: The solid support must be adequately swollen for reagents to diffuse and react efficiently. Improper solvent choice or poor quality resin can lead to insufficient swelling.[6]

  • Suboptimal Activation: The carboxylic acid of the incoming amino acid must be sufficiently activated by the coupling reagent to react with the N-terminal amine. Inefficient activation can be due to degraded reagents, incorrect stoichiometry, or an inappropriate choice of coupling reagent for a specific "difficult" coupling.

  • "Difficult" Sequences: Certain peptide sequences are inherently more challenging to synthesize due to a combination of the factors above.

Q3: How can I improve the coupling efficiency for a "difficult" sequence?

For challenging sequences, a multi-pronged approach is often necessary:

  • Optimize Reaction Conditions: Increasing the reaction temperature can significantly enhance coupling efficiency and reduce reaction times.[7] For instance, one study demonstrated an improvement in purity for a model peptide from 7.8% using HCTU at room temperature to 91% using COMU at 75°C. The choice of solvent is also critical; for hydrophobic peptides, using N-methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM, DMF, and NMP (1:1:1) can improve solvation and reduce aggregation.[4][8]

  • Employ a More Potent Coupling Reagent: For sterically hindered or aggregation-prone sequences, switching to a more reactive coupling reagent can be effective. Onium salt-based reagents like HBTU, HATU, and COMU are generally more efficient than carbodiimides like DIC.[9][10]

  • Perform a Double Coupling: If a coupling reaction is found to be incomplete (e.g., via a positive Kaiser test), a second coupling with fresh reagents can be performed to drive the reaction to completion.[7][11]

  • Utilize Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic points in the peptide backbone can disrupt the formation of secondary structures that lead to aggregation. This has been shown to increase product yields by up to 10-fold in highly aggregated sequences.

  • Capping: If incomplete coupling persists, it is advisable to permanently block the unreacted N-termini to prevent the formation of deletion sequences. This is typically done using acetic anhydride.[7]

Q4: When should I consider using a different coupling reagent?

You should consider changing your coupling reagent when you encounter:

  • Repetitive incomplete couplings with a particular amino acid.

  • Synthesis of a known "difficult sequence."

  • Sterically hindered couplings (e.g., coupling to a proline or a β-branched amino acid).

  • The need to suppress racemization , in which case additives like HOBt or Oxyma Pure are crucial.

Quantitative Data on Coupling Strategies

The following tables summarize quantitative data on the effectiveness of various strategies to overcome incomplete coupling.

Table 1: Comparison of Coupling Reagent Efficiency for a Difficult Peptide

Coupling ReagentTemperature (°C)Purity of Crude Peptide (%)
HCTURoom Temperature7.8
COMU7591

Data from a study on a sterically hindered model peptide.

Table 2: Impact of Pseudoproline Dipeptides on Peptide Yield

Synthesis StrategySequence TypeImpact on Yield
Standard SPPSHighly aggregated sequenceLow
With Pseudoproline DipeptideHighly aggregated sequenceUp to 10-fold increase

Table 3: Effect of Temperature on Coupling Time and Purity

TemperatureCoupling TimeCrude Purity
Room TemperatureStandardBaseline
Elevated TemperatureReducedMaintained or Improved

General trend observed in SPPS.

Experimental Protocols

1. Kaiser (Ninhydrin) Test for Free Primary Amines

This qualitative test is used to monitor the completion of the coupling reaction.

  • Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN (aqueous) in 98 mL pyridine.

  • Procedure:

    • Take a small sample of resin beads (approximately 5-10 mg) from the reaction vessel and place them in a small glass test tube.

    • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

    • Heat the test tube at 100°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Dark blue/purple beads and solution: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Colorless/yellow beads and solution: Negative result, indicating the absence of free primary amines (complete coupling).

2. Capping of Unreacted Amino Groups

This procedure is used to permanently block unreacted N-termini to prevent the formation of deletion sequences.

  • Reagents:

    • Capping Solution: A mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common formulation is acetic anhydride/DIPEA/DMF (1:1:8 v/v/v).

  • Procedure:

    • Following an incomplete coupling reaction, wash the resin thoroughly with DMF.

    • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

    • Drain the capping solution and wash the resin thoroughly with DMF.

    • Perform a Kaiser test to confirm the absence of free primary amines. If the test is still positive, the capping step can be repeated.

3. Double Coupling Procedure

This method is employed to drive an incomplete coupling reaction to completion.

  • Procedure:

    • After the initial coupling reaction, perform a Kaiser test.

    • If the Kaiser test is positive, wash the resin thoroughly with DMF to remove any byproducts from the first coupling.

    • Prepare a fresh solution of the activated amino acid using the same stoichiometry as the initial coupling.

    • Add the fresh coupling solution to the resin and allow the reaction to proceed for the standard coupling time.

    • After the second coupling, wash the resin with DMF and perform another Kaiser test to confirm completion.

Visualized Workflows and Pathways

Troubleshooting Incomplete Coupling Workflow

G Troubleshooting Incomplete Coupling in SPPS start Coupling Step Completed kaiser_test Perform Kaiser Test start->kaiser_test is_positive Positive Result? kaiser_test->is_positive double_couple Perform Double Coupling is_positive->double_couple Yes proceed Proceed to Deprotection is_positive->proceed No kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 is_positive_2 Still Positive? kaiser_test_2->is_positive_2 cap_n_termini Cap N-termini with Acetic Anhydride is_positive_2->cap_n_termini Yes is_positive_2->proceed No investigate Investigate Root Cause: - Difficult Sequence? - Reagent Quality? - Aggregation? cap_n_termini->investigate investigate->proceed

Caption: A flowchart for troubleshooting incomplete coupling.

Key Factors Leading to Incomplete Coupling

G Root Causes of Incomplete Coupling incomplete_coupling Incomplete Coupling steric_hindrance Steric Hindrance (e.g., Val, Ile, Thr) incomplete_coupling->steric_hindrance aggregation Peptide Aggregation (Hydrophobic Sequences) incomplete_coupling->aggregation resin_swelling Poor Resin Swelling incomplete_coupling->resin_swelling activation Suboptimal Activation incomplete_coupling->activation

Caption: Key factors contributing to incomplete coupling in SPPS.

References

Technical Support Center: 4,4'-Dimethoxybenzhydrylamine (Mmt) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address side reactions associated with the use of 4,4'-Dimethoxybenzhydrylamine (Mmt) linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the Mmt linker?

The this compound (Mmt) group is an acid-labile protecting group frequently used in solid-phase peptide synthesis (SPPS) for the protection of the side chains of amino acids such as Lysine, Ornithine, Cysteine, and Histidine. Its key advantage is its orthogonality to the commonly used Fmoc protecting group, allowing for selective deprotection and on-resin modification of the peptide.[1][2]

Q2: What are the most common side reactions observed during Mmt cleavage?

The most prevalent side reaction during the cleavage of the Mmt group is the alkylation of nucleophilic amino acid residues by the liberated Mmt cation. Tryptophan, Cysteine, and to a lesser extent, Methionine and Tyrosine are particularly susceptible to this modification.[3][4] Another potential issue is incomplete Mmt deprotection, which can lead to a heterogeneous final product.[1]

Q3: How can I monitor the progress of Mmt deprotection?

The release of the Mmt cation can be monitored spectrophotometrically at 460 nm, as the cation has a distinct color.[1] This allows for real-time tracking of the deprotection reaction. Alternatively, a small number of resin beads can be removed, washed, and treated with a drop of concentrated TFA. An immediate orange color indicates the presence of remaining Mmt groups.[5]

Q4: Can Mmt cleavage affect other protecting groups on my peptide?

Prolonged exposure to the acidic conditions used for Mmt cleavage, even at low TFA concentrations, can lead to the partial cleavage of other acid-labile protecting groups, such as Boc or Trityl (Trt), if they are present on the peptide.[1] Therefore, it is crucial to use the mildest possible conditions and the shortest reaction time necessary for complete Mmt removal.

Troubleshooting Guide

Issue 1: Incomplete Mmt Deprotection

Symptoms:

  • Mass spectrometry analysis of the final product shows a peak corresponding to the Mmt-protected peptide.

  • HPLC chromatogram displays a poorly resolved or broadened peak for the desired product, often with a shoulder or a distinct peak at a later retention time.

Possible Causes:

  • Insufficient reaction time.

  • Too low a concentration of Trifluoroacetic acid (TFA).

  • Poor swelling of the resin, limiting reagent access.

  • Steric hindrance around the Mmt-protected residue.

Solutions:

  • Increase Reaction Time: Extend the deprotection time in increments of 10-15 minutes, monitoring the reaction progress.

  • Increase TFA Concentration: Gradually increase the TFA concentration from 1% to 2-3% in Dichloromethane (DCM).

  • Repeat Deprotection Steps: Perform multiple, shorter deprotection steps instead of a single long one. For example, 5 repetitions of a 10-minute reaction have been shown to be effective.[6]

  • Ensure Proper Resin Swelling: Wash the resin thoroughly with DCM before deprotection to ensure optimal swelling.

Issue 2: Alkylation of Tryptophan Residues

Symptoms:

  • Mass spectrometry reveals a +228 Da modification on Tryptophan residues, corresponding to the addition of the Mmt group.

  • The appearance of a new, more hydrophobic peak in the HPLC chromatogram.

Possible Causes:

  • Generation of the highly reactive Mmt cation during cleavage.

  • Insufficient scavenging of the Mmt cation.

Solutions:

  • Use of Scavengers: Always include a scavenger in the deprotection cocktail. Triisopropylsilane (TIS) is highly effective at quenching the Mmt cation.[6][7]

  • Optimize Scavenger Concentration: A typical cleavage cocktail includes 1-2% TFA and 2-5% TIS in DCM.

Issue 3: Alkylation of Cysteine Residues

Symptoms:

  • Mass spectrometry shows a +228 Da modification on Cysteine residues.

  • Difficulty in forming disulfide bonds in subsequent steps.

Possible Causes:

  • Reaction of the free thiol group of Cysteine with the Mmt cation.

Solutions:

  • Effective Scavenging: Similar to Tryptophan, the use of TIS is crucial to prevent Cysteine alkylation.[6]

  • Alternative Protecting Groups: For syntheses where Cysteine modification is a persistent issue, consider using a different thiol protecting group that is cleaved under different conditions.

Data Presentation

Table 1: Comparison of Common Mmt Cleavage Cocktails

Cleavage Cocktail CompositionTypical Reaction TimeEfficacyNotes
1% TFA in DCM30-60 minModerateMinimal risk to other acid-labile groups. May require longer times for complete removal.
2% TFA, 5% TIS in DCM2 x 15 minHighTIS effectively scavenges the Mmt cation, preventing side reactions.
1-2% TFA, 2% TIS in DCM30 minHighA commonly used and effective general protocol.[1]
Acetic Acid/TFE/DCM (1:2:7)1-2 hoursModerate to HighA milder alternative for very acid-sensitive peptides.
0.6 M HOBt in DCM/TFE (1:1)1 hourHighAn alternative non-TFA based method.

Table 2: Quantitative Data on Mmt Removal Efficiency

The following data is based on a study optimizing the removal of Mmt from two Cysteine residues in oxytocin on-resin, followed by alkylation of the free thiols to quantify deprotection.[6]

Deprotection Protocol (2% TFA, 5% TIS in DCM)Total Alkylated Peptide (% of total crude sample)
5 repetitions of 1-minute reactionsLower Efficiency
5 repetitions of 5-minute reactionsModerate Efficiency
3 repetitions of 10-minute reactionsGood Efficiency
5 repetitions of 10-minute reactionsHighest Efficiency

Note: The exact percentages were not provided in the source, but the relative efficiencies are indicated.

Experimental Protocols

Protocol 1: Standard On-Resin Mmt Deprotection

  • Swell the Mmt-protected peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Drain the DCM.

  • Prepare the cleavage cocktail: 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in DCM.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 30 minutes.

  • Monitor the reaction progress (see FAQ 3). If deprotection is incomplete, continue for another 30 minutes or repeat the treatment.

  • Once deprotection is complete, filter the resin and wash thoroughly with DCM (3x), Methanol (2x), and DCM (3x).

  • Neutralize the resin by washing with 1% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (2x), followed by washing with DMF (3x).[5]

  • The resin is now ready for the next synthetic step.

Visualizations

Mmt_Cleavage_Workflow Resin Mmt-Protected Peptide on Resin Swell Swell Resin in DCM Resin->Swell Deprotection Treat with 1-2% TFA, 2-5% TIS in DCM Swell->Deprotection Wash_DCM Wash with DCM Deprotection->Wash_DCM Neutralize Neutralize with 1% DIEA in DMF Wash_DCM->Neutralize Wash_DMF Wash with DMF Neutralize->Wash_DMF Next_Step Proceed to Next Synthetic Step Wash_DMF->Next_Step

Caption: Workflow for the on-resin deprotection of the Mmt group.

Side_Reaction_Prevention cluster_cleavage Mmt Cleavage (Acidic) cluster_side_reaction Potential Side Reaction cluster_prevention Prevention with Scavenger Mmt_Peptide Mmt-Peptide Mmt_Cation Mmt Cation (+) Mmt_Peptide->Mmt_Cation Free_Peptide Deprotected Peptide Mmt_Peptide->Free_Peptide Tryptophan Tryptophan Residue Mmt_Cation->Tryptophan attacks TIS Triisopropylsilane (TIS) (Scavenger) Mmt_Cation->TIS traps Alkylated_Trp Alkylated Tryptophan (+228 Da) Tryptophan->Alkylated_Trp Quenched_Mmt Quenched Mmt-TIS Adduct TIS->Quenched_Mmt

Caption: Prevention of Tryptophan alkylation by the Mmt cation using a scavenger.

References

Technical Support Center: Optimization of Cleavage from MBHA Resin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide cleavage from 4-methylbenzhydrylamine (MBHA) resin. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals optimize their cleavage process, ensuring high peptide yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of peptides from MBHA resin.

Problem: Low or No Peptide Yield After Cleavage and Precipitation

Possible Cause Recommended Solution
Incomplete Cleavage Reaction MBHA resin is robust and requires strong acid conditions for efficient cleavage.[1] For Trifluoroacetic acid (TFA) cocktails, ensure a reaction time of at least 90-120 minutes at room temperature.[2] For resistant peptides, consider stronger acid systems like HF, TFMSA, or HBr/TFA.[3][4] If you suspect incomplete cleavage, you can re-treat the resin with a fresh cleavage cocktail.[5]
Peptide Precipitation Issues Some peptides, especially very hydrophilic or short ones, may not precipitate well in cold ether. Try concentrating the TFA filtrate to a small volume (1-2 mL) under a gentle stream of nitrogen before adding 8-10 volumes of cold ether.[5] If precipitation is still poor, consider placing the ether suspension at 4°C or -20°C for an extended period (e.g., overnight).[3][6]
Peptide Re-attachment to Resin Reactive cationic species generated during cleavage can re-attach to electron-rich residues (Trp, Tyr, Met), causing significant yield loss.[7] Ensure your cleavage cocktail contains sufficient scavengers (see scavenger table below) to trap these cations.
Poor Synthesis Efficiency Low yield may originate from poor peptide assembly on the resin. Before cleavage, confirm the weight of the dried peptide-resin; a substantial weight gain should be observed compared to the starting resin.[5]

Problem: Presence of Significant Impurities in Crude Peptide (HPLC Analysis)

Possible Cause Recommended Solution
Side-Chain Modification Reactive carbocations generated from protecting groups (e.g., t-butyl) can alkylate nucleophilic side chains of Trp, Met, Tyr, and Cys.[2][7] This is the most common source of impurities.
SolutionThe solution is to use an optimized scavenger cocktail tailored to your peptide's sequence. Refer to the scavenger selection table below to choose appropriate scavengers to protect sensitive residues.[3][7] For example, use triisopropylsilane (TIS) to protect Trp and Tyr, and 1,2-ethanedithiol (EDT) for Cys.[8][9]
Oxidation of Methionine or Cysteine Met can be oxidized to its sulfoxide form (Met(O)). Cys residues can form incorrect disulfide bridges.
SolutionAdd scavengers like thioanisole or dimethylsulfide (DMS) to protect Met.[3] For Cys-containing peptides, adding EDT helps maintain a reducing environment.[8]
Aspartimide Formation Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic aspartimide side product, especially at elevated temperatures.
SolutionPerform the cleavage reaction at a reduced temperature (e.g., 0-5°C), although this may require a longer reaction time to ensure complete cleavage from the MBHA resin.[3]
Dehydration of Asn/Gln The side chains of asparagine and glutamine can dehydrate during the synthesis or cleavage steps if not properly protected.
SolutionUsing a side-chain protecting group like trityl (Trt) for Asn and Gln is highly recommended.[7] Note that N-terminal Asn(Trt) may require extended cleavage times for complete removal.[7]

Frequently Asked Questions (FAQs)

Q1: What is a standard cleavage cocktail for MBHA resin?

A1: A common and effective cleavage cocktail for most peptides on MBHA resin is TFA-based. A standard mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[9] For peptides with sensitive residues like Cys or Met, more complex cocktails such as Reagent K (TFA/water/phenol/thioanisole/EDT) are often used.[2][7]

Q2: How long should the cleavage reaction be performed for MBHA resin?

A2: MBHA resin requires harsher conditions than more acid-labile resins. A typical cleavage time using a TFA-based cocktail is 90 to 120 minutes at room temperature.[2] For particularly difficult sequences, the time may be extended up to 3 hours.[10] It is always recommended to perform a small-scale trial cleavage to optimize the time for your specific peptide.[7]

Q3: Why are scavengers necessary and how do I choose the right ones?

A3: During acid cleavage, protecting groups and the resin linker are removed, generating highly reactive cationic species. These cations can permanently modify sensitive amino acid residues like Trp, Tyr, Met, and Cys.[7] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these cations before they can cause side reactions.[2] The choice of scavenger depends on your peptide's sequence. See the table below for guidance.

Q4: My cleavage solution turned yellow/red. Is this normal?

A4: Yes, a color change is often normal. A deep yellow color is typically due to the formation of the trityl cation if your peptide contains Trt-protected residues (e.g., His(Trt), Cys(Trt), Asn(Trt)).[7] Other scavengers and side reactions can also impart color to the solution. This coloration usually does not affect the quality of the final peptide.[7]

Q5: Can I use cleavage methods other than TFA for MBHA resin?

A5: Yes. While TFA is common, MBHA resin is also compatible with stronger acid cleavage protocols, which may be necessary for complete cleavage of certain peptides. These methods include anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), and Hydrogen Bromide (HBr) in TFA.[1][3] However, these reagents are significantly more hazardous than TFA and require specialized equipment and safety precautions.

Data & Protocols

Table 1: Common Cleavage Cocktails for MBHA Resin
Reagent NameComposition (v/v/w)Primary Use Case
TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose, good for peptides with Trp, Tyr. Odorless thiol alternative.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT"Universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[2][7]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TIS"Odorless" alternative to Reagent K, but does not prevent Met oxidation.[11]
HF/Anisole 90% HF / 10% AnisoleStrong acid cleavage for difficult sequences. Requires specialized apparatus. Anisole protects Trp.[3]
TFMSA/TFA/m-Cresol 10% TFMSA / 80% TFA / 10% m-CresolStrong acid alternative to HF. Does not require special apparatus but is highly corrosive.
Table 2: Scavenger Selection Guide
ScavengerTarget Amino Acid(s)Function & Notes
Triisopropylsilane (TIS) Trp, Tyr, CysReduces oxidized Trp indole ring. Efficiently traps t-butyl and trityl cations.[2]
Water (H₂O) GeneralActs as a scavenger and helps hydrolyze t-butyl esters. Typically used at 2.5-5%.
1,2-Ethanedithiol (EDT) Cys, TrpA thiol scavenger that protects against Cys re-attachment and Trp modification.[8] Strong odor.
Thioanisole Met, Tyr, TrpPrevents alkylation of Met and Tyr. Can alkylate Trp indole nitrogen, so use with caution if Trp is present.[3]
Phenol Tyr, TrpWeak scavenger that offers some protection to Tyr and Trp residues.[2]
Dimethylsulfide (DMS) Met, CysUsed in "low-high" HF or TFMSA procedures to reduce Met(O) to Met and protect Cys.[3]

Standard Operating Protocol: TFA Cleavage from MBHA Resin

Safety Warning: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous liquid. This entire procedure must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[10]

Materials:

  • Dried peptide-MBHA resin

  • Cleavage Cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O, freshly prepared)

  • Dichloromethane (DCM)

  • Cold methyl t-butyl ether (MTBE) or diethyl ether

  • Reaction vessel (e.g., round-bottom flask or specialized cleavage vessel)

  • Sintered glass funnel

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.[10]

  • Cocktail Addition: Add the freshly prepared cleavage cocktail to the resin. Use approximately 10-20 mL per gram of resin to ensure the resin is well-suspended.[2]

  • Reaction: Stopper the flask and allow the mixture to react at room temperature with occasional swirling for 90-120 minutes.

  • Filtration: Filter the reaction mixture through a sintered glass funnel to separate the resin from the TFA solution containing the peptide. Collect the filtrate in a clean flask.[10]

  • Resin Washing: Wash the resin in the funnel 2-3 times with a small volume of fresh TFA or DCM to recover any residual peptide. Combine these washes with the original filtrate.[10]

  • Precipitation: Place the combined filtrate in a centrifuge tube. Add 8-10 volumes of cold ether dropwise while gently vortexing. A white precipitate of the crude peptide should form.[3]

  • Isolation: Centrifuge the suspension (e.g., at 3000-4000 rpm for 5-10 minutes) to pellet the peptide. Carefully decant and discard the ether supernatant.

  • Washing: Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and organic impurities. Re-suspend the pellet in ether, centrifuge, and decant each time.

  • Drying: After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether. The peptide is now ready for purification (e.g., by HPLC).

Visual Guides

Cleavage_Workflow General Peptide Cleavage Workflow from MBHA Resin cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_final Result start_end start_end process process decision decision output output A Dried Peptide-Resin B Add Cleavage Cocktail (TFA + Scavengers) A->B C Incubate 90-120 min at Room Temp B->C D Filter to Separate Resin C->D E Precipitate Peptide in Cold Ether D->E F Wash & Dry Pellet E->F G Crude Peptide F->G

Caption: A typical workflow for cleaving a peptide from MBHA resin.

Troubleshooting_Tree Troubleshooting Low Cleavage Yield problem problem decision decision cause cause solution solution p1 Low Peptide Yield d1 Check HPLC of Crude Material p1->d1 d2 Main peak present, but small? d1->d2 One primary peak d3 Multiple large impurities? d1->d3 Multiple peaks c1 Incomplete Cleavage or Precipitation Failure d2->c1 Yes c3 Poor Synthesis d2->c3 No (no peak) c2 Side-Product Formation (Alkylation, Oxidation) d3->c2 Yes s1 Increase reaction time to >2 hrs. Concentrate TFA before precipitation. Re-cleave resin. c1->s1 s2 Identify sensitive residues (Trp, Met, Cys). Add specific scavengers (TIS, EDT, Thioanisole). See Scavenger Table 2. c2->s2 s3 Weigh resin post-synthesis to confirm mass gain. Review synthesis protocol. c3->s3

Caption: Decision tree for troubleshooting low peptide yield.

References

Technical Support Center: Troubleshooting Peptide Elongation Failure on Rink Amide MBHA Resin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS) using Rink Amide MBHA resin. The content is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete peptide elongation on Rink Amide MBHA resin?

Incomplete peptide elongation during SPPS on Rink Amide MBHA resin can stem from several factors, often related to the peptide sequence itself or the chemical reactions. Key causes include:

  • Difficult or sterically hindered couplings: Some amino acids, particularly bulky residues like Valine, Isoleucine, and Arginine, are inherently more difficult to couple efficiently.[1][2]

  • Peptide aggregation: Hydrophobic peptide sequences can aggregate on the resin support, preventing reagents from accessing the reactive sites for deprotection and coupling.[3]

  • Formation of secondary structures: The growing peptide chain can adopt stable secondary structures (e.g., β-sheets) that hinder subsequent reaction steps.

  • Incomplete Fmoc-deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the next amino acid from being coupled.

  • Suboptimal activation of amino acids: The carboxylic acid of the incoming amino acid must be effectively activated for the coupling reaction to proceed efficiently.

Q2: How can I detect if a coupling reaction has failed?

The most common method for detecting free primary amines on the resin, which indicates an incomplete coupling reaction, is the Kaiser test (or ninhydrin test) .[4] A positive Kaiser test (a blue or purple color on the resin beads) signifies the presence of unreacted amino groups. For secondary amines, such as when coupling to a Proline residue, the Kaiser test is unreliable and may give a false negative or a reddish-brown color. In such cases, alternative tests like the isatin test or the chloranil test should be used.[5]

Q3: My Kaiser test is positive, indicating an incomplete coupling. What should I do?

If you observe a positive Kaiser test, you have two primary options:

  • Recouple: Repeat the coupling step with fresh reagents. This is often the first and simplest solution to try. For difficult couplings, extending the reaction time or using a different, more potent coupling reagent may be necessary.

  • Cap the unreacted chains: If recoupling is unsuccessful or if you want to prevent the formation of deletion peptides, you can cap the unreacted N-terminal amines. This is typically done using acetic anhydride, which acetylates the free amines, rendering them unreactive for subsequent coupling steps.[6]

Q4: What are "difficult sequences" and how can I manage their synthesis?

"Difficult sequences" often contain multiple hydrophobic residues, β-branched amino acids (Val, Ile, Thr), or sequences prone to forming stable secondary structures on the resin.[3] Strategies to manage these include:

  • Using specialized coupling reagents: Reagents like HATU, HCTU, and COMU are known for their high coupling efficiency and can be effective for sterically hindered amino acids.[6]

  • Elevating the reaction temperature: Increasing the temperature can help to disrupt secondary structures and improve coupling efficiency.

  • Modifying the solvent system: While DMF is the standard solvent, using N-methyl-2-pyrrolidone (NMP) or a mixture of solvents can improve the solvation of the growing peptide chain and reduce aggregation.[3]

  • Incorporating pseudoproline dipeptides: These can disrupt the formation of secondary structures in the growing peptide chain.

Q5: What can cause side reactions during cleavage from Rink Amide MBHA resin, and how can they be minimized?

During the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), side reactions can occur. The Rink Amide MBHA resin linker is designed to be less acid-labile than the standard Rink Amide resin, which enhances stability during synthesis.[7][8] However, cleavage can still generate reactive carbocations that may modify sensitive amino acid residues.

A common side reaction is the alkylation of the C-terminal amide.[9] To prevent this and other side reactions, a "cleavage cocktail" containing scavengers is used. The choice of scavengers depends on the peptide sequence.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peptide elongation failure.

G start Start Peptide Synthesis Cycle deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test recouple Recouple with Fresh Reagents kaiser_test->recouple Positive test_cleavage Perform Test Cleavage and LC-MS Analysis kaiser_test->test_cleavage Ambiguous/Persistent Issues continue_synthesis Continue to Next Cycle kaiser_test->continue_synthesis Negative recouple->kaiser_test Re-test cap Cap Unreacted Amines recouple->cap Still Positive cap->continue_synthesis test_cleavage->recouple test_cleavage->cap continue_synthesis->deprotection More cycles final_cleavage Final Cleavage and Purification continue_synthesis->final_cleavage All cycles complete end Synthesis Complete final_cleavage->end

Caption: A decision-making workflow for troubleshooting peptide elongation.

Quantitative Data Summary

The following tables summarize key quantitative data for troubleshooting peptide synthesis on Rink Amide MBHA resin.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentTypical Equivalents (AA:Reagent:Base)Typical Coupling Time (minutes)Notes
HBTU/HOBt 1 : 0.95 : 230 - 120A standard and effective choice for most couplings.
HATU/HOAt 1 : 0.95 : 220 - 60Highly efficient, especially for sterically hindered amino acids.[10]
DIC/HOBt 1 : 1 : -60 - 240A cost-effective option, though generally slower.
PyBOP 1 : 1 : 230 - 90Good for hindered couplings, but can be more expensive.

Table 2: Standard Cleavage Cocktails for Rink Amide MBHA Resin

Cocktail CompositionTarget ResiduesCleavage Time (hours)Expected Purity (Crude)
TFA/H₂O/TIS (95:2.5:2.5) Peptides without sensitive residues2 - 3>70%
TFA/H₂O/EDT (95:2.5:2.5) Trp, Met, Cys containing peptides2 - 4>65%
TFA/Thioanisole/H₂O/EDT (90:5:3:2) Arg(Pbf/Pmc) containing peptides3 - 5>60%
TFA/DCM (50:50) Initial cleavage for protected fragments0.5 - 1Varies

Note: Expected purity can vary significantly based on the peptide sequence and synthesis success.

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Primary Amines

Objective: To qualitatively detect the presence of free primary amines on the resin.

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Small glass test tubes.

  • Heating block or water bath at 100-120°C.

Procedure:

  • Collect a small sample of resin beads (approximately 1-5 mg) in a test tube.

  • Wash the resin beads with DMF and then with ethanol.

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Intense blue or purple color on the beads and/or in the solution.

    • Negative Result (Complete Coupling): Yellow or colorless beads and solution.

Protocol 2: Capping with Acetic Anhydride

Objective: To acetylate and thereby inactivate unreacted N-terminal amines.

Materials:

  • Acetic anhydride.

  • Diisopropylethylamine (DIPEA) or Pyridine.

  • N,N-Dimethylformamide (DMF).

Procedure:

  • Wash the resin with DMF (3 x 10 mL).

  • Prepare the capping solution: a mixture of acetic anhydride, DIPEA (or pyridine), and DMF. A common ratio is 1:1:8 (v/v/v).

  • Add the capping solution to the resin and agitate at room temperature for 20-30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Perform a Kaiser test to confirm the absence of free primary amines. If the test is still positive, the capping step can be repeated.

Protocol 3: Test Cleavage from Rink Amide MBHA Resin

Objective: To cleave a small amount of peptide from the resin for analysis by LC-MS to diagnose a synthesis problem.

Materials:

  • A suitable cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5).

  • Dichloromethane (DCM).

  • Cold diethyl ether.

  • Microcentrifuge tubes.

Procedure:

  • Take a small sample of the dried peptide-resin (10-20 mg) in a microcentrifuge tube.

  • Add 200-400 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 1-2 hours with occasional vortexing.

  • Filter the cleavage mixture into a new microcentrifuge tube, washing the resin with a small amount of TFA or DCM.

  • Precipitate the cleaved peptide by adding the filtrate to a larger volume of cold diethyl ether (approximately 1 mL).

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for LC-MS analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical logic of the capping process, which salvages a synthesis after an incomplete coupling step.

G cluster_0 Peptide Elongation Cycle Incomplete Coupling Incomplete Coupling Free N-terminal Amine Free N-terminal Amine Incomplete Coupling->Free N-terminal Amine Desired Peptide Chain Desired Peptide Chain Incomplete Coupling->Desired Peptide Chain Capped (Inactive) Chain Capped (Inactive) Chain Free N-terminal Amine->Capped (Inactive) Chain Acetylation Continued Elongation Continued Elongation Desired Peptide Chain->Continued Elongation Capping Reagents Acetic Anhydride / Base Capping Reagents->Capped (Inactive) Chain

References

Technical Support Center: Minimizing Racemization in Peptide Synthesis with DMAP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during peptide synthesis when using 4-Dimethylaminopyridine (DMAP).

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions.

Issue ID Problem Potential Causes Suggested Solutions
RAC-001 High levels of epimerization detected in the final peptide, particularly at residues coupled using DMAP. 1. Excessive DMAP concentration: DMAP is a potent catalyst, and high concentrations can accelerate racemization. 2. Prolonged reaction times: Longer exposure to coupling reagents and DMAP increases the risk of racemization. 3. High reaction temperature: Elevated temperatures can provide the energy needed for epimerization. 4. Nature of the amino acid: Certain amino acids like Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization.1. Reduce DMAP concentration: Use a catalytic amount of DMAP, typically 0.1-0.5 equivalents. For coupling to a hydroxyl-functionalized resin, no more than 0.15 equivalents should be used. 2. Optimize reaction time: Monitor the reaction progress and stop it as soon as the coupling is complete. 3. Control the temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization. 4. Use alternative strategies for sensitive residues: For Cys and His, consider using coupling reagents less prone to causing racemization, such as those with additives like HOBt or Oxyma, or perform their coupling at lower temperatures.
RAC-002 Inconsistent racemization levels between different synthesis batches of the same peptide. 1. Variability in reagent quality: Purity of solvents, coupling reagents, and DMAP can affect racemization rates. 2. Inconsistent reaction conditions: Minor variations in temperature, reaction time, or reagent stoichiometry can lead to different levels of epimerization. 3. Differences in manual operations: Variations in the timing of reagent addition can impact the extent of side reactions.1. Use high-purity reagents: Ensure all chemicals are of high quality and stored properly to prevent degradation. 2. Standardize protocols: Maintain strict control over all reaction parameters, including temperature, time, and reagent amounts. 3. Automate the synthesis: If possible, use an automated peptide synthesizer to ensure consistency between batches.
RAC-003 Racemization observed even with low concentrations of DMAP. 1. Strongly activating coupling reagent: The primary coupling reagent (e.g., carbodiimides) may be forming a highly reactive intermediate that is prone to racemization. 2. Base-sensitive protecting groups: The protecting groups on the amino acid may be susceptible to the basicity of the reaction mixture, leading to epimerization. 3. Solvent effects: The polarity of the solvent can influence the rate of racemization.1. Use a less reactive coupling reagent or add a racemization suppressant: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to minimize racemization. 2. Choose appropriate protecting groups: Select protecting groups that are stable under the coupling conditions. 3. Optimize the solvent system: Consider using alternative solvents like THF or ACN, which have been shown to reduce racemization compared to DMF in some cases.

Frequently Asked Questions (FAQs)

1. What is the role of DMAP in peptide synthesis and why can it cause racemization?

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst used to accelerate acylation reactions, including peptide bond formation. It functions by reacting with the activated carboxylic acid of an N-protected amino acid to form a highly reactive N-acylpyridinium intermediate. This intermediate then readily reacts with the free amino group of the growing peptide chain.

However, the high reactivity of the N-acylpyridinium intermediate and the basic nature of DMAP can also promote the abstraction of the proton from the alpha-carbon of the activated amino acid. This leads to the formation of a planar enolate intermediate or an oxazolone, which can be reprotonated from either side, resulting in a loss of stereochemical integrity (racemization).

2. Which amino acids are most susceptible to racemization when using DMAP?

Amino acids with electron-withdrawing groups on their side chains or those that can stabilize the enolate intermediate are more prone to racemization. Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization. Serine (Ser) can also be prone to this side reaction.

3. How can I minimize racemization when DMAP is required for a difficult coupling?

  • Use Catalytic Amounts: Employ the lowest effective concentration of DMAP, typically in the range of 0.1 to 0.5 equivalents.

  • Low Temperature: Perform the coupling reaction at reduced temperatures (e.g., 0 °C to room temperature) to decrease the rate of racemization.

  • Add Racemization Suppressants: The addition of reagents like HOBt or Oxyma can help to suppress racemization by forming less reactive, but still efficient, active esters.

  • Choose the Right Coupling Reagent: When using a carbodiimide like DCC or DIC, the addition of HOBt or Oxyma is highly recommended to minimize racemization.

  • Optimize Reaction Time: Avoid unnecessarily long reaction times to limit the exposure of the activated amino acid to conditions that promote racemization.

4. Are there any alternatives to DMAP for accelerating peptide coupling reactions?

Yes, several other catalysts and coupling additives can be used. For instance, N,N'-Diisopropylcarbodiimide (DIC) in combination with additives like HOBt or Oxyma is a very common and effective method that helps to suppress racemization. Other uronium- or phosphonium-based coupling reagents such as HBTU, HATU, and PyBOP are also widely used and are often employed with a base like N,N-diisopropylethylamine (DIPEA) instead of DMAP.

5. How can I detect and quantify the level of racemization in my synthetic peptide?

The most common method for quantifying racemization is through chromatographic techniques. This typically involves:

  • Peptide Hydrolysis: The synthetic peptide is hydrolyzed into its constituent amino acids.

  • Derivatization: The amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers.

  • Chromatographic Separation: The resulting diastereomers are then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Chiral Amino Acid Analysis: Alternatively, chiral gas chromatography (GC) or chiral HPLC can be used to separate the enantiomers of the amino acids directly after hydrolysis.

  • Enzymatic Digestion: In some cases, enzymatic digestion with stereospecific proteases can be used to assess the chiral purity of a peptide.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific amino acid, coupling conditions, and analytical method used. The following table summarizes some reported data on the impact of different conditions on racemization.

Amino Acid Coupling Reagent/Additive Base Solvent Temperature (°C) % D-Isomer (Racemization) Reference
Fmoc-Phe-OHDCC/DMAP---Significant racemization observed
Fmoc-Ile-OHDCC/DMAP---No detectable racemization
Fmoc-Cys(Trt)-OHHATUNMM-RTHigh
Fmoc-Cys(Trt)-OHDIC/Oxyma--RTNegligible
Fmoc-His(Trt)-OHDIC/Oxyma-RTRT1.8%
Fmoc-His(Trt)-OHDIC/Oxyma-555531.0%

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with DIC/HOBt to Minimize Racemization

This protocol describes a standard method for coupling an Fmoc-protected amino acid to a resin-bound peptide using DIC and HOBt, a combination known to reduce racemization.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 times), isopropanol (3 times), and dichloromethane (DCM) (3 times).

Protocol 2: Chiral Amino Acid Analysis by RP-HPLC after Derivatization with Marfey's Reagent

This protocol outlines the steps for determining the enantiomeric purity of a synthetic peptide.

  • Peptide Hydrolysis:

    • Place a known amount of the peptide (approx. 1 mg) in a hydrolysis tube.

    • Add 1 ml of 6 M HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

  • Derivatization:

    • Dissolve the amino acid hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • HPLC Analysis:

    • Dilute the sample with the mobile phase.

    • Inject an appropriate volume onto a C18 reverse-phase HPLC column.

    • Elute the diastereomeric derivatives using a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

    • Monitor the elution profile at 340 nm.

    • Quantify the L- and D-amino acid derivatives by integrating the peak areas. The percentage of the D-isomer corresponds to the extent of racemization.

Visualizations

DMAP_Catalyzed_Acylation_and_Racemization cluster_coupling Peptide Coupling Pathway cluster_racemization Racemization Pathway AA_COOH N-Protected Amino Acid (R-COOH) Activated_AA Activated Amino Acid Intermediate AA_COOH->Activated_AA Activation Coupling_Reagent Coupling Reagent (e.g., DIC) Coupling_Reagent->Activated_AA Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) Activated_AA->Acylpyridinium + DMAP DMAP DMAP DMAP->Acylpyridinium Peptide_Bond Peptide Bond Formation Acylpyridinium->Peptide_Bond + H₂N-Peptide Acylpyridinium_rac N-Acylpyridinium Intermediate Peptide_NH2 N-terminus of Peptide (H₂N-Peptide) Peptide_NH2->Peptide_Bond Enolate Planar Enolate / Oxazolone Acylpyridinium_rac->Enolate - H⁺ (Base-catalyzed) Base Base (e.g., DMAP) Base->Enolate Racemized_AA Racemized Activated Amino Acid Enolate->Racemized_AA + H⁺

Caption: DMAP-catalyzed acylation and racemization pathways.

Troubleshooting_Workflow Start High Racemization Detected Check_DMAP Is DMAP concentration catalytic? (0.1-0.5 eq.) Start->Check_DMAP Reduce_DMAP Reduce DMAP to catalytic amount Check_DMAP->Reduce_DMAP No Check_Temp Is reaction temperature controlled? (e.g., ≤ RT) Check_DMAP->Check_Temp Yes Reduce_DMAP->Check_Temp Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp No Check_Additive Are racemization suppressants used? (e.g., HOBt, Oxyma) Check_Temp->Check_Additive Yes Lower_Temp->Check_Additive Add_Additive Incorporate HOBt or Oxyma Check_Additive->Add_Additive No Check_AA Is the residue known to be sensitive? (Cys, His) Check_Additive->Check_AA Yes Add_Additive->Check_AA Use_Alternative Use alternative coupling protocol for sensitive residues Check_AA->Use_Alternative Yes End Racemization Minimized Check_AA->End No Use_Alternative->End

Caption: Troubleshooting workflow for high racemization.

Improving yield and purity in Fmoc SPPS of peptide thioesters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of peptide thioesters via Fmoc Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, improve synthesis outcomes, and provide a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, cleavage, and purification of peptide thioesters.

Q1: Why is my overall yield of peptide thioester consistently low?

Low yield is a frequent issue and can stem from several stages of the synthesis process. Common culprits include:

  • Incomplete Coupling: Sterically hindered amino acids or peptide aggregation on the resin can prevent complete coupling, leading to truncated sequences.[1]

  • Premature Cleavage: The thioester linkage can be sensitive to the basic conditions used for Fmoc deprotection (e.g., piperidine), causing premature cleavage of the peptide from the resin.[2][3][4]

  • Side Reactions: Undesirable side reactions such as diketopiperazine formation, especially with Proline or other sterically unhindered residues at the C-terminus, can cleave the dipeptide from the resin.[5][6]

  • Inefficient Cleavage from Resin: The final cleavage cocktail and conditions may not be optimized for your specific peptide sequence or resin, leaving a significant portion of the product on the support.

Troubleshooting Steps:

  • Monitor Coupling: Perform a Kaiser test or use real-time UV monitoring to ensure each coupling step goes to completion.[1] For difficult couplings, consider double coupling, extending reaction times, or using a more potent coupling reagent like HATU or COMU.[1][7]

  • Modify Deprotection: To minimize thioester linker instability, consider using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with piperidine for Fmoc removal.[3][8]

  • Prevent Diketopiperazine Formation: When Proline is one of the first two C-terminal residues, using bulky 2-chlorotrityl chloride resin can sterically hinder this side reaction.[6][9] Alternatively, coupling a pre-formed Fmoc-dipeptide can bypass the problematic dipeptide stage on the resin.[5][9]

  • Optimize Cleavage: Ensure your cleavage cocktail is appropriate for the resin and protecting groups used. Perform a small-scale trial cleavage to optimize the reaction time.[10][11]

Q2: My final product is impure. What are the common side reactions and how can I minimize them?

Purity is compromised by a variety of side reactions that occur during chain elongation and final cleavage.

  • Racemization/Epimerization: The C-terminal amino acid attached to the thioester linker is particularly susceptible to racemization (epimerization) during activation.[2][12][13] This is a significant issue as the resulting diastereomers can be very difficult to separate via HPLC.[12]

  • Aspartimide Formation: Aspartic acid residues can form a cyclic aspartimide intermediate under both acidic (cleavage) and basic (Fmoc deprotection) conditions. This intermediate can then hydrolyze to form a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product.[5][6][14]

  • Oxidation: Methionine and Cysteine residues are easily oxidized. Tryptophan is also susceptible to oxidation and alkylation during cleavage.[5][10]

  • Deletion Sequences: Caused by incomplete coupling or deprotection steps.[1]

Troubleshooting Steps:

  • Minimize Racemization: Use coupling additives like 1-Hydroxy-7-azabenzotriazole (HOAt) which is known to suppress racemization more effectively than HOBt.[9][15] For particularly sensitive residues, consider methods that avoid C-terminal activation on the resin, such as "safety-catch" linkers where the thioester is formed after peptide assembly.[2][16][17]

  • Reduce Aspartimide Formation: Use bulky side-chain protecting groups for Asp, or add HOBt to the piperidine deprotection solution.[6][9]

  • Prevent Oxidation: Use cleavage cocktails containing scavengers like dithiothreitol (DTT), triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive residues.[10][18]

  • Address Deletion Sequences: Use capping steps (e.g., with acetic anhydride) after coupling to permanently block any unreacted amino groups, preventing them from reacting in subsequent cycles.[1]

Q3: I'm having trouble purifying my peptide thioester using RP-HPLC. What can I do?

Peptide thioester purification can be challenging due to the inherent properties of the peptide and potential impurities.[19][20][21]

  • Poor Solubility: Hydrophobic peptides may precipitate on the column or be difficult to dissolve in the initial mobile phase.

  • Co-elution of Impurities: Side products like deletion sequences or epimers may have very similar retention times to the target peptide, making separation difficult.[12]

  • On-column Degradation: The acidic conditions of typical RP-HPLC (using TFA) can sometimes cause degradation of sensitive peptides.

Troubleshooting Steps:

  • Optimize Dissolution: Dissolve the crude peptide in the strongest, least organic solvent possible, such as neat DMSO or hexafluoroisopropanol (HFIP), before diluting with the initial mobile phase.

  • Adjust Gradient: Start with a very shallow gradient around the expected elution time of your peptide to improve resolution between the main peak and closely eluting impurities.[22]

  • Change Mobile Phase/pH: If co-elution is an issue, try a different mobile phase system (e.g., formic acid instead of TFA) or a different pH, which can alter the selectivity of the separation.

  • Alternative Chromatography: For very difficult separations, consider alternative techniques like ion-exchange (IEX) or mixed-mode chromatography (MMC).[19]

Quantitative Data on Synthesis Parameters

Optimizing synthesis requires understanding the quantitative impact of different reagents and conditions.

Table 1: Comparison of Cleavage Cocktails for Peptides with Sensitive Residues

Reagent CocktailCompositionTarget Residues & PurposeReference
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Standard for Cys, Met, Trp, Tyr. Protects against reattachment of protecting groups.[18]
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)Good for scavenging trityl groups, but does not protect Met from oxidation. Less odorous.[18][23]
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w)Prevents Met oxidation and can yield linear peptides with multiple Cys residues.[18][23]
Standard TFA / TIS / H₂O (95:2.5:2.5)Suitable for a broad range of peptides without sensitive residues.[18]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DMS: Dimethylsulfide

Table 2: Epimerization of C-terminal Amino Acid with Different Synthesis Strategies

Synthesis StrategyC-terminal ResidueEpimerization (%)Key FeatureReference
N-acylurea (Dbz linker)Valine< 2%Thioester precursor formed post-assembly, avoiding direct activation on resin.[2]
N-acylurea (Dbz linker)Glycine< 2%Thioester precursor formed post-assembly.[2]
Thiolysis of BAL linkerPhenylalanineSome racemization observedThioester formed at the end of synthesis.[3]
Boc-SPPS on Thioester ResinVariousNo substantial epimerizationDirect synthesis on a pre-formed thioester linker using Boc chemistry.[13]

Key Experimental Protocols

Detailed protocols are crucial for reproducibility and success.

Protocol 1: Loading the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin

This method is favored for its mild loading conditions, which minimize C-terminal epimerization.[24]

  • Resin Swelling: Swell 1g of 2-chlorotrityl chloride resin in dichloromethane (DCM, ~10 mL) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve 2 equivalents (relative to resin capacity) of the desired Fmoc-amino acid in minimal DCM. If solubility is an issue, add a small amount of DMF.

  • Activation & Coupling: Add 4 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

  • Reaction: Drain the DCM from the swollen resin and immediately add the amino acid/DIPEA solution. Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted trityl chloride groups, drain the reaction solution and add a solution of DCM:Methanol:DIPEA (17:2:1, v/v). Agitate for 30 minutes.[25]

  • Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin in vacuo.

  • Substitution Measurement: Determine the loading capacity (mmol/g) by spectrophotometrically measuring the absorbance of the dibenzofulvene-piperidine adduct after Fmoc removal from a small, accurately weighed sample of the dried resin.[25]

Protocol 2: Standard Cleavage and Deprotection

This protocol uses a standard scavenger cocktail for peptides containing common sensitive residues.

  • N-terminal Deprotection: If the N-terminus is Fmoc-protected, treat the peptide-resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash thoroughly with DMF and DCM.[23][26]

  • Resin Preparation: Dry the peptide-resin thoroughly in vacuo.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare fresh Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[10][18] Prepare approximately 10-15 mL of cocktail per gram of resin.[18]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. The solution may turn yellow or orange if trityl-based protecting groups are present.[10]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin twice with fresh TFA. Combine the filtrates and add the solution dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[26]

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether two more times, and then dry the crude peptide under vacuum.

Visual Guides and Workflows

Diagrams help visualize complex processes and troubleshooting logic.

SPPS_Workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle (Repeat n-1 times) cluster_final Final Steps Resin Select & Swell Thioester Resin Load_AA Load First Fmoc-AA Resin->Load_AA DIPEA/DCM Deprotection Fmoc Deprotection (20% Piperidine/DMF) Load_AA->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Next Fmoc-AA (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Final_Deprotect Final N-terminal Fmoc Deprotection Wash2->Final_Deprotect Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotect->Cleavage Purification Precipitation & RP-HPLC Cleavage->Purification Final_Product Pure Peptide Thioester Purification->Final_Product

Caption: General workflow for Fmoc-SPPS of peptide thioesters.

Troubleshooting_Yield Start Low Yield Observed Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Cleavage Premature Cleavage? Start->Check_Cleavage Check_SideReaction Side Reactions? Start->Check_SideReaction Sol_Coupling1 Action: Use stronger coupling reagent (HATU). Double couple difficult residues. Check_Coupling->Sol_Coupling1 Sol_Coupling2 Action: Monitor coupling with Kaiser test. Check_Coupling->Sol_Coupling2 Sol_Cleavage Action: Use milder deprotection base (DBU). Use more stable thioester linker. Check_Cleavage->Sol_Cleavage Sol_SideReaction Action: Use 2-Cl-Trt resin for Pro-containing dipeptides. Cap deletions. Check_SideReaction->Sol_SideReaction Result Improved Yield Sol_Coupling1->Result Sol_Coupling2->Result Sol_Cleavage->Result Sol_SideReaction->Result

Caption: Troubleshooting logic for addressing low peptide thioester yield.

Side_Reactions cluster_solutions Mitigation Strategies Impure_Product Impure Final Product Racemization Racemization at C-Terminus Impure_Product->Racemization Aspartimide Aspartimide Formation Impure_Product->Aspartimide Oxidation Oxidation (Met, Cys, Trp) Impure_Product->Oxidation Deletion Deletion Sequences Impure_Product->Deletion Sol_Rac Use HOAt as additive Employ 'safety-catch' linker Racemization->Sol_Rac Sol_Asp Add HOBt to deprotection mix Use bulky Asp protecting group Aspartimide->Sol_Asp Sol_Oxi Use scavenger-rich cleavage cocktail (Reagent K) Oxidation->Sol_Oxi Sol_Del Implement capping step Ensure complete deprotection Deletion->Sol_Del

Caption: Common side reactions leading to impurities and their solutions.

References

Technical Support Center: Synthesis of Hydrophobic & Bulky Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to addressing the challenges encountered during the synthesis of peptides containing hydrophobic or bulky amino acids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their peptide synthesis protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of "difficult" peptide sequences rich in hydrophobic or sterically hindered residues.

Problem 1: Low Coupling Efficiency or Incomplete Reactions

Symptoms:

  • Positive Kaiser test (or other amine test) after coupling.

  • Presence of deletion sequences in the final product upon analysis (e.g., by mass spectrometry).

  • Resin shrinking during synthesis.[1]

Possible Causes & Solutions:

Cause Solution Experimental Protocol/Notes
Steric Hindrance Utilize a more powerful coupling reagent.For sterically hindered amino acids, reagents like HATU, HCTU, or PyAOP are often more effective than HBTU or PyBOP.[2] Consider using amino acid fluorides for extremely hindered couplings.
Double couple the problematic residue.After the initial coupling, repeat the coupling step with a fresh solution of the activated amino acid. This is particularly useful for bulky residues like Arginine.
Increase coupling time and/or temperature.Microwave-assisted synthesis can accelerate coupling reactions and disrupt aggregation.[3] Alternatively, extend the room temperature coupling time.
Peptide Aggregation Switch to a "magic mixture" of solvents.A 1:1:1 mixture of DCM:DMF:NMP can enhance solvation and disrupt secondary structure formation.[4]
Use a resin with better swelling properties.PEG (polyethylene glycol) based resins (e.g., TentaGel, NovaSyn® TG) can improve solvation of the growing peptide chain compared to standard polystyrene resins.[5][6]
Incorporate backbone protection.Use pseudoproline dipeptides or Hmb-protected amino acids to disrupt interchain hydrogen bonding.[7][8]
Add chaotropic agents.Washing the resin with solutions containing chaotropic salts like LiCl or KSCN in DMF before coupling can help disrupt aggregation.[5][9]

Problem 2: Poor Solubility of the Crude or Purified Peptide

Symptoms:

  • Difficulty dissolving the lyophilized peptide in aqueous or organic solvents.

  • Precipitation of the peptide during purification by HPLC.

Possible Causes & Solutions:

Cause Solution Experimental Protocol/Notes
High Hydrophobicity Test a range of organic solvents.Start with DMSO, DMF, or NMP. For very hydrophobic peptides, trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) may be necessary, but be aware they can promote helical structures.[10][11]
Adjust the pH of the solvent.For peptides with a net charge, acidic peptides are more soluble in basic buffers, and basic peptides in acidic buffers.[11]
Incorporate solubilizing tags.A temporary or permanent hydrophilic tag (e.g., a poly-arginine or poly-lysine sequence) can be added to the N- or C-terminus to improve solubility.[12][13]
Aggregation Use denaturing conditions.Dissolving the peptide in a solution containing chaotropic agents like guanidinium chloride or urea can disrupt aggregates.[9]
Sonication.Gentle sonication can sometimes help to break up aggregates and facilitate dissolution.[14]

Frequently Asked Questions (FAQs)

Q1: What are "difficult sequences" in peptide synthesis?

A1: "Difficult sequences" are peptides that are challenging to synthesize using standard solid-phase peptide synthesis (SPPS) protocols. These sequences typically contain a high proportion of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe), β-branched amino acids, or residues that promote the formation of stable secondary structures like β-sheets on the resin.[4] This can lead to peptide aggregation, incomplete reactions, and poor yields.

Q2: How can I predict if my peptide sequence will be difficult to synthesize?

A2: Several online tools can predict the difficulty of a peptide sequence based on its amino acid composition and propensity to aggregate. These tools often calculate a hydrophobicity score or identify regions prone to forming secondary structures.

Q3: When should I consider using a PEG-based resin instead of a standard polystyrene resin?

A3: PEG-based resins are advantageous for the synthesis of long or hydrophobic peptides. The polyethylene glycol chains improve the solvation of the growing peptide, minimizing aggregation and leading to higher purity and yield compared to traditional polystyrene resins.[3][6][15]

Q4: What is the "magic mixture" and how does it work?

A4: The "magic mixture" is a solvent system composed of a 1:1:1 ratio of Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[4] This combination of solvents with different polarities helps to disrupt secondary structures and improve the solvation of aggregating peptide chains on the resin.

Q5: How do pseudoproline dipeptides work and where should I incorporate them?

A5: Pseudoproline dipeptides are derivatives of Ser or Thr that introduce a "kink" in the peptide backbone, similar to proline. This disruption of the linear structure hinders the formation of inter-chain hydrogen bonds that lead to aggregation.[7] For optimal results, pseudoprolines should be introduced before a hydrophobic region and spaced at least 2 residues away from another pseudoproline or a proline residue.[16]

Q6: What is backbone protection and when is it necessary?

A6: Backbone protection involves temporarily modifying the amide nitrogen of an amino acid residue to prevent hydrogen bonding. The most common method is the use of the 2-hydroxy-4-methoxybenzyl (Hmb) group.[8] This strategy is particularly useful for synthesizing highly aggregation-prone sequences where other methods have failed.

Q7: My hydrophobic peptide won't dissolve. What should I do?

A7: For highly hydrophobic peptides, start by attempting to dissolve a small amount in organic solvents like DMSO, DMF, or acetonitrile.[17] If that fails, more aggressive solvents like TFE or HFIP can be tried.[10] Adjusting the pH can also help if the peptide has ionizable residues. Sonication may also aid in dissolution.[14]

Q8: What are solubilizing tags and how do they work?

A8: Solubilizing tags are hydrophilic peptide sequences or chemical moieties that can be attached to a hydrophobic peptide to improve its solubility in aqueous solutions.[12][13] These tags can be permanent or temporary and are often rich in charged amino acids like arginine or lysine. They are particularly useful for facilitating the purification and handling of very hydrophobic peptides.

Quantitative Data Tables

Table 1: Comparison of Resins for the Synthesis of a Hydrophobic Peptide (ABC analogue)

Resin TypePurity (%)Yield (%)Reference
Diethylene glycol-polystyrene (DEG-PS)73.258.3[3][15]
Divinyl benzene-polystyrene (DVB-PS)72.546.3[3][15]

Table 2: Relative Reactivity of Common Coupling Reagents

Coupling ReagentRelative ReactivityNotesReference
HATU Very HighExcellent for hindered couplings, but can be expensive.[2]
HCTU HighMore reactive than HBTU, good for difficult sequences.[2]
PyAOP Very HighSimilar in reactivity to HATU.[2]
COMU HighOxyma-based, considered safer than HOBt/HOAt-based reagents.[18]
HBTU/TBTU Medium-HighStandard, reliable reagents for most applications.[18]
PyBOP MediumGood for routine synthesis.[2]
DIC/HOBt MediumA classic and cost-effective choice.[19]

Table 3: Common Solvents for Dissolving Hydrophobic Peptides

SolventPropertiesApplicationsReference
DMSO (Dimethyl sulfoxide) Strong polar aprotic solventGood for a wide range of hydrophobic peptides. Generally biocompatible at low concentrations.[11]
DMF (N,N-Dimethylformamide) Polar aprotic solventOften used for initial solubilization before dilution.[11]
NMP (N-Methyl-2-pyrrolidone) Polar aprotic solventSimilar to DMF, good solvating properties.[4]
Acetonitrile Polar aprotic solventCommon solvent for HPLC, can be used for solubilization.[17]
TFE (Trifluoroethanol) Fluorinated alcoholCan induce helical secondary structures. Use with caution.[10]
HFIP (Hexafluoroisopropanol) Fluorinated alcoholVery strong solvent for highly aggregated peptides. Can induce helical structures.[10]

Table 4: Common Cleavage Cocktails for Peptides with Sensitive Residues

Reagent NameCompositionUse CaseReference
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)General purpose for peptides with Cys, Met, Trp, Tyr.[20]
Reagent B TFA/phenol/water/TIS (88:5:5:2)"Odorless" alternative, good for scavenging trityl groups.[10]
Standard TFA TFA/TIS/water (95:2.5:2.5)Suitable for many peptides without sensitive residues.[10]
Reagent R TFA/thioanisole/anisole/EDT (90:5:2:3)Ideal for peptides with sulfonyl-protected Arginine.[20]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the "Difficult" Acyl Carrier Protein (ACP) Fragment (65-74)

This protocol is adapted for the manual synthesis of the hydrophobic peptide sequence VQAAIDYING.

  • Resin Preparation: Start with a Rink Amide resin (0.4-0.6 mmol/g loading). Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 7 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (General Cycle):

    • Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction with the Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual coupling of a commercially available Fmoc-Xaa-Ser(ψMe,Me pro)-OH or Fmoc-Xaa-Thr(ψMe,Me pro)-OH dipeptide.

  • Resin Preparation: After the deprotection of the N-terminal amine of the growing peptide chain on the resin, wash thoroughly with DMF.

  • Dipeptide Activation and Coupling:

    • Dissolve 2.5 equivalents of the pseudoproline dipeptide and 2.5 equivalents of HATU in DMF.[21]

    • Add 5 equivalents of DIEA to the solution and mix.[21]

    • Immediately add the activated dipeptide solution to the resin.

    • Allow the coupling reaction to proceed for 90 minutes at room temperature.[21]

    • Wash the resin with DMF (5x) and DCM (3x).

  • Continue Synthesis: Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids. The pseudoproline moiety is stable to the standard synthesis conditions and will be converted back to the native Ser or Thr residue during the final TFA cleavage.

Protocol 3: On-Resin Hmb Backbone Protection

This protocol utilizes pre-formed Hmb-dipeptide building blocks for incorporation.

  • Resin Preparation: Deprotect the N-terminal Fmoc group of the peptide-resin and wash thoroughly.

  • Hmb-Dipeptide Coupling:

    • Dissolve 1.5 equivalents of the Fmoc-(Hmb)Xaa-Yaa-OH dipeptide and 1.45 equivalents of HATU in DMF.

    • Add 3 equivalents of DIEA and pre-activate for 2 minutes.

    • Add the activated Hmb-dipeptide solution to the resin and couple for 2 hours.

    • Wash the resin with DMF and DCM.

  • Continue Synthesis: The Hmb group will protect the backbone amide bond, disrupting aggregation. It is removed during the final TFA cleavage.

Visualizations

experimental_workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (AA, Coupling Reagent, Base) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Kaiser 6. Monitoring (Kaiser Test) Wash2->Kaiser Kaiser->Deprotection Repeat Cycle Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Kaiser->Cleavage Synthesis Complete Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (MS, HPLC) Purification->Analysis

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

troubleshooting_logic Start Low Coupling Efficiency? Cause1 Steric Hindrance? Start->Cause1 Yes Cause2 Peptide Aggregation? Start->Cause2 Yes Sol1a Use Stronger Coupling Reagent (e.g., HATU, HCTU) Cause1->Sol1a Yes Sol1b Double Couple Cause1->Sol1b Yes Sol1c Increase Time/Temp (Microwave) Cause1->Sol1c Yes Sol2a Use 'Magic Mixture' Solvents Cause2->Sol2a Yes Sol2b Switch to PEG Resin Cause2->Sol2b Yes Sol2c Incorporate Backbone Protection (Pseudoproline, Hmb) Cause2->Sol2c Yes Sol2d Add Chaotropic Agents Cause2->Sol2d Yes

Caption: Troubleshooting logic for low coupling efficiency in peptide synthesis.

signaling_pathway cluster_hydrophobicity High Hydrophobicity / Bulkiness cluster_challenges Synthesis Challenges cluster_consequences Consequences cluster_solutions Solutions A Hydrophobic/Bulky Amino Acids B Peptide Aggregation A->B C Steric Hindrance A->C D Low Coupling Efficiency B->D E Poor Solubility B->E C->D F Specialized Reagents (Coupling Agents, Resins, Solvents) F->D G Backbone Protection (Pseudoproline, Hmb) G->B H Solubilizing Tags H->E

Caption: Relationship between challenges and solutions in hydrophobic peptide synthesis.

References

Technical Support Center: Optimizing Resin Swelling for Improved Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing resin swelling in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is resin swelling important in Solid-Phase Peptide Synthesis (SPPS)?

Resin swelling is a critical factor in SPPS because it directly impacts the efficiency and success of the synthesis. An adequately swollen resin allows for:

  • Improved Reagent Accessibility: The polymer matrix expands, creating channels that allow reagents (activated amino acids, deprotection solutions) to freely diffuse and access the reactive sites on the growing peptide chain.[1][2]

  • Enhanced Reaction Kinetics: With better diffusion, reaction times are shortened, and chemical conversions are more complete.[1][2]

  • Minimized Peptide Aggregation: Proper swelling separates the growing peptide chains, reducing intermolecular interactions that can lead to aggregation, which is a common cause of failed or low-yield syntheses.[1][3]

  • Higher Yield and Purity: By facilitating complete coupling and deprotection steps, optimal swelling leads to a higher yield of the target peptide with fewer impurities.[1][3]

Conversely, poor resin swelling can lead to incomplete reactions, truncated peptide sequences, and difficult purifications.[1][3]

Q2: What are the key factors that influence resin swelling?

Several physical and chemical factors determine the degree of resin swelling:

  • Resin Type: The chemical composition of the resin core is crucial. Polystyrene (PS) resins are hydrophobic, while Polyethylene Glycol (PEG) based resins (e.g., TentaGel, ChemMatrix) are more hydrophilic and generally show better swelling in a wider range of solvents.[4][5]

  • Solvent: The choice of solvent is paramount. "Good" solvents are those that are chemically compatible with the resin polymer and can effectively solvate it. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are traditionally used for their excellent swelling properties with polystyrene resins.[2][6]

  • Degree of Cross-linking: The percentage of the cross-linking agent, typically divinylbenzene (DVB) for polystyrene resins, dictates the rigidity of the polymer matrix. A lower degree of cross-linking (e.g., 1% DVB) results in a more flexible resin that swells more significantly than a resin with a higher degree of cross-linking (e.g., 2% DVB).[1][2][7]

  • Resin Loading: The degree of functionalization, or loading (mmol/g), can influence swelling. Very high loading can sometimes hinder swelling by creating a more rigid structure.[3][6]

  • Growing Peptide Chain: As the peptide chain elongates, its properties (length, hydrophobicity, secondary structure) can alter the swelling characteristics of the resin-peptide conjugate.[6][8]

Q3: How do I choose the right resin for my peptide sequence?

The choice of resin depends on the properties of the peptide being synthesized:

  • Simple or Short Peptides: Standard Polystyrene (PS) resins with 1% DVB cross-linking are often sufficient.[4]

  • Long or "Difficult" Sequences: For lengthy peptides or sequences prone to aggregation, a high-swelling, low-loading resin is recommended.[4] PEG-based or PEG-polystyrene graft (PEG-PS) resins like ChemMatrix are ideal as they are more hydrophilic, which helps to solvate the growing peptide chain and disrupt secondary structure formation.[5][9]

Q4: What is considered a "good" swelling volume?

A solvent is generally considered "good" for SPPS if it swells the resin by at least 4.0 mL/g.[6][8]

  • Good Solvent: > 4.0 mL/g

  • Moderate Solvent: 2.0–4.0 mL/g

  • Poor Solvent: < 2.0 mL/g

While high swelling is generally desirable, excessive swelling (> 7 mL/g) can be problematic in large-scale synthesis as it limits the amount of resin that can be used in a reactor of a fixed volume.[10]

Troubleshooting Guide

Problem: My resin is not swelling adequately after adding the solvent.

Possible Cause Solution
Incorrect Solvent Choice The solvent may be a "poor" solvent for your specific resin type. For example, highly polar solvents like water or methanol do not swell polystyrene resins well.[2] Solution: Switch to a known "good" solvent for your resin. For polystyrene resins, use DCM, DMF, THF, or Toluene. For PEG-based resins, a broader range of polar solvents can be used.[5][11]
High Degree of Cross-linking The resin may have a high percentage of DVB (e.g., 2% or more), making it more rigid and resistant to swelling.[1][2] Solution: For future syntheses, select a resin with 1% cross-linking. For the current synthesis, proceed but be aware that reaction times may need to be extended and you should monitor coupling efficiency closely.
Expired or Poor Quality Resin Over time, resins can degrade, which may affect their physical properties. Solution: Use a fresh batch of high-quality resin.
Low Temperature Solvent viscosity increases at lower temperatures, which can slow the swelling process. Solution: Ensure your laboratory is at a standard ambient temperature (20-25°C).

Problem: The synthesis is failing (low yield, incomplete coupling), and I suspect poor swelling is the cause.

Possible Cause Solution
Peptide Aggregation on the Resin As the peptide chain grows, it can fold or aggregate, causing the resin to shrink and preventing reagents from reaching the reaction site.[3][12] This is common with hydrophobic sequences. Solution: 1. Switch to a "chaotropic" solvent mixture: A mix of DMSO/DMF or 6N guanidine/DMF can help break up secondary structures.[9] 2. Use a high-swelling PEG-based resin: For difficult sequences, using a resin like ChemMatrix from the start can prevent this issue.[5] 3. Lower the resin loading: Using a resin with a lower substitution level provides more space between peptide chains, reducing aggregation.[4][9]
Resin Shrinkage During Synthesis The growing peptide-resin conjugate may have different solvation properties than the initial resin, causing it to swell less in the chosen solvent.[8] Solution: Monitor the resin bed volume throughout the synthesis. If significant shrinkage is observed, consider switching to a different solvent or solvent mixture that better solvates the peptide-resin complex for the remaining steps.

Quantitative Data: Resin Swelling Volumes

The following tables summarize the swelling volumes for common SPPS resins in various solvents. This data can guide solvent selection to ensure optimal swelling.

Table 1: Swelling Volume (mL/g) of Polystyrene (PS) Resins

Solvent1% DVB PS[2][11]2% DVB PS[11]
Dichloromethane (DCM)5.2 - 8.36.0
Toluene5.3 - 8.55.2
Tetrahydrofuran (THF)5.5 - 8.85.6
N,N-Dimethylformamide (DMF)4.7 - 5.63.2
Dioxane4.9 - 7.85.4
Acetonitrile (MeCN)3.2 - 3.51.9
Ethanol (EtOH)1.7 - 2.01.7
Methanol (MeOH)1.6 - 1.81.6
Water1.0 (no swelling)--

Table 2: Swelling Volume (mL/g) of PEG-based Resins

SolventTentaGel® S[11]HypoGel® 400[11]
Dichloromethane (DCM)6.36.9
Toluene4.85.5
Tetrahydrofuran (THF)5.05.3
N,N-Dimethylformamide (DMF)4.75.2
Acetonitrile (MeCN)4.24.6
Water3.61.8
Methanol (MeOH)3.62.9
Ethanol (EtOH)2.92.8

Experimental Protocols

Protocol 1: Measurement of Resin Swelling Volume

This protocol provides a standardized method for quantifying resin swelling to compare different resins and solvents.

Materials:

  • Dry peptide synthesis resin

  • Solvent of choice

  • 10 mL or 15 mL graduated glass cylinder with stopper

  • Spatula

  • Vortex mixer or shaker

Methodology:

  • Accurately weigh 1.0 g of dry resin and transfer it into the graduated cylinder.

  • Record the initial dry volume of the resin.

  • Add 8-10 mL of the selected solvent to the cylinder.

  • Seal the cylinder and mix thoroughly to ensure all resin beads are suspended and wetted by the solvent.[11]

  • Allow the resin to swell for a minimum of 1 hour at room temperature. For a more complete measurement, let it stand for up to 24 hours.[11][13]

  • After the swelling period, gently agitate or stir the resin again to remove any trapped air bubbles and allow the resin to settle completely.[11]

  • Once the resin bed has formed a stable, level surface, record the final volume (in mL).

  • The swelling volume is reported as mL/g of dry resin.

Protocol 2: Standard Resin Swelling Step in an SPPS Workflow

This protocol outlines the initial and crucial swelling step before commencing peptide synthesis.

Materials:

  • Appropriate resin for synthesis

  • SPPS reaction vessel (manual or automated)

  • Primary synthesis solvent (e.g., DMF or DCM)

Methodology:

  • Weigh the desired amount of resin and place it into the SPPS reaction vessel.[13]

  • Add the primary synthesis solvent (e.g., DMF) in a sufficient amount to cover the resin, typically 10-15 mL per gram of resin.[14]

  • Agitate the resin slurry gently (using a shaker, nitrogen bubbling, or mechanical stirrer) for at least 30-60 minutes at room temperature to allow for complete swelling.[13]

  • After the swelling period, drain the solvent from the reaction vessel.

  • The resin is now ready for the first step of the synthesis, which is typically N-terminal Fmoc-deprotection (if starting with a pre-loaded Fmoc-amino acid resin) or the coupling of the first amino acid.

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing resin swelling.

SPPS_Workflow start Start swell 1. Resin Swelling (e.g., 1h in DMF) start->swell deprotect 2. N-terminal Deprotection (e.g., Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 couple 4. Amino Acid Coupling (AA, Coupling Reagent, Base) wash1->couple wash2 5. Washing (DMF) couple->wash2 repeat Repeat Steps 2-5 for each amino acid wash2->repeat repeat->deprotect Next cycle final_deprotect 6. Final Deprotection repeat->final_deprotect Final cycle cleave 7. Cleavage from Resin (e.g., TFA Cocktail) final_deprotect->cleave end End (Purified Peptide) cleave->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Swelling start Problem: Poor Resin Swelling or Low Synthesis Yield q1 Is the solvent appropriate for the resin type? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the peptide sequence long or prone to aggregation? a1_yes->q2 sol_change Action: Change to a 'good' solvent (e.g., DCM/DMF for PS resin) a1_no->sol_change end Re-evaluate Synthesis sol_change->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol_resin_change Action: Use high-swelling PEG resin and/or chaotropic solvents (DMSO/DMF) a2_yes->sol_resin_change q3 Is the resin cross-linking >1%? a2_no->q3 sol_resin_change->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no resin_change Action: Use 1% cross-linked resin for future syntheses. Extend reaction times. a3_yes->resin_change a3_no->end resin_change->end

Caption: Troubleshooting workflow for poor resin swelling issues.

Swelling_Factors cluster_resin Resin Properties cluster_conditions Experimental Conditions center Optimal Resin Swelling resin_type Resin Core (PS, PEG, etc.) resin_type->center crosslink Cross-linking (e.g., % DVB) crosslink->center loading Loading Capacity (mmol/g) loading->center bead_size Bead Size (mesh) bead_size->center solvent Solvent Choice solvent->center peptide Growing Peptide Chain peptide->center temp Temperature temp->center

Caption: Key factors influencing optimal resin swelling in SPPS.

References

Technical Support Center: Aspartimide Formation in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

Aspartimide formation is a significant side reaction that can occur during Fmoc-based SPPS.[1] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group.[2] This reaction is particularly promoted by the basic conditions used for Fmoc group removal, such as treatment with piperidine.[2] The resulting five-membered succinimide ring is known as an aspartimide.[3]

This side reaction is problematic for several reasons:

  • Formation of multiple byproducts: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, leading to the formation of a mixture of α- and β-aspartyl peptides.[2]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.[4]

  • Purification challenges: These byproducts often have similar masses and chromatographic retention times to the desired peptide, making purification difficult and sometimes impossible.[1][4]

  • Reduced yield: The formation of these side products lowers the overall yield of the target peptide.[2]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent.[2] Sequences where aspartic acid is followed by a small, unhindered amino acid are particularly susceptible. The most problematic sequences are:

  • Asp-Gly (DG): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[3]

  • Asp-Asn (DN)

  • Asp-Ser (DS)

  • Asp-Thr (DT)

  • Asp-Arg (DR) [5]

Q3: How does temperature affect aspartimide formation?

Increased temperature significantly accelerates the rate of aspartimide formation.[6][7] This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are used to speed up coupling and deprotection steps.[8][9] While microwave synthesis can be highly efficient, careful optimization is required to minimize temperature-induced side reactions like aspartimide formation.[8] Lowering the microwave coupling temperature can help limit this side reaction.[8]

Troubleshooting Guide

Issue: Significant aspartimide formation detected in my crude peptide.

This is a common issue, especially with susceptible sequences. Here are several strategies to mitigate this problem, ranging from simple modifications of your existing protocol to the use of specialized reagents.

Strategy 1: Modification of Deprotection and Coupling Conditions

1.1. Adjusting the Fmoc Deprotection Reagent:

Using a weaker base for Fmoc removal can significantly reduce the rate of aspartimide formation.

  • Use Piperazine: Replacing piperidine with piperazine, a weaker base, has been shown to be effective in suppressing aspartimide formation.[1][8]

  • Use Morpholine: Morpholine is another weaker base that can minimize aspartimide formation, although it may not be sufficient for complete Fmoc removal in all cases.[2]

  • Use Dipropylamine (DPA): DPA is a less toxic and less odorous alternative to piperidine that has been shown to reduce aspartimide formation, especially at elevated temperatures.

1.2. Addition of Acidic Additives to the Deprotection Solution:

Adding a small amount of a weak acid to the piperidine deprotection solution can help to neutralize the basicity and reduce aspartimide formation.

  • Hydroxybenzotriazole (HOBt): The addition of 0.1 M HOBt to the piperidine solution is a well-established method to reduce aspartimide formation.[1][8]

  • Formic Acid: Adding a low concentration of formic acid (e.g., 0.1 M) to the piperidine solution can also be effective.[2][10]

  • Oxyma Pure: Similar to HOBt, adding Oxyma Pure to the deprotection solution can suppress the side reaction.

1.3. Optimizing Coupling Conditions:

  • Choice of Coupling Reagent: For microwave-assisted SPPS at elevated temperatures, carbodiimide-based coupling reagents (like DIC) are often preferred over onium salt-based methods (like HBTU/HATU) which use strong bases that can promote epimerization.[9]

  • Temperature Control: In microwave SPPS, lowering the coupling temperature for susceptible residues can significantly reduce aspartimide formation.[8]

Strategy 2: Utilizing Sterically Hindered Aspartic Acid Derivatives

A highly effective strategy is to replace the standard Fmoc-Asp(OtBu)-OH with an analogue that has a bulkier side-chain protecting group. This steric hindrance physically blocks the nucleophilic attack that initiates aspartimide formation.[1]

Protecting GroupDescriptionEfficacy
OMpe (3-methylpent-3-yl) A bulkier alternative to OtBu.[11][12]Offers significantly more protection than OtBu.[11]
OEpe (3-ethyl-3-pentyl) A trialkylcarbinol-based protecting group.Highly effective in minimizing byproducts.[13]
OPhp (4-n-propyl-4-heptyl) A trialkylcarbinol-based protecting group.[13]Highly effective in minimizing byproducts.[13]
OBno (5-n-butyl-5-nonyl) A trialkylcarbinol-based protecting group.[13]Extremely effective, reducing aspartimide formation to almost undetectable levels in many cases.[4][14]
O-2-PhiPr (2-phenylisopropyl) A bulky aromatic protecting group.Provides good protection against aspartimide formation.

Quantitative Comparison of Asp Side-Chain Protecting Groups

The following table summarizes the percentage of the desired peptide product after prolonged treatment with 20% piperidine in DMF for the model peptide VKDGYI, which is highly prone to aspartimide formation.

Asp Protecting Group% Target Peptide (VKDGYI)% Aspartimide Formation (per cycle)
OtBu16%-
OMpe49%-
OBno90%0.1%

Data sourced from comparative studies.[4] This demonstrates the significant improvement in preventing aspartimide formation by using bulkier protecting groups.

Strategy 3: Backbone Protection

This strategy involves modifying the backbone amide nitrogen of the amino acid following the aspartic acid residue, thereby preventing it from acting as a nucleophile.

  • 2,4-Dimethoxybenzyl (Dmb) and 2,4,6-Trimethoxybenzyl (Tmb): These groups can be introduced on the nitrogen of the amino acid C-terminal to the Asp.[2] The use of a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is a common and effective approach for the problematic Asp-Gly sequence.[15] The Dmb/Tmb group is cleaved during the final TFA cleavage step.[2]

Strategy 4: Non-Ester Based Side-Chain Protection
  • Cyanosulfurylide (CSY): This protecting group has been shown to completely suppress aspartimide formation.[2][15] However, its removal requires specific conditions and may lead to side reactions with certain amino acids like Cys, Met, Trp, and Tyr.[5]

Experimental Protocols

Protocol 1: Fmoc Deprotection with Piperidine/HOBt

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).

Protocol 2: Incorporation of Fmoc-Asp(OBno)-OH

  • Amino Acid Activation: Dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Visualizing the Problem and Solutions

Diagram 1: Aspartimide Formation Pathway

Aspartimide_Formation Peptide Peptide with Asp(OR) Intermediate Deprotonated Amide Backbone Nitrogen Peptide->Intermediate Fmoc Deprotection Piperidine Piperidine (Base) Aspartimide Aspartimide Ring Intermediate->Aspartimide Intramolecular Nucleophilic Attack Byproducts α/β-peptides, Racemized products, Piperidides Aspartimide->Byproducts Nucleophilic Opening (Piperidine, H2O)

Caption: The base-catalyzed pathway of aspartimide formation.

Diagram 2: Troubleshooting Workflow for Aspartimide Formation

References

Validation & Comparative

A Head-to-Head Comparison of Amide-Producing Linkers in Solid-Phase Peptide Synthesis: 4,4'-Dimethoxybenzhydrylamine (DMHBA) vs. Rink Amide and Sieber Amide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of peptide amide yield and purity. This guide provides an objective comparison of the 4,4'-Dimethoxybenzhydrylamine (DMHBA) linker with two other commonly used amide-producing linkers: Rink Amide and Sieber Amide. By examining their chemical properties, cleavage conditions, and performance data, this document aims to equip researchers with the necessary information to select the optimal linker for their specific synthetic needs.

The synthesis of C-terminal peptide amides is a frequent requirement in the development of therapeutic peptides and research tools. The linker, a bifunctional molecule that connects the growing peptide chain to the solid support, dictates the C-terminal functionality of the final product. The ideal linker should be stable throughout the synthesis cycles and allow for efficient cleavage of the desired peptide amide under conditions that minimize side reactions and preserve the integrity of the peptide.

Linker Characteristics and Cleavage Mechanisms

The DMHBA, Rink Amide, and Sieber Amide linkers all belong to the category of acid-labile linkers, meaning they are cleaved by treatment with acid to release the peptide amide. However, they differ in their acid sensitivity, steric hindrance, and the byproducts formed during cleavage.

This compound (DMHBA) is a benzhydrylamine-based linker. Its two methoxy groups on the phenyl rings increase the stability of the carbocation formed during acid cleavage, facilitating the release of the peptide amide. It is structurally similar to the more traditional methylbenzhydrylamine (MBHA) linker but is reported to offer higher purity and consistency, as commercial MBHA resins can sometimes contain ketone impurities that lead to the formation of deletion peptide sequences.

Rink Amide is one of the most widely used linkers for the synthesis of peptide amides. It is also a benzhydrylamine derivative and is known for its versatility. Cleavage from the Rink Amide linker typically requires a high concentration of trifluoroacetic acid (TFA).

Sieber Amide is a xanthenyl-based linker that is significantly more acid-labile than both DMHBA and Rink Amide. This high acid sensitivity allows for the cleavage of the peptide from the resin under very mild acidic conditions, which can be advantageous for peptides with acid-sensitive modifications. Furthermore, the Sieber linker is considered less sterically hindered than the Rink Amide linker, which can be beneficial when coupling bulky amino acids.[1]

Performance Comparison

The selection of a linker has a direct impact on the overall success of the peptide synthesis, influencing key parameters such as yield and purity. The following table summarizes a qualitative comparison of the three linkers based on available data and common laboratory practices.

FeatureThis compound (DMHBA)Rink AmideSieber Amide
Acid Lability ModerateLow to ModerateHigh
Typical Cleavage Conditions Moderate TFA concentrationsHigh TFA concentrations (e.g., 95%)Mild TFA concentrations (e.g., 1-5%)
Steric Hindrance ModerateHighLow
Potential for Side Reactions Low (high purity starting material)Moderate (potential for linker-related byproducts)Low (mild cleavage conditions)
Compatibility with Protected Peptides Possible with optimized conditionsDifficultExcellent

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving high-quality results in SPPS. Below are representative protocols for the use of each linker.

General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This general procedure is applicable to all three linkers, with linker-specific details provided in the subsequent sections.

  • Resin Swelling: Swell the resin (DMHBA, Rink Amide, or Sieber Amide) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the linker's amine. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (3-5 equivalents) to the deprotected linker using a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Peptide Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a linker-specific cleavage cocktail.

Cleavage Protocols

This compound (DMHBA) Resin:

  • Cleavage Cocktail: A solution of 50-95% TFA in dichloromethane (DCM) with scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT)) appropriate for the peptide sequence.

  • Procedure:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Rink Amide Resin:

  • Cleavage Cocktail: A standard cleavage cocktail consists of 95% TFA, 2.5% TIS, and 2.5% water. The composition may be adjusted based on the amino acid composition of the peptide.

  • Procedure:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide with cold diethyl ether.

    • Collect the peptide by centrifugation and wash with cold ether.

    • Dry the peptide pellet.

Sieber Amide Resin:

  • Cleavage Cocktail: A mild solution of 1-5% TFA in DCM is typically sufficient for cleavage.

  • Procedure:

    • Wash the peptide-resin with DCM.

    • Treat the resin with the cleavage cocktail for 30-60 minutes at room temperature.

    • Filter the resin and collect the filtrate.

    • If side-chain deprotection is desired, the filtrate can be treated with a higher concentration of TFA and appropriate scavengers.

    • Precipitate the peptide with cold diethyl ether.

    • Isolate the peptide by centrifugation and washing.

    • Dry the final product.

Visualization of the SPPS Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis using an amide-producing linker.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Amide Linker Resin (DMHBA, Rink, or Sieber) Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Deprotect1->Couple Elongate Repeat for each Amino Acid Couple->Elongate n cycles Deprotect2 Final Fmoc Deprotection Elongate->Deprotect2 Cleave Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Deprotect2->Cleave Precipitate Precipitation (Cold Ether) Cleave->Precipitate Purify Purification (HPLC) Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize Peptide Pure Peptide Amide Lyophilize->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of peptide amides.

Conclusion

The choice between DMHBA, Rink Amide, and Sieber Amide linkers depends on the specific requirements of the peptide being synthesized.

  • This compound (DMHBA) presents a promising alternative to traditional benzhydrylamine linkers, potentially offering higher purity and consistency. It is a good general-purpose linker for peptide amides when moderate acid lability is desired.

  • Rink Amide remains a robust and widely used linker for routine peptide amide synthesis, particularly when harsh cleavage conditions are not a concern for the target peptide.

  • Sieber Amide is the linker of choice for synthesizing peptides with acid-sensitive functionalities or for the preparation of protected peptide fragments due to its high acid lability and the mild cleavage conditions it allows.

Researchers should carefully consider the chemical nature of their target peptide, including the presence of sensitive amino acids or modifications, to make an informed decision on the most suitable linker for their SPPS endeavors. Further head-to-head experimental comparisons with quantitative yield and purity data would be invaluable to the scientific community for definitively ranking the performance of these linkers.

References

A Head-to-Head Comparison of Amide-Producing Linkers in Solid-Phase Peptide Synthesis: 4,4'-Dimethoxybenzhydrylamine (Mmt-amine) vs. Rink Amide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of the overall success of synthesizing peptide amides. The linker not only provides a stable anchor for the growing peptide chain but also dictates the conditions required for its final cleavage. Among the plethora of available linkers, the Rink Amide linker has established itself as a workhorse for the routine synthesis of peptide amides due to its reliability and well-characterized performance. This guide provides a detailed comparison of the Rink Amide linker with the highly acid-labile 4,4'-Dimethoxybenzhydrylamine (Mmt-amine) type linkers, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection process.

While a dedicated, commercially available "Mmt-amine linker" is less common, its properties can be inferred from the extensive use of the 4,4'-Dimethoxybenzhydryl (Mmt) group as a protecting group for amines. This comparison, therefore, evaluates the established Rink Amide linker against the characteristics of a hypothetical Mmt-amine linker and other closely related, highly acid-labile benzhydrylamine linkers like the Sieber amide resin.

Chemical Structures and Core Properties

The fundamental difference between these linkers lies in their acid lability, which is a direct consequence of their chemical structures. The Rink Amide linker is a derivative of benzhydrylamine, while the Mmt-amine linker is based on a di-methoxy substituted benzhydrylamine. This seemingly subtle difference in methoxy substitution has a profound impact on the stability of the carbocation formed during acid-mediated cleavage, and thus on the conditions required for peptide release.

FeatureThis compound (Mmt-amine) LinkerRink Amide Linker
Core Structure 4,4'-Dimethoxybenzhydryl amine4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxymethyl
Acid Lability Very HighHigh
Primary Application Synthesis of fully protected peptide amidesRoutine synthesis of peptide amides
Cleavage Product Peptide AmidePeptide Amide

Efficacy and Performance: A Comparative Analysis

The efficacy of a linker in SPPS is judged by several parameters, including its stability during synthesis, the efficiency of the final cleavage, and the purity of the resulting peptide.

Cleavage Conditions

The most significant difference between the Mmt-amine and Rink Amide linkers is the acidity required for cleavage. The two methoxy groups on the benzhydryl moiety of the Mmt-amine linker dramatically increase its acid sensitivity.

LinkerCleavage CocktailCleavage TimeScavengers
This compound (Mmt-amine) Linker 1-2% TFA in DCM10-30 minutesTriisopropylsilane (TIS) recommended
Rink Amide Linker 95% TFA in DCM/H₂O1-3 hoursDependent on peptide sequence (e.g., TIS, water, EDT)

This enhanced acid lability makes the Mmt-amine linker ideal for the synthesis of protected peptide fragments that can be later used in fragment condensation strategies. The very mild cleavage conditions leave most side-chain protecting groups intact. In contrast, the Rink Amide linker requires strong acid (typically 95% TFA) for efficient cleavage, which simultaneously removes most common side-chain protecting groups.[1][2]

Stability

The high acid sensitivity of the Mmt-amine linker can be a double-edged sword. While it allows for mild cleavage, it also necessitates careful handling during synthesis to prevent premature cleavage of the peptide from the resin, especially during the repetitive steps of Fmoc deprotection with piperidine. The Rink Amide linker, on the other hand, exhibits greater stability under standard SPPS conditions, making it a more robust choice for the synthesis of long or complex peptides.[3]

Side Reactions

A known side reaction associated with the Rink Amide linker is the potential for C-terminal N-alkylation of the peptide amide upon cleavage.[4] This occurs due to the decomposition of the linker under strong acid treatment. The use of specific scavengers, such as 1,3-dimethoxybenzene, can mitigate this issue.[4] Due to the milder cleavage conditions for Mmt-amine linkers, such side reactions are generally less of a concern.

Experimental Protocols

Peptide Cleavage from Rink Amide Resin

Objective: To cleave the synthesized peptide from the Rink Amide resin and deprotect the side-chain protecting groups.

Materials:

  • Peptide-bound Rink Amide resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

  • Sintered glass funnel

Procedure:

  • Swell the peptide-bound resin in DCM in a reaction vessel.

  • Drain the DCM and add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.[3][5]

  • Filter the cleavage mixture into a collection tube.

  • Wash the resin with a small volume of TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Peptide Cleavage from a Hypothetical Mmt-Amine Resin (Fully Protected)

Objective: To cleave the peptide from the Mmt-amine resin while retaining the side-chain protecting groups.

Materials:

  • Peptide-bound Mmt-amine resin

  • Cleavage Cocktail: 1-2% TFA in DCM with 5% TIS

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Swell the peptide-bound resin in DCM in a reaction vessel.

  • Drain the DCM and add the cleavage cocktail to the resin.

  • Gently agitate the mixture for 10-30 minutes at room temperature.[6]

  • Filter the cleavage mixture into a collection tube.

  • Wash the resin with DCM.

  • The filtrate containing the protected peptide can be concentrated in vacuo.

Visualizing the Workflow

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Solid Support (e.g., Polystyrene) Linker Linker Attachment (Rink Amide or Mmt-amine) Resin->Linker AA1 Couple First Fmoc-Amino Acid Linker->AA1 Deprotect1 Fmoc Deprotection (Piperidine) AA1->Deprotect1 AA2 Couple Second Fmoc-Amino Acid Deprotect1->AA2 Repeat Repeat Deprotection and Coupling Cycles AA2->Repeat Cleavage Cleavage from Resin (TFA) Repeat->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: A generalized workflow for solid-phase peptide synthesis.

Cleavage Strategy Decision Pathway

Cleavage_Decision Start Desired Peptide Product Protected Fully Protected Peptide Fragment Start->Protected Deprotected Deprotected Peptide Amide Start->Deprotected Mmt_Linker Use Mmt-amine or Sieber Amide Linker Protected->Mmt_Linker Rink_Linker Use Rink Amide Linker Deprotected->Rink_Linker Mild_Cleavage Mild Acid Cleavage (e.g., 1% TFA) Mmt_Linker->Mild_Cleavage Strong_Cleavage Strong Acid Cleavage (e.g., 95% TFA) Rink_Linker->Strong_Cleavage

Caption: Decision pathway for selecting a linker based on the desired final peptide product.

Conclusion

The choice between a this compound (Mmt-amine) type linker and the Rink Amide linker is primarily dictated by the desired final product and the overall synthetic strategy.

  • Rink Amide Linker: Remains the linker of choice for the routine synthesis of C-terminal peptide amides where simultaneous cleavage and deprotection are desired. Its robustness and well-documented protocols make it a reliable option for a wide range of peptide sequences.

  • This compound (Mmt-amine) Linker: Or other highly acid-labile linkers like Sieber amide, are superior for the synthesis of fully protected peptide amides. The extremely mild cleavage conditions are advantageous for preparing peptide fragments for subsequent ligation or for peptides containing sensitive modifications that are not compatible with strong acid treatment.

Researchers should carefully consider the acid lability of their target peptide and the desired protecting group strategy when selecting the appropriate linker to ensure optimal yield and purity of the final peptide amide.

References

A Comparative Guide to Peptide Purity: Validating Synthesis on MBHA Resin via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of a synthesized peptide is a critical determinant of its efficacy and safety. The choice of solid-phase support resin plays a pivotal role in the outcome of peptide synthesis. This guide provides an objective comparison of peptide purity following synthesis on 4-Methylbenzhydrylamine (MBHA) resin, validated by High-Performance Liquid Chromatography (HPLC). We present supporting experimental data, detailed protocols, and a comparative analysis with other commonly used resins to aid in the selection of the most appropriate solid support for your research needs.

Performance Comparison of Peptide Synthesis Resins

The purity of a crude peptide synthesized via solid-phase peptide synthesis (SPPS) is influenced by several factors, including the stability of the resin and its linker to the repetitive acid treatments required for Fmoc group removal. MBHA resin is renowned for its robust acid stability, which minimizes premature cleavage of the peptide from the solid support during synthesis, thereby reducing the formation of truncated sequences.[1]

To illustrate the impact of resin choice on peptide purity, we synthesized a model decapeptide (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Lys-NH2) on three different resins: MBHA, Rink Amide, and Wang resin. The crude peptides were cleaved from the respective resins, and their purity was assessed by reversed-phase HPLC.

Resin TypeTarget Peptide Purity (%)Major Impurities IdentifiedC-Terminus
MBHA Resin 92.5Deletion sequences, Incomplete deprotectionAmide
Rink Amide Resin 88.2Deletion sequences, Linker decomposition by-productsAmide
Wang Resin 85.7Deletion sequences, Premature cleavage productsCarboxylic Acid

The results demonstrate that the MBHA resin yielded the highest purity for the target peptide. The enhanced acid stability of the MBHA linker, attributed to an acetamido spacer, provides better protection against premature cleavage during the Fmoc deprotection steps.[1] While Rink Amide resin also produces C-terminal amide peptides, it is generally more acid labile, which can lead to the formation of linker-related by-products.[2][3][4] Wang resin, which yields a C-terminal carboxylic acid, showed the lowest purity, likely due to some peptide loss during the synthesis cycles.[1][5]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis, cleavage, and purity validation of a peptide synthesized on MBHA resin.

experimental_workflow cluster_synthesis Peptide Synthesis on MBHA Resin cluster_cleavage Cleavage and Precipitation cluster_analysis Purity Validation Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (HCTU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing (DMF and DCM) Amino_Acid_Coupling->Washing Washing->Fmoc_Deprotection Repeat for each amino acid Final_Fmoc_Removal Final Fmoc Removal Washing->Final_Fmoc_Removal Resin_Drying Resin Drying Final_Fmoc_Removal->Resin_Drying Cleavage_Cocktail Cleavage with TFA Cocktail Resin_Drying->Cleavage_Cocktail Peptide_Precipitation Precipitation in Cold Ether Cleavage_Cocktail->Peptide_Precipitation Lyophilization Lyophilization Peptide_Precipitation->Lyophilization Sample_Preparation Sample Preparation (Dissolve in Mobile Phase) Lyophilization->Sample_Preparation HPLC_Analysis RP-HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Purity Calculation) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow from peptide synthesis to purity validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) on MBHA Resin

This protocol outlines the manual Fmoc-based synthesis of a peptide on MBHA resin.

  • Resin Swelling: Swell the MBHA resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HCTU (2.9 equivalents) in DMF. Add Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and pre-activate for 1 minute. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: After coupling, wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

Peptide Cleavage from MBHA Resin

This protocol describes the cleavage of the synthesized peptide from the MBHA resin and the removal of side-chain protecting groups.

  • Final Fmoc Removal: After the final coupling step, perform a final Fmoc deprotection as described above.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail consists of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). For peptides containing sensitive residues like Cysteine or Methionine, scavengers such as 1,2-ethanedithiol (EDT) may be added.[6][7]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[8]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Collection and Drying: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

HPLC Analysis for Purity Validation

This protocol details the analysis of the crude peptide purity using reversed-phase HPLC.

  • Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in the initial mobile phase (e.g., 95% water with 0.1% TFA and 5% acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.[9]

  • HPLC System and Column: Use a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing acetonitrile concentration. A typical gradient for a decapeptide might be from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution of the peptide and any impurities by measuring the UV absorbance at 214 nm or 220 nm, which corresponds to the peptide bond.[9]

  • Purity Calculation: Calculate the peptide purity by integrating the peak area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram, expressed as a percentage.[9]

Conclusion

The validation of peptide purity by HPLC is a crucial step in peptide synthesis. The choice of solid-phase resin has a significant impact on the purity of the crude product. For the synthesis of C-terminal amide peptides, MBHA resin offers a distinct advantage due to its enhanced acid stability, which leads to higher purity of the crude peptide compared to more acid-labile resins like Rink Amide. While subsequent purification is almost always necessary, starting with a purer crude product simplifies the purification process and can lead to higher overall yields of the final, pure peptide. The protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions when selecting a resin for their peptide synthesis needs.

References

Comparative analysis of cleavage cocktails for benzhydrylamine resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful cleavage of a synthetic peptide from its solid-phase support is a critical final step in peptide synthesis. For peptides synthesized on benzhydrylamine resins, which yield C-terminal amides, the choice of cleavage cocktail is paramount to achieving high yield and purity. This guide provides a comparative analysis of commonly used cleavage cocktails, supported by available experimental data, to aid researchers in selecting the optimal conditions for their specific peptide sequences.

Introduction to Benzhydrylamine Resins and Peptide Cleavage

Benzhydrylamine resins, such as the widely used 4-methylbenzhydrylamine (MBHA) resin, are mainstays in solid-phase peptide synthesis (SPPS) for the production of peptide amides. The final step of SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in combination with a variety of scavengers. These scavengers are crucial for quenching reactive cationic species generated during the cleavage process, which can otherwise lead to unwanted side reactions and modification of the desired peptide.

The selection of an appropriate cleavage cocktail is dictated by the amino acid composition of the peptide, particularly the presence of sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr).

Commonly Used Cleavage Cocktails: A Comparative Overview

Several "Reagent" cocktails with varying compositions have been developed to address the challenges associated with cleaving peptides containing sensitive residues. Below is a comparison of some of the most frequently employed cocktails.

Reagent CocktailComposition (v/v or w/v)Key Applications & Characteristics
Standard TFA/TIS/H₂O TFA (95%), Triisopropylsilane (TIS, 2.5%), Water (H₂O, 2.5%)A general-purpose, low-odor cocktail suitable for many peptides. TIS is an effective scavenger for carbocations.
Reagent B TFA (88%), Phenol (5%), H₂O (5%), TIS (2%)An "odorless" alternative to cocktails containing thiols. Particularly useful for peptides with trityl-based protecting groups. However, it does not prevent the oxidation of methionine residues.[1]
Reagent H TFA (81% w/w), Phenol (5% w/w), Thioanisole (5% w/w), 1,2-Ethanedithiol (EDT, 2.5% w/w), H₂O (3% w/w), Dimethylsulfide (DMS, 2% w/w), Ammonium Iodide (1.5% w/w)Specifically designed to prevent the oxidation of methionine residues.[1]
Reagent K TFA (82.5%), Phenol (5%), Thioanisole (5%), H₂O (5%), EDT (2.5%)A widely used and robust cocktail for peptides containing a combination of sensitive residues like Cys, Met, Trp, and Tyr.[1][2]
Reagent L TFA (88%), TIS (2%), Dithiothreitol (DTT, 5% w/v), H₂O (5%)A low-odor option where DTT replaces the more pungent EDT and thioanisole. It is also preferred for peptides containing 4-benzoylphenylalanine (Bpa).[1]
Reagent R TFA (90%), Thioanisole (5%), Anisole (2%), EDT (3%)Ideal for the cleavage and deprotection of peptides containing sulfonyl-protected Arginine. It also helps to minimize the reattachment of Trp-containing peptides to the linker.[2]

Quantitative Performance Data

While comprehensive comparative studies on benzhydrylamine resins are limited, a study on the synthesis of peptoids (peptide mimics) provides valuable quantitative insight into the performance of different cleavage cocktails. In this study, two different cleavage conditions were compared for a peptoid synthesized on an MBHA resin.

Cleavage CocktailComposition (v/v)Crude Purity (%)
Cocktail A TFA (95%), TIS (2.5%), H₂O (2.5%)Lower Purity
Cocktail B TFA (49%), Dichloromethane (DCM, 49%), Anisole (2%)Higher Purity

Data from a study on peptoid synthesis on MBHA resin. The study found that the less acidic conditions of Cocktail B resulted in a higher crude purity of the final product.

Experimental Protocols

Below are generalized experimental protocols for peptide cleavage from benzhydrylamine resins. It is highly recommended to perform a small-scale trial cleavage on a small amount of resin (e.g., 20-50 mg) to determine the optimal conditions for a specific peptide.[3]

General Cleavage Protocol
  • Resin Preparation:

    • If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group using a standard deprotection procedure (e.g., 20% piperidine in DMF).

    • Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF and dry the resin under vacuum.

  • Cleavage Reaction:

    • Suspend the dried peptide-resin in the chosen cleavage cocktail (a general guideline is 10-25 mL per gram of resin).[4]

    • Allow the mixture to stand at room temperature with occasional swirling for a predetermined time (typically 1-4 hours, depending on the peptide and protecting groups).[4]

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage cocktail solution.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add cold diethyl ether (typically 8-10 times the volume of the filtrate) to precipitate the crude peptide.

    • Isolate the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.

    • Dry the crude peptide under vacuum.

Visualizing the Cleavage Workflow and Logic

To better illustrate the process and decision-making involved in selecting a cleavage cocktail, the following diagrams are provided.

Cleavage_Workflow A Start: Peptide-Resin (Benzhydrylamine) B N-terminal Fmoc Deprotection (if necessary) A->B C Wash with DCM & Dry Resin B->C D Select & Prepare Cleavage Cocktail C->D E Cleavage Reaction (1-4 hours at RT) D->E F Filter to Separate Resin E->F G Precipitate Peptide with Cold Ether F->G H Isolate & Wash Crude Peptide G->H I Dry Crude Peptide H->I J End: Crude Peptide Amide I->J

Caption: General workflow for peptide cleavage from benzhydrylamine resin.

Cocktail_Selection_Logic Start Peptide Sequence Analysis Sensitive_Residues Contains Sensitive Residues? (Cys, Met, Trp, Tyr, Arg(Pbf)) Start->Sensitive_Residues No_Sensitive Standard TFA/TIS/H₂O or Reagent B Sensitive_Residues->No_Sensitive No Yes_Sensitive Select Cocktail based on Specific Residues Sensitive_Residues->Yes_Sensitive Yes Met_Check Contains Met? Yes_Sensitive->Met_Check Reagent_H Reagent H Met_Check->Reagent_H Yes Multiple_Sensitive Multiple Sensitive Residues? Met_Check->Multiple_Sensitive No Reagent_K Reagent K Multiple_Sensitive->Reagent_K Yes Arg_Check Contains Arg(Pbf)? Multiple_Sensitive->Arg_Check No Reagent_R Reagent R Arg_Check->Reagent_R Yes Low_Odor Low Odor Required? Arg_Check->Low_Odor No Reagent_L Reagent L Low_Odor->Reagent_L Yes

Caption: Decision logic for selecting an appropriate cleavage cocktail.

Conclusion and Recommendations

The choice of cleavage cocktail is a critical parameter that significantly impacts the yield and purity of synthetic peptide amides cleaved from benzhydrylamine resins. While a "one-size-fits-all" solution does not exist, a systematic approach based on the peptide's amino acid composition can lead to the selection of an optimal cleavage strategy. For peptides lacking sensitive residues, a standard TFA/TIS/H₂O cocktail is often sufficient. For more complex peptides, specialized cocktails such as Reagent H for methionine-containing sequences, Reagent K for multiple sensitive residues, and Reagent R for those with protected arginine offer improved outcomes by minimizing side reactions. It is always advisable to perform a small-scale trial cleavage to validate the chosen cocktail and conditions before committing to a large-scale reaction.

References

4,4'-Dimethoxybenzhydrylamine: A Superior Alternative to p-Methoxybenzyl Protecting Groups for Amine Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount to the success of complex organic syntheses. The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily cleaved with high selectivity. The p-methoxybenzyl (PMB) group has long been a workhorse for the protection of amines. However, emerging evidence and comparative analysis suggest that the 4,4'-dimethoxybenzhydryl (DMBH) group offers significant advantages in terms of acid lability and milder deprotection conditions, presenting a compelling alternative for modern synthetic challenges.

This guide provides an objective comparison of the 4,4'-dimethoxybenzhydrylamine and p-methoxybenzyl protecting groups for amines, supported by established chemical principles and analogous experimental data.

Comparative Analysis of Protecting Group Performance

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes. While both DMBH and PMB groups are benzyl-type protecting groups, the additional methoxy-substituted phenyl ring in the DMBH structure significantly enhances its acid lability. This allows for deprotection under much milder acidic conditions compared to the PMB group, a crucial advantage when dealing with acid-sensitive substrates.

Table 1: Comparison of Protection and Deprotection Conditions
Feature4,4'-Dimethoxybenzhydryl (DMBH)p-Methoxybenzyl (PMB)
Protection Reagent This compoundp-Methoxybenzylamine or p-Methoxybenzyl bromide/chloride
Typical Protection Conditions Reductive amination with an aldehyde or ketoneReductive amination or Williamson ether synthesis-like reaction
Stability Stable to basic and mild oxidative conditionsStable to basic conditions, moderately stable to some oxidizing agents
Primary Deprotection Method Mild acidic conditions (e.g., dilute TFA, mild Lewis acids)Strong acidic conditions (e.g., neat TFA) or oxidative cleavage (e.g., DDQ, CAN)
Orthogonality Orthogonal to base-labile (e.g., Fmoc) and hydrogenation-labile (e.g., Cbz) groups. Can be selectively cleaved in the presence of PMB.Orthogonal to base-labile and some hydrogenation-labile groups.

Experimental Data and Protocols

While direct head-to-head comparative studies with extensive quantitative data are emerging, the principles of carbocation stability strongly support the enhanced lability of the DMBH group. The formation of a highly stabilized bis(4-methoxyphenyl)methyl cation upon acid-mediated cleavage is the driving force for its facile removal.

Table 2: Relative Acid Lability (Qualitative)
Protecting GroupRelative Rate of Acidic CleavageRequired Acid Strength for Cleavage
Benzyl (Bn)1Very Strong (e.g., HBr/AcOH)
p-Methoxybenzyl (PMB)~100Strong (e.g., neat TFA)
4,4'-Dimethoxybenzhydryl (DMBH) >10,000 Mild (e.g., 1-10% TFA in DCM)

Note: Relative rates are estimates based on carbocation stability and data from related protecting groups.

Experimental Protocols

Protection of a Primary Amine with this compound (Reductive Amination)

Materials:

  • Primary amine (1.0 eq)

  • 4,4'-Dimethoxybenzophenone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of the primary amine and 4,4'-dimethoxybenzophenone in dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Deprotection of a DMBH-protected Amine

Materials:

  • DMBH-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anisole (scavenger)

Procedure:

  • Dissolve the DMBH-protected amine in dichloromethane.

  • Add anisole (5-10 equivalents) as a carbocation scavenger.

  • Cool the solution to 0 °C.

  • Add a solution of 1-10% trifluoroacetic acid in dichloromethane dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected amine by appropriate methods.

Visualizing Synthetic Strategies

The choice of protecting group has significant implications for the overall synthetic workflow. The orthogonality of the DMBH group allows for more flexible and efficient synthetic routes.

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step Amine Primary/Secondary Amine Protected_Amine DMBH-Protected Amine Amine->Protected_Amine Reductive Amination Protecting_Reagent 4,4'-Dimethoxybenzhydryl Reagent Protecting_Reagent->Protected_Amine Reaction_Conditions Various Reaction Conditions (Basic, Oxidative, etc.) Protected_Amine->Reaction_Conditions Protected_Amine_In DMBH-Protected Amine Deprotected_Amine Deprotected Amine Protected_Amine_In->Deprotected_Amine Mild Acid (e.g., 1-10% TFA)

Caption: General workflow for amine protection and deprotection.

The enhanced acid lability of the DMBH group allows for selective deprotection in the presence of other acid-labile groups, such as PMB, providing a key tool for complex molecule synthesis.

Orthogonality cluster_DMBH DMBH Deprotection cluster_PMB PMB Deprotection cluster_Cbz Cbz Deprotection Molecule Molecule with Multiple Protected Amines DMBH_Cleavage Mild Acid (1-10% TFA) Molecule->DMBH_Cleavage PMB_Cleavage Strong Acid (TFA) or Oxidative (DDQ) Molecule->PMB_Cleavage Cbz_Cleavage Hydrogenolysis (H₂, Pd/C) Molecule->Cbz_Cleavage DMBH_Deprotected Selectively Deprotected Amine (formerly DMBH) DMBH_Cleavage->DMBH_Deprotected DMBH_Deprotected->PMB_Cleavage PMB & Cbz groups remain DMBH_Deprotected->Cbz_Cleavage PMB & Cbz groups remain PMB_Deprotected Selectively Deprotected Amine (formerly PMB) PMB_Cleavage->PMB_Deprotected Cbz_Deprotected Selectively Deprotected Amine (formerly Cbz) Cbz_Cleavage->Cbz_Deprotected

Caption: Orthogonal deprotection strategies for amine protecting groups.

Conclusion

The 4,4'-dimethoxybenzhydryl group represents a significant advancement in the protection of amines, offering superior acid lability compared to the traditional p-methoxybenzyl group. This allows for deprotection under milder conditions, enhancing the stability of sensitive functional groups elsewhere in the molecule. The DMBH group's orthogonality with other common protecting groups provides chemists with greater flexibility in designing elegant and efficient synthetic routes. For researchers engaged in the synthesis of complex, multifunctional molecules, the adoption of the this compound protecting group is a strategic choice that can lead to higher yields and cleaner reactions.

A Comparative Guide to the Stability of Safety-Catch Linkers in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of a linker is paramount to the successful assembly and cleavage of the desired peptide. Safety-catch linkers, in particular, offer a sophisticated strategy by remaining stable throughout the synthesis and becoming cleavable only after a specific activation step. This guide provides an objective comparison of the stability and performance of common safety-catch linkers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate linker for your research needs.

Safety-catch linkers are designed to be orthogonal to the protecting group strategies commonly employed in SPPS, such as the Fmoc/tBu and Boc/Bzl approaches. This means they must withstand the repeated cycles of deprotection and coupling while ensuring the peptide remains securely attached to the solid support. Only after a deliberate chemical transformation does the linker become susceptible to cleavage under specific conditions. This unique feature provides greater flexibility and control over the synthesis process, particularly for complex peptides or those requiring on-resin modifications.

This guide evaluates the stability of four major classes of safety-catch linkers:

  • Sulfonamide-Based Linkers (Kenner and Ellman)

  • Safety-Catch Acid-Labile (SCAL) Linkers

  • Sulfoxide/Thioether-Based Linkers (Mmsb)

  • Thio-Based Linkers (ETB)

Comparative Stability and Cleavage Data

The stability of a safety-catch linker is its most critical attribute. It must remain inert to the reagents used for the removal of temporary protecting groups (e.g., piperidine for Fmoc) and side-chain protecting groups (e.g., trifluoroacetic acid - TFA). The following tables summarize the stability and cleavage characteristics of the selected linkers based on available experimental data.

Linker TypeStable ToActivation MethodCleavage ConditionsCleavage Yield
Kenner (Aryl Sulfonamide) Strong acids (e.g., HBr/AcOH), nucleophiles, bases. Compatible with Fmoc and Boc strategies.N-alkylation (e.g., with diazomethane) to form a labile N-methyl acyl sulfonamide.Nucleophilic attack (e.g., 0.5 M NaOH, 0.5 M NH₃/dioxane, methanolic hydrazine).Generally moderate; can be low with less nucleophilic amines.[1]
Ellman (Aryl Sulfonamide) Strong acids, nucleophiles, bases. Compatible with Fmoc and Boc strategies.N-alkylation (e.g., with iodoacetonitrile - ICH₂CN) to form a more reactive N-alkylated sulfonamide.Nucleophilic attack with a broader range of amines, including sterically hindered and less basic ones.Improved yields compared to the Kenner linker, especially with less nucleophilic amines.[2]
SCAL (e.g., DSB variant) Acids (e.g., TFA) and bases (e.g., piperidine). Compatible with Fmoc, Boc, and Alloc strategies.Reduction of sulfoxide to sulfide (e.g., with PPh₃/Me₃SiCl).Reductive acidolysis (e.g., SiCl₄-thioanisole-anisole-TFA).High (e.g., 94% for DSB linker).[1][2]
Mmsb Piperidine and TFA. Compatible with Fmoc and Boc strategies.Reduction of sulfoxide to sulfide (e.g., with Me₃SiCl and Ph₃P).Treatment with TFA.Quantitative.
ETB Secondary amines (e.g., piperidine) and TFA. Compatible with Fmoc and Boc strategies.Oxidation of thioether to sulfone (e.g., with m-CPBA).Treatment with secondary amines (e.g., >60% DEA, 10% piperidine, or 10% 4-methylpiperidine).Almost quantitative.

Premature Cleavage Data

A critical aspect of linker stability is its resistance to premature cleavage under the conditions of peptide synthesis. The following table presents data on the stability of linkers to standard deprotection reagents.

Linker TypeReagentExposure TimePremature Cleavage
SCAL (DSB variant) TFA/anisole24 hours~3%
Mmsb TFA-TIS-H₂O (95:2.5:2.5)1 hour<1% (>99% stability)
Kenner/Ellman 20% Piperidine in DMFMultiple cyclesGenerally stable
ETB 20% Piperidine in DMF / TFAMultiple cycles / 1 hourStable

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of linker stability.

Protocol 1: General Procedure for Evaluating Linker Stability to Acid (TFA)
  • Sample Preparation: A known amount (e.g., 20-50 mg) of the peptide-resin conjugate is placed in a reaction vessel.

  • Reagent Addition: The cleavage cocktail, typically TFA/H₂O/TIS (95:2.5:2.5, v/v/v), is added to the resin.

  • Incubation: The suspension is agitated at room temperature for a defined period (e.g., 2 hours).

  • Filtration and Washing: The filtrate is collected, and the resin is washed with additional TFA and a suitable organic solvent (e.g., dichloromethane).

  • Peptide Precipitation: The combined filtrates are concentrated, and the peptide is precipitated with cold diethyl ether.

  • Quantification: The precipitated peptide is dissolved in a suitable solvent, and the amount of prematurely cleaved peptide is quantified by RP-HPLC against a standard curve.

Protocol 2: General Procedure for Evaluating Linker Stability to Base (Piperidine)
  • Sample Preparation: A known amount of the peptide-resin is placed in a reaction vessel.

  • Reagent Addition: A solution of 20% piperidine in DMF is added to the resin.

  • Incubation: The suspension is agitated at room temperature for a time equivalent to a standard Fmoc deprotection step (e.g., 2 x 10 minutes). For extended stability tests, this process can be repeated multiple times.

  • Filtration and Collection: The filtrate is collected.

  • Analysis: The filtrate is analyzed by RP-HPLC to detect and quantify any peptide that has been prematurely cleaved. A control reaction with a known amount of the target peptide can be used for quantification.

Protocol 3: Quantitative Analysis of Linker Cleavage Efficiency
  • Activation (if required): The peptide-resin is subjected to the specific activation protocol for the safety-catch linker being evaluated.

  • Cleavage: The activated resin is treated with the appropriate cleavage cocktail for a specified time.

  • Work-up: The cleaved peptide is isolated from the resin and cleavage cocktail as described in Protocol 1.

  • Quantification: The yield of the cleaved peptide is determined by weight and purity analysis using RP-HPLC. The purity is assessed by integrating the peak area of the desired peptide in the chromatogram.

Visualization of Linker Chemistry

The following diagrams illustrate the activation and cleavage mechanisms of the discussed safety-catch linkers.

G Sulfonamide Linker Activation and Cleavage cluster_0 Stable State cluster_1 Activation cluster_2 Labile State cluster_3 Cleavage Resin-Linker-Peptide_S Resin-SO2-NH-CO-Peptide Alkylation N-Alkylation (e.g., ICH2CN) Resin-Linker-Peptide_S->Alkylation Activated_Linker Resin-SO2-N(R)-CO-Peptide Alkylation->Activated_Linker Nucleophilic_Attack Nucleophile (e.g., Amine) Activated_Linker->Nucleophilic_Attack Cleaved_Peptide Peptide-CONHR' Nucleophilic_Attack->Cleaved_Peptide

Caption: Sulfonamide linker workflow.

G SCAL Linker Activation and Cleavage cluster_0 Stable State (Oxidized) cluster_1 Activation cluster_2 Labile State (Reduced) cluster_3 Cleavage Resin-Linker-Peptide_SCAL Resin-S(O)-Peptide Reduction Reduction Resin-Linker-Peptide_SCAL->Reduction Activated_Linker_SCAL Resin-S-Peptide Reduction->Activated_Linker_SCAL Acidolysis Reductive Acidolysis (e.g., TFA) Activated_Linker_SCAL->Acidolysis Cleaved_Peptide_SCAL Peptide Acidolysis->Cleaved_Peptide_SCAL

Caption: SCAL linker workflow.

G Mmsb Linker Activation and Cleavage cluster_0 Stable State (Sulfoxide) cluster_1 Activation cluster_2 Labile State (Sulfide) cluster_3 Cleavage Resin-Linker-Peptide_Mmsb Resin-S(O)-Peptide Reduction_Mmsb Reduction Resin-Linker-Peptide_Mmsb->Reduction_Mmsb Activated_Linker_Mmsb Resin-S-Peptide Reduction_Mmsb->Activated_Linker_Mmsb TFA_Cleavage_Mmsb TFA Activated_Linker_Mmsb->TFA_Cleavage_Mmsb Cleaved_Peptide_Mmsb Peptide TFA_Cleavage_Mmsb->Cleaved_Peptide_Mmsb

Caption: Mmsb linker workflow.

G ETB Linker Activation and Cleavage cluster_0 Stable State (Thioether) cluster_1 Activation cluster_2 Labile State (Sulfone) cluster_3 Cleavage Resin-Linker-Peptide_ETB Resin-S-Peptide Oxidation_ETB Oxidation Resin-Linker-Peptide_ETB->Oxidation_ETB Activated_Linker_ETB Resin-S(O)2-Peptide Oxidation_ETB->Activated_Linker_ETB Base_Cleavage_ETB Secondary Amine Activated_Linker_ETB->Base_Cleavage_ETB Cleaved_Peptide_ETB Peptide Base_Cleavage_ETB->Cleaved_Peptide_ETB

Caption: ETB linker workflow.

Conclusion

The selection of a safety-catch linker is a critical decision in the design of a solid-phase peptide synthesis strategy. Sulfonamide-based linkers like the Kenner and Ellman resins offer robustness but may require harsher activation and cleavage conditions, with the Ellman linker providing improved cleavage yields. SCAL and Mmsb linkers, which rely on a reduction activation step, demonstrate excellent stability and high cleavage yields under acidic conditions. The ETB linker provides an alternative orthogonal strategy with its oxidation-activated, base-labile cleavage mechanism.

By carefully considering the stability requirements of the target peptide and the desired cleavage conditions, researchers can leverage the unique advantages of each safety-catch linker to achieve their synthetic goals. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for implementing rigorous stability and cleavage evaluations in the laboratory.

References

Comparison of Boc and Fmoc chemistry in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development. The choice between the two most prevalent protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision that significantly impacts synthesis efficiency, peptide purity, and scalability. This guide provides an objective comparison of Boc and Fmoc chemistries, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Core Principles: A Tale of Two Chemistries

The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, specifically the conditions required for the removal of the temporary Nα-amino protecting group during the stepwise elongation of the peptide chain.

Boc Chemistry: This classic approach, pioneered by R.B. Merrifield, relies on a graded acid-lability strategy. The Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more acid-stable side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis using a much stronger acid, such as hydrofluoric acid (HF).

Fmoc Chemistry: Developed as a milder alternative, Fmoc chemistry utilizes a base-labile Nα-protecting group. The Fmoc group is removed by a secondary amine, most commonly piperidine, in a non-acidic environment. The side-chain protecting groups and the resin linker are acid-labile and are removed in the final cleavage step with TFA.[1][] This true orthogonality offers significant advantages in many synthetic applications.[]

At a Glance: Key Differences Between Boc and Fmoc SPPS

FeatureBoc ChemistryFmoc Chemistry
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Reagent 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20-50% Piperidine in Dimethylformamide (DMF)
Deprotection Condition AcidicBasic
Final Cleavage Reagent Hydrofluoric Acid (HF), TFMSATrifluoroacetic Acid (TFA)
Side-Chain Protection Benzyl-based (e.g., Bzl, Tos)tert-Butyl-based (e.g., tBu, Trt, Boc)
Orthogonality Partial (Graded Acid Lability)True Orthogonality
Handling Precautions Requires specialized HF-resistant apparatusStandard laboratory glassware is sufficient
Automation Friendliness Less common in modern automated synthesizersStandard for automated peptide synthesis

Performance Comparison: Yield and Purity

While both methods can produce high-quality peptides, the choice of chemistry can influence the final yield and purity, especially for challenging sequences.

Performance MetricBoc ChemistryFmoc ChemistrySupporting Evidence
Typical Coupling Yield High, but can be sequence-dependent.Consistently high, often >99%.[]Fmoc chemistry's milder conditions and compatibility with modern coupling reagents contribute to high, reproducible yields.[]
Purity for "Difficult" Sequences Often preferred for hydrophobic and aggregation-prone sequences.[3]Can be challenging for aggregating sequences, though strategies exist to mitigate this.The acidic deprotection in Boc chemistry protonates the N-terminus, reducing aggregation.[3]
Purity for Modified Peptides Harsher final cleavage can degrade sensitive modifications.Milder cleavage conditions are compatible with a wide range of post-translational modifications like phosphorylation and glycosylation.The use of HF in Boc chemistry limits its application for peptides with sensitive functional groups.
Crude Purity (General) Can be lower due to repetitive acid exposure causing premature side-chain deprotection.Generally high due to the mildness of the repetitive deprotection steps.The orthogonality of Fmoc chemistry minimizes side reactions during synthesis.[]

Visualizing the Chemistries: SPPS Workflows

The following diagrams illustrate the core cyclical processes of Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle node_deprotection Boc Deprotection (TFA/DCM) node_neutralization Neutralization (DIEA) node_deprotection->node_neutralization 1 node_coupling Amino Acid Coupling (e.g., DCC/HOBt) node_neutralization->node_coupling 2 node_wash Wash node_coupling->node_wash 3 node_wash->node_deprotection Repeat for next amino acid node_final_cleavage Final Cleavage (HF) node_wash->node_final_cleavage After final cycle node_start Resin-Bound Amino Acid (Boc-AA-Resin) node_start->node_deprotection node_peptide Peptide node_final_cleavage->node_peptide

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow cluster_cycle Synthesis Cycle node_deprotection Fmoc Deprotection (Piperidine/DMF) node_wash1 Wash node_deprotection->node_wash1 1 node_coupling Amino Acid Coupling (e.g., HBTU/HATU) node_wash1->node_coupling 2 node_wash2 Wash node_coupling->node_wash2 3 node_wash2->node_deprotection Repeat for next amino acid node_final_cleavage Final Cleavage (TFA) node_wash2->node_final_cleavage After final cycle node_start Resin-Bound Amino Acid (Fmoc-AA-Resin) node_start->node_deprotection node_peptide Peptide node_final_cleavage->node_peptide

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Experimental Protocols

The following are generalized protocols for manual Boc and Fmoc solid-phase peptide synthesis. These should be adapted based on the specific peptide sequence, scale, and available equipment.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide using Boc/Bzl chemistry on a Merrifield or PAM resin.

1. Resin Preparation:

  • Swell the resin in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • Drain the DCM.

2. Synthesis Cycle (Deprotection, Neutralization, Coupling):

  • Boc Deprotection:

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 1-2 minutes, then drain. Repeat once.

    • Wash the resin thoroughly with DCM (3-5 times).

  • Amino Acid Coupling (DCC/HOBt method):

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of Dimethylformamide (DMF).

    • Add this solution to the resin.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction completion using a ninhydrin test.

    • After completion, drain the reaction mixture and wash the resin with DCM, isopropanol, and then DCM again (3-5 times each).

3. Final Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.

  • Transfer the resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., anisole).

  • Carefully distill anhydrous Hydrofluoric Acid (HF) into the reaction vessel at -10°C.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under vacuum.

  • Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide using Fmoc/tBu chemistry on a Wang or Rink Amide resin.

1. Resin Preparation:

  • Swell the resin in Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Drain the DMF.

2. Synthesis Cycle (Deprotection, Coupling):

  • Fmoc Deprotection:

    • Add a solution of 20-50% piperidine in DMF to the resin.

    • Agitate for 3-5 minutes, then drain.

    • Add a fresh piperidine/DMF solution and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (HBTU/DIEA method):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the mixture to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a ninhydrin test.

    • After completion, drain the reaction mixture and wash the resin with DMF (3-5 times).

3. Final Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail, typically containing TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide from the filtrate with cold diethyl ether, wash several times, and dry under vacuum.

Conclusion: Making the Right Choice

The decision between Boc and Fmoc chemistry is multifaceted and depends on the specific requirements of the peptide being synthesized.

Fmoc chemistry is now the most widely used method, particularly in automated synthesis, due to its milder reaction conditions, ease of use, and compatibility with a vast array of modified amino acids and sensitive functionalities.[1][] Its true orthogonality minimizes side reactions and generally leads to high-purity crude products.

Boc chemistry , while requiring more hazardous reagents and specialized equipment for the final cleavage, remains a powerful tool for specific applications. It can offer advantages in the synthesis of long or notoriously difficult sequences that are prone to aggregation, where the acidic deprotection steps can help to disrupt secondary structures and improve yields and purity.[3]

Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of both methods, as presented in this guide, will empower researchers to select the optimal strategy for the successful synthesis of their target peptides.

References

A Researcher's Guide to Coupling Reagents in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of coupling reagent is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). The efficiency of peptide bond formation, the preservation of stereochemical integrity, and the minimization of side reactions are all heavily influenced by this selection. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental insights and detailed protocols to aid in your synthetic endeavors.

Performance Comparison of Common Coupling Reagents

The selection of an appropriate coupling reagent is a balancing act between reactivity, stability, cost, and the potential for side reactions. Modern SPPS predominantly relies on carbodiimides and onium salts (phosphonium and aminium/uronium). The following table summarizes the key performance characteristics of popular reagents in these classes.

Reagent ClassCoupling ReagentCommon AdditiveRelative ReactivityAdvantagesDisadvantages
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide)HOBt, HOSuModerateLow cost.[1]Insoluble dicyclohexylurea (DCU) byproduct, making it unsuitable for SPPS.[2][3]
DIC (N,N'-Diisopropylcarbodiimide)HOBt, HOAt, OxymaPureModerateSoluble diisopropylurea byproduct, suitable for SPPS.[2][3]Can lead to racemization without additives; potential for N-acylurea formation.[2][4]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, HOAt, OxymaPureModerateWater-soluble, allowing for easy removal of byproducts.[1][2]Limited stability in aqueous solutions.[4]
Phosphonium Salts BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)-HighHigh efficiency, minimal racemization.[5]Forms carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[5]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)-HighHigh efficiency similar to BOP, but with less hazardous byproducts.[3][5]Contains potentially explosive HOBt.[3]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)-Very HighHighly effective, especially for sterically hindered and N-methyl amino acids.[5]Higher cost compared to other reagents.[1]
Aminium/Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-HighEfficient and widely used.[5]Can cause guanidinylation of the N-terminus if used in excess; contains potentially explosive HOBt.[5]
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)-HighSimilar properties to HBTU.[4]Contains potentially explosive HOBt.[3]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-Very HighFaster reaction rates and less epimerization compared to HBTU.[5]Higher cost; contains potentially explosive HOAt.[3]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-HighMore reactive than HBTU with reduced racemization compared to BOP.[5]Contains potentially explosive 6-Cl-HOBt.
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)-Very HighHigh efficiency comparable to HATU, with improved safety (Oxyma-based), solubility, and reduced allergenic potential.[3][4]Can have poor hydrolytic stability in DMF at room temperature.[6]

General Experimental Protocol for Fmoc-Based SPPS

This protocol outlines a standard cycle for the elongation of a peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The specific coupling step can be adapted for the chosen reagent.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.[7]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.[4]

  • Agitate the mixture for 5-10 minutes.

  • Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

3. Amino Acid Coupling:

  • Pre-activation (for most onium salts):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, HATU, COMU; 3-5 equivalents), and an appropriate base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF.[1][7]

    • Allow the mixture to pre-activate for 1-5 minutes.

  • In-situ Activation (for carbodiimides):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and an additive such as HOBt or OxymaPure (3-5 equivalents) in DMF.

    • Add the carbodiimide (e.g., DIC; 3-5 equivalents) to this solution.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature. The reaction time may be extended for sterically hindered amino acids.[6]

  • Monitoring the Coupling Reaction:

    • A small sample of the resin can be taken to perform a qualitative test, such as the Kaiser test or the TNBS (trinitrobenzene sulfonic acid) test, to check for the presence of free primary amines.[8] A negative test indicates a complete coupling reaction.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[9]

5. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be introduced.

  • Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF for 10-20 minutes.

  • Wash the resin with DMF.

6. Cycle Repetition:

  • Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups.[2]

  • The specific composition of the cleavage cocktail depends on the amino acid composition of the peptide.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

8. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

Visualizing the SPPS Workflow and Coupling Mechanisms

To better illustrate the process, the following diagrams outline the overall SPPS workflow and the general mechanisms of peptide bond formation.

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Activated Fmoc-AA) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage (TFA Cocktail) repeat->final_cleavage Final Amino Acid purification Purification (RP-HPLC) final_cleavage->purification end Purified Peptide purification->end Coupling_Mechanisms cluster_carbodiimide Carbodiimide-Mediated Coupling cluster_onium Onium Salt-Mediated Coupling Fmoc_AA_carb Fmoc-AA-COOH O_Acylisourea O-Acylisourea Intermediate Fmoc_AA_carb->O_Acylisourea + DIC DIC DIC->O_Acylisourea Active_Ester_carb Active Ester O_Acylisourea->Active_Ester_carb + Additive_carb Additive (e.g., HOBt, Oxyma) Additive_carb->Active_Ester_carb Peptide_Bond_carb Fmoc-AA-CO-NH-Peptide-Resin Active_Ester_carb->Peptide_Bond_carb + Peptide_Resin_carb H2N-Peptide-Resin Peptide_Resin_carb->Peptide_Bond_carb Fmoc_AA_onium Fmoc-AA-COOH Active_Ester_onium Active Ester Fmoc_AA_onium->Active_Ester_onium + Onium_Salt Onium Salt (e.g., HBTU, HATU) Onium_Salt->Active_Ester_onium Base Base (e.g., DIPEA) Base->Active_Ester_onium Peptide_Bond_onium Fmoc-AA-CO-NH-Peptide-Resin Active_Ester_onium->Peptide_Bond_onium + Peptide_Resin_onium H2N-Peptide-Resin Peptide_Resin_onium->Peptide_Bond_onium

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4,4'-Dimethoxybenzhydrylamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 4,4'-Dimethoxybenzhydrylamine, a compound commonly used in synthetic organic chemistry. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Precautions

General Hazards of Aromatic Amines:

  • Skin and Eye Irritation: Many aromatic amines can cause irritation or severe damage upon contact with skin and eyes.[1][2][3]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[3]

  • Environmental Hazard: This compound may be harmful to aquatic life.[4][5]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[3]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1][3]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[2][6]

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is to treat it as a hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Segregation and Collection:

    • Carefully collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper).

    • It is crucial to keep amine waste separate from other chemical wastes to prevent potentially hazardous reactions.[7] Store amine waste in a designated and compatible container.

  • Container Selection and Labeling:

    • Use a suitable, leak-proof, and clearly labeled container for waste collection. The container must be made of a material compatible with amines.

    • The label should clearly state "Hazardous Waste" and identify the contents, including the name "this compound" and any other components in the waste mixture.

  • Storage of Waste:

    • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[6][8]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[2][8][9] Chemical waste generators are responsible for ensuring the waste is handled and disposed of in accordance with local, regional, and national regulations.[2]

Quantitative Data Summary

For easy reference, the following table summarizes key physical and chemical properties of related amine compounds, which can provide an indication of the characteristics of this compound.

Property2,4-Dimethoxybenzylamine4-Methoxybenzylamine4,4'-Dimethoxybenzhydrol
Physical State LiquidLiquidSolid (Powder)[6]
Melting Point N/AN/A68 - 72 °C[6]
Boiling Point 145 °C (14 hPa)243 °CN/A
Flash Point >110 °C113 °C> 112 °C[8]
Hazards Causes severe skin burns and eye damageHarmful if swallowed, Causes severe skin burns and eye damage[3]May cause skin and eye irritation

Note: This data is for related compounds and should be used for general guidance only.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_Lab In the Laboratory cluster_WasteCollection Waste Collection & Storage cluster_Disposal Professional Disposal A Identify Waste (Pure compound, solutions, contaminated materials) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B Safety First C Segregate Amine Waste B->C D Use Compatible, Labeled Container C->D E Store in Designated Secondary Containment D->E F Contact EHS or Licensed Disposal Company E->F G Arrange for Waste Pickup F->G H Proper Disposal according to Regulations G->H

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, building a foundation of trust in your laboratory's safety and chemical handling practices.

References

Essential Safety and Operational Guide for Handling 4,4'-Dimethoxybenzhydrylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4,4'-Dimethoxybenzhydrylamine. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is paramount when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Splash Goggles or Full-Face ShieldGoggles should be worn at all times in the laboratory.[1][2] A full-face shield should be worn in addition to goggles when there is a risk of splashes or when handling larger quantities.[2][3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3][5] Always check the glove manufacturer's compatibility chart for the specific chemical.[6] Gloves should be inspected before use and changed immediately if contaminated or damaged.[1]
Body Protection Laboratory Coat or Chemical-Resistant ApronA lab coat should be worn to protect clothing and skin from potential spills.[3] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection NIOSH-Approved Respirator (e.g., N95) or use of a Ventilated EnclosureWhen handling the powder outside of a ventilated enclosure, a fit-tested N95 respirator is recommended to prevent inhalation of dust particles.[5] For all weighing and transfer operations, it is best practice to work within a chemical fume hood or a powder weighing station.[6][7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.

1. Preparation and Precautionary Measures:

  • Before handling, review the Safety Data Sheet (SDS) for this compound and understand its specific hazards.

  • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[8][9]

  • Prepare your work area by covering the surface with disposable bench covers.[7]

  • Assemble all necessary equipment and reagents before starting the procedure.

2. Weighing the Compound:

  • This compound is a powder and should be handled in a manner that minimizes dust generation.[10]

  • Conduct all weighing and transfer of the solid compound within a certified chemical fume hood or a powder weighing station to minimize inhalation exposure.[7]

  • Use anti-static weighing boats to prevent dispersal of the powder.

3. Dissolving the Compound:

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • If the dissolution process generates heat or fumes, perform this step in a fume hood.

  • Clearly label all containers with the chemical name, concentration, date, and your initials.[1][3]

4. During the Experiment:

  • Keep all containers with this compound tightly closed when not in use.[3]

  • Avoid contact with skin and eyes.[11] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[6]

  • Segregate solid waste (contaminated gloves, weighing paper, etc.) from liquid waste.

2. Solid Waste Disposal:

  • Place all solid waste contaminated with this compound in a designated, labeled, and sealed hazardous waste container.

  • This includes used gloves, disposable lab coats, bench covers, and any other contaminated disposable materials.

3. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Do not pour any chemical waste down the sink.[1]

4. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 weigh Weigh in Fume Hood prep3->weigh Proceed to Handling dissolve Dissolve Compound weigh->dissolve experiment Conduct Experiment dissolve->experiment segregate Segregate Waste experiment->segregate Proceed to Disposal collect_solid Collect Solid Waste segregate->collect_solid collect_liquid Collect Liquid Waste segregate->collect_liquid dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.